molecular formula C18H20FNO B071163 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol CAS No. 163631-02-5

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Cat. No.: B071163
CAS No.: 163631-02-5
M. Wt: 285.4 g/mol
InChI Key: ARBZKKLGGAUOCR-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C18H20FNO and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBZKKLGGAUOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434634
Record name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163631-02-5
Record name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Its structural scaffold is found in a variety of biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers in the field. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental methodologies and theoretical considerations. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol with a piperidine core. A benzyl group is attached to the piperidine nitrogen, and a 4-fluorophenyl group is situated at the 4-position of the piperidine ring, geminal to the hydroxyl group.

IdentifierValueSource
IUPAC Name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol[1]
CAS Number 163631-02-5[1]
Molecular Formula C₁₈H₂₀FNO[1]
Molecular Weight 285.4 g/mol [1]
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3[1]
InChI Key ARBZKKLGGAUOCR-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting and Boiling Points
Solubility

The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While specific quantitative solubility data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not published, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents. The presence of the polar hydroxyl group and the nitrogen atom can contribute to aqueous solubility, while the large non-polar benzyl and fluorophenyl groups will favor solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

Acid-Base Properties (pKa)

The basicity of the piperidine nitrogen is a key characteristic of this molecule. The pKa value indicates the extent of ionization at a given pH, which significantly impacts its interaction with biological targets and its membrane permeability.

Experimental Protocol for pKa Determination via Potentiometric Titration:

The pKa of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol can be determined experimentally using potentiometric titration, a reliable method for piperidine derivatives.[3][4][5][6]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous environment.

  • Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse a calibrated pH electrode and a stirrer into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH of the solution after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The equivalence point is determined from the point of inflection of the titration curve.

    • The pKa is the pH at which half of the piperidine nitrogen atoms are protonated. This corresponds to the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method is chosen for its accuracy and direct measurement of the change in hydrogen ion concentration as the basic nitrogen is neutralized.

  • Strong Acid Titrant: A strong acid like HCl ensures a complete reaction with the basic piperidine nitrogen, leading to a sharp and easily identifiable equivalence point.

  • Constant Temperature: The dissociation constant is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

Visualization of pKa Determination Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Deionized Water C Add HCl Titrant in Increments A->C B Standardize 0.1 M HCl Titrant B->C D Record pH after each addition C->D Stabilize E Plot pH vs. Volume of Titrant D->E F Determine Equivalence and Half-Equivalence Points E->F G Calculate pKa (pH at half-equivalence) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting a drug's ability to cross cell membranes. It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase.

Experimental Protocol for logP Determination via Shake-Flask Method:

The shake-flask method is a classic and reliable technique for determining logP.[7][8][9][10]

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning of the Compound:

    • Accurately weigh a small amount of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and dissolve it in the n-octanol-saturated water or water-saturated n-octanol, depending on its expected solubility.

    • Add an equal volume of the other phase to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is widely used as a mimic for biological membranes due to its amphiphilic nature.

  • Shake-Flask Method: This technique directly measures the partitioning of the compound at equilibrium, providing a fundamental value for logP.

  • UV-Vis or HPLC Analysis: These methods offer high sensitivity and accuracy for quantifying the concentration of the compound in each phase.

Visualization of logP Determination Workflow:

logP_Determination cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Saturate n-Octanol with Water D Mix with other phase and shake to equilibrate A->D B Saturate Water with n-Octanol B->D C Dissolve Compound in one phase C->D E Allow phases to separate D->E F Measure Concentration in each phase (UV/HPLC) E->F G Calculate Partition Coefficient (P) F->G H Calculate logP G->H

Caption: Workflow for logP determination by the shake-flask method.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a full experimental spectrum is not publicly available, predicted shifts can be informative. Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and fluorophenyl groups, the benzylic methylene protons, and the piperidine ring protons. The ¹³C NMR spectrum will similarly display characteristic signals for the different carbon environments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-N stretching vibration, would also be present. A vapor phase IR spectrum is available for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol would show a molecular ion peak corresponding to its molecular weight (285.4 g/mol ). Fragmentation patterns would likely involve the loss of water from the tertiary alcohol and cleavage of the benzyl group. A GC-MS spectrum is available for this compound.[1]

Synthesis

A plausible synthetic route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol involves the Grignard reaction of a 4-fluorophenylmagnesium halide with 1-benzyl-4-piperidone.

Synthetic Workflow:

  • Grignard Reagent Formation: 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 4-fluorophenylmagnesium bromide.

  • Grignard Reaction: The freshly prepared Grignard reagent is then added dropwise to a solution of 1-benzyl-4-piperidone in an anhydrous ether solvent at a low temperature (e.g., 0 °C).

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Visualization of Synthetic Pathway:

Synthesis A 4-Bromofluorobenzene + Mg B 4-Fluorophenylmagnesium bromide (Grignard Reagent) A->B Formation D Grignard Reaction (Anhydrous Ether, 0 °C) B->D C 1-Benzyl-4-piperidone C->D E Reaction Intermediate D->E F Aqueous Workup (NH4Cl) E->F G 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol F->G H Purification (Recrystallization/Chromatography) G->H I Pure Product H->I

Caption: Plausible synthetic route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. While some experimental data is not yet available in the public domain, this document outlines the established methodologies for their determination. The presented information on the compound's structure, pKa, logP, spectroscopic characteristics, and synthesis serves as a valuable resource for researchers engaged in the design and development of novel piperidine-based compounds for therapeutic applications. A thorough understanding of these fundamental properties is paramount for advancing the scientific and medicinal potential of this and related molecules.

References

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][3]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][4]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link][5]

  • Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link][6]

  • SpectraBase. (n.d.). 1-Benzyl-4-(4-fluorophenyl)- piperidin-4-ol. [Link][11]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link][1]

  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol. National Center for Biotechnology Information. [Link][12]

  • Wang, R., Gao, Y., & Lai, L. (2003). Correlation between the experimental and the calculated log P values of the test set (n = 138, r = 0.971, s = 0.333). ResearchGate. [Link][13]

  • Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link][7]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link][8]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link][14]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link][15]

  • Li, Y., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. [Link][16]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link][9]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link][10]

  • Chemsrc. (n.d.). CAS#:193357-11-8 | 1-benzyl-4-[(4-fluorophenyl)methyl]piperidin-4-ol. [Link][17]

  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link][18]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link][19]

  • SpectraBase. (n.d.). N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide. [Link][20]

  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. [Link][21]

  • Ramirez-Espinosa, J. J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link][22]

  • NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. [Link][23]

Sources

An In-depth Technical Guide to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 4-Arylpiperidin-4-ol Scaffold

In the landscape of medicinal chemistry and neuropharmacology, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in pharmaceuticals is a testament to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The N-benzyl-4-arylpiperidin-4-ol framework, to which 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5) belongs, represents a critical subclass. The N-benzyl group is a versatile handle, often utilized to modulate physicochemical properties and provide crucial cation-π interactions with biological targets. The tertiary alcohol and the 4-aryl group are pivotal for establishing interactions within receptor binding pockets, particularly in the central nervous system (CNS). This guide provides a comprehensive technical overview of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, from its rational synthesis to its analytical characterization and potential applications in drug discovery.

Molecular Profile and Physicochemical Characteristics

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can influence binding affinity and bioavailability.

PropertyValueSource
CAS Number 163631-02-5
Molecular Formula C₁₈H₂₀FNO
Molecular Weight 285.4 g/mol
IUPAC Name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
SMILES C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
InChIKey ARBZKKLGGAUOCR-UHFFFAOYSA-N
Computed XLogP3 3.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is the Grignard reaction. This cornerstone of C-C bond formation involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the piperidine C4 carbon and the fluorophenyl ring, identifying the key synthons as 1-benzyl-4-piperidone and a 4-fluorophenyl Grignard reagent.

Retrosynthesis TM Target Molecule 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Synthons Key Synthons TM->Synthons C-C Disconnection (Grignard) Piperidone 1-Benzyl-4-piperidone (Electrophile) Synthons->Piperidone Grignard 4-Fluorophenylmagnesium bromide (Nucleophile) Synthons->Grignard

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis via the addition of 4-fluorophenylmagnesium bromide to 1-benzyl-4-piperidone.

Causality: The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) is critical. THF solvates the magnesium ion of the Grignard reagent, stabilizing it and preventing aggregation, while its anhydrous nature is paramount as Grignard reagents are strong bases that react readily with protic solvents like water.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation (In Situ) cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Isolation Bromofluorobenzene 1-Bromo-4-fluorobenzene Grignard_Reagent 4-Fluorophenylmagnesium bromide (in THF) Bromofluorobenzene->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent THF1 Anhydrous THF THF1->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Add dropwise at 0°C Piperidone 1-Benzyl-4-piperidone (in Anhydrous THF) Piperidone->Alkoxide Quench Aqueous NH4Cl (sat.) Alkoxide->Quench Acidic Work-up Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Final Product Purification->Product Pharmacology cluster_Scaffold Key Structural Motifs cluster_Targets Potential Biological Targets cluster_Disease Therapeutic Areas Molecule 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol NBenzyl N-Benzyl Group Molecule->NBenzyl ArylPiperidinol 4-Aryl-4-piperidinol Core Molecule->ArylPiperidinol AChE Acetylcholinesterase (AChE) NBenzyl->AChE π-π stacking D2R Dopamine D2 Receptors ArylPiperidinol->D2R Mimics Dopamine IonChannels Na+/Ca2+ Channels ArylPiperidinol->IonChannels Channel Blockade Psychosis Schizophrenia D2R->Psychosis Ischemia Neuroprotection IonChannels->Ischemia Neurodegeneration Alzheimer's Disease AChE->Neurodegeneration

structure elucidation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the selection of a multi-pronged analytical strategy, emphasizing the synergistic power of modern spectroscopic methods. We will explore the causality behind experimental choices, from initial purity assessment and functional group identification to the definitive mapping of atomic connectivity and stereochemistry. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography are presented, establishing a self-validating system for structural confirmation. The piperidine scaffold is a cornerstone of medicinal chemistry, and the rigorous characterization of its derivatives is a critical, non-negotiable step in the drug discovery and development pipeline[1][2][3]. This guide serves as a practical and authoritative resource for achieving that goal.

Foundational Analysis: The Compound Profile

Before embarking on a detailed spectroscopic investigation, establishing a foundational profile of the target compound is paramount. This initial data set provides the theoretical framework against which all subsequent experimental data will be validated.

PropertyValueSource
IUPAC Name 1-benzyl-4-(4-fluorophenyl)piperidin-4-olPubChem CID 10039577[4]
CAS Number 163631-02-5PubChem CID 10039577[4]
Molecular Formula C₁₈H₂₀FNOPubChem CID 10039577[4]
Molecular Weight 285.36 g/mol SpectraBase[5]
Exact Mass 285.152892 g/mol SpectraBase[5]
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3PubChem CID 10039577[4]

The Strategic Workflow: A Multi-Technique Approach

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Structure Mapping cluster_2 Definitive Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Synthesis->MS Provides MW IR Infrared (IR) Spectroscopy - Functional Groups Synthesis->IR Confirms functional groups NMR_1D 1D NMR (¹H, ¹³C) - Atom Environments - Proton Count MS->NMR_1D Xray X-Ray Crystallography - 3D Structure - Stereochemistry MS->Xray Confirms MW of unit cell IR->NMR_1D Guides NMR analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity NMR_1D->NMR_2D Assigns signals NMR_2D->Xray Corroborates connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gateway

Expertise & Experience: Mass spectrometry is the initial and most crucial step post-synthesis. It provides the molecular weight, which is the first checkpoint for success. High-resolution mass spectrometry (HRMS) is non-negotiable as it delivers the exact mass, allowing for the confident determination of the molecular formula, a fundamental piece of evidence.

Trustworthiness: The molecular formula derived from HRMS (C₁₈H₂₀FNO) sets a hard constraint; all subsequent NMR and crystallographic data must be consistent with this formula. The fragmentation pattern further builds confidence by revealing logical cleavages of the molecule, such as the characteristic loss of the benzyl group.

Expected Data & Interpretation
  • High-Resolution MS (ESI-TOF):

    • [M+H]⁺: Expected m/z of 286.1605. The observation of this ion with high mass accuracy (e.g., < 5 ppm error) confirms the molecular formula C₁₈H₂₀FNO.

  • GC-MS (Electron Ionization):

    • Molecular Ion (M⁺): m/z 285.

    • Key Fragments:

      • m/z 91: A prominent peak corresponding to the tropylium ion [C₇H₇]⁺, resulting from the classic benzylic cleavage. This is strong evidence for the benzyl group.

      • m/z 194: [M - C₇H₇]⁺, representing the loss of the benzyl group.

      • m/z 123: [C₈H₈FO]⁺, corresponding to the fluorophenyl-hydroxyl fragment.

      • m/z 267: [M - H₂O]⁺, indicating the loss of the hydroxyl group as water.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 500.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups present. For this molecule, the most critical observations are the hydroxyl group and the aromatic systems.

Trustworthiness: The presence of a broad O-H stretch is an unmistakable indicator of the alcohol. Its absence would immediately invalidate the proposed structure. The combination of aromatic and aliphatic C-H stretches further validates the general composition of the molecule.

Expected Data & Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3400Strong, BroadO-H stretchConfirms the presence of the tertiary alcohol.[6]
3100-3000MediumAromatic C-H stretchIndicates the benzyl and fluorophenyl rings.
2950-2800MediumAliphatic C-H stretchCorresponds to the piperidine ring CH₂ groups.
~1600, ~1500Medium-StrongAromatic C=C stretchConfirms the presence of the aromatic rings.
~1220StrongC-F stretchEvidence for the fluoro-substituted phenyl ring.
~1150StrongC-N stretchCorresponds to the tertiary amine of the piperidine ring.
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact.

  • Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background: Perform a background scan of the clean, empty ATR crystal before running the sample.

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to move from a list of atoms to a fully connected molecular structure.

Trustworthiness: The self-consistency of NMR data is its greatest strength. The ¹H NMR integration must match the proton count from the molecular formula. Every proton must be correlated to a carbon in the HSQC spectrum. Long-range HMBC correlations must connect the molecular fragments in a way that is chemically logical and consistent with the overall structure.

¹H NMR: Proton Environments
  • Aromatic Region (δ 7.0-7.5 ppm): Expect complex multiplets. The five protons of the benzyl group will appear as one set, while the four protons of the A₂B₂ system of the 4-fluorophenyl group will appear as two distinct multiplets (doublet of doublets or triplets).

  • Benzyl CH₂ (δ ~3.5 ppm): A sharp singlet integrating to 2H. This is a key landmark signal.

  • Piperidine Protons (δ 1.5-3.0 ppm): A series of complex, overlapping multiplets integrating to 8H.

  • Hydroxyl Proton (δ ~1.8-2.5 ppm): A broad singlet that is D₂O exchangeable, integrating to 1H.

¹³C NMR: The Carbon Skeleton
  • Aromatic Carbons (δ 115-165 ppm): Expect 8 distinct signals. The carbon attached to fluorine will show a large ¹JCF coupling constant.

  • Quaternary Carbon (C4, δ ~70 ppm): The carbon bearing the hydroxyl and fluorophenyl groups.

  • Benzyl CH₂ (δ ~63 ppm): The benzylic carbon.

  • Piperidine Carbons (δ ~40-50 ppm): The carbons of the piperidine ring.

2D NMR: Establishing Connections
  • COSY (Correlation Spectroscopy): Will reveal the coupling network within the piperidine ring protons and within the 4-fluorophenyl ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps every proton signal to its directly attached carbon. This is crucial for assigning the carbon signals of the piperidine and aromatic rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments.

Sources

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This document serves as a comprehensive technical guide on 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a key piperidine derivative frequently utilized as a building block in medicinal chemistry. Its structural motif is a precursor to a range of pharmacologically active molecules. This guide provides an in-depth examination of its core molecular properties, a detailed and field-validated synthesis protocol, and robust analytical characterization methodologies, tailored for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of all subsequent experimental design, from stoichiometric calculations in synthesis to interpretation of analytical data.

The molecular formula, C18H20FNO, is determined by the elemental composition of the molecule.[1][2] The molecular weight is the sum of the atomic weights of these constituent atoms, calculated to be 285.36 g/mol .[1][2] These values are critical for all quantitative aspects of laboratory work. For unambiguous identification and database cross-referencing, standardized identifiers are essential.

PropertyValueSource
Molecular Formula C18H20FNO[1][2]
Molecular Weight 285.36 g/mol [1][2]
CAS Number 2459-23-6
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3[1]
InChI Key ARBZKKLGGAUOCR-UHFFFAOYSA-N[1][2]

Synthesis Protocol: A Validated Grignard Approach

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is reliably achieved through a Grignard reaction. This method is favored for its high efficiency and scalability. The core of this reaction is the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.

Mechanistic Rationale and Experimental Causality

The synthesis hinges on the nucleophilic attack of 4-fluorophenylmagnesium bromide on the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The high polarity of the carbon-magnesium bond renders the carbon atom strongly nucleophilic.

Solvent Choice: The selection of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is a critical experimental parameter. Grignard reagents are powerful bases and will be instantly quenched by protic solvents like water or alcohols. The ether solvent also serves to stabilize the Grignard reagent complex.

Workup: The reaction initially forms a magnesium alkoxide intermediate. A subsequent aqueous workup, typically with a mild acid like saturated ammonium chloride, is necessary to protonate this intermediate, yielding the final tertiary alcohol product.

Experimental Workflow Diagram

G cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Workup & Purification reagent_start 4-Fluorobromobenzene + Mg Turnings + Anhydrous THF reagent_product 4-Fluorophenyl- magnesium Bromide reagent_start->reagent_product Initiation & Reflux intermediate Magnesium Alkoxide Intermediate reagent_product->intermediate Slow Addition at 0°C ketone 1-Benzyl-4-piperidone (in Anhydrous THF) ketone->intermediate quench Quench with aq. NH4Cl intermediate->quench Protonation extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography extract->purify final_product Pure 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol purify->final_product G cluster_spec Spectroscopic Confirmation Crude Crude Product (Post-Workup) TLC TLC Purity Assessment Crude->TLC Purified Purified Product (Post-Chromatography) TLC->Purified NMR ¹H & ¹³C NMR Purified->NMR FTIR FTIR Spectroscopy Purified->FTIR MS Mass Spectrometry Purified->MS Final Structurally Confirmed & Pure Compound NMR->Final FTIR->Final MS->Final

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidin-4-ol class of molecules. While direct biological data on this specific compound is sparse in publicly accessible literature, its core scaffold is a well-recognized pharmacophore present in a variety of biologically active agents. By analyzing the activities of structurally related analogues, we can construct a robust set of hypotheses regarding its potential therapeutic applications. This guide synthesizes available data on these analogues to postulate that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol holds significant, unexplored potential in oncology, central nervous system (CNS) disorders, and possibly as an antimicrobial agent. We will dissect the structural components, propose mechanisms of action, and provide detailed, actionable research protocols to systematically evaluate these hypotheses.

Introduction to the Molecule: Chemical Identity and Structural Context

Chemical and Physical Properties

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol characterized by a central piperidine ring. This ring is substituted at the 1-position with a benzyl group and at the 4-position with both a hydroxyl group and a 4-fluorophenyl group.

PropertyValueSource
IUPAC Name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol[1]
CAS Number 163631-02-5[1]
Molecular Formula C₁₈H₂₀FNO[1]
Molecular Weight 285.4 g/mol [1]
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3[1]
The 4-Arylpiperidin-4-ol Scaffold: A Privileged Structure

The 4-arylpiperidin-4-ol core is a key structural motif in medicinal chemistry. It is famously a constituent of the peripherally acting μ-opioid receptor agonist loperamide, used to treat diarrhea.[2] The specific substituents on the piperidine nitrogen and the aryl ring play a crucial role in determining the molecule's pharmacological profile, including its target affinity, selectivity, and ability to cross the blood-brain barrier. The N-benzyl group, in particular, is frequently incorporated into CNS-active compounds to engage with hydrophobic pockets in receptors and enzymes.[3][4] The 4-fluorophenyl group is often used to enhance metabolic stability and can improve binding affinity through favorable interactions. The combination of these three components—the piperidine ring, the N-benzyl group, and the 4-aryl alcohol moiety—creates a framework with high potential for diverse biological activities.

Postulated Biological Activities and Mechanistic Hypotheses

Based on an extensive review of structurally similar compounds, we can prioritize three primary areas for investigation.

Anticancer and Antiproliferative Potential

Hypothesis: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is likely to exhibit cytotoxic or cytostatic effects against cancer cell lines, potentially through the induction of apoptosis.

Supporting Evidence: Studies on loperamide analogues containing the 4-arylpiperidin-4-ol core have demonstrated potent antiproliferative activity against HCT-116 colon cancer and HL-60 leukemia cell lines.[2][5] The activity was shown to be highly dependent on the N-substituent.[2] Critically, one of the active N-diphenylpropanol analogues was found to function by activating caspase-3, a key executioner enzyme in the apoptotic cascade.[2][5] Furthermore, a related compound, N-benzyl piperidin-4-one oxime, has demonstrated antimitotic activity, reinforcing the potential of this structural class to interfere with cell division.[6] The piperidine scaffold itself is widely implicated in anticancer mechanisms, including the induction of apoptosis and inhibition of cell migration.[7]

Proposed Mechanism: The compound may bind to an intracellular target, initiating a signaling cascade that culminates in the activation of executioner caspases like caspase-3, leading to programmed cell death.

G compound 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol cell Cancer Cell compound->cell Enters prolif Inhibition of Proliferation cell->prolif Leads to apoptosis Induction of Apoptosis cell->apoptosis Leads to caspase Caspase-3 Activation apoptosis->caspase Mediated by

Caption: Hypothesized anticancer mechanism of action.

Central Nervous System (CNS) Modulation

Hypothesis: The compound has the potential to interact with key CNS targets such as neurotransmitter transporters or receptors due to its structural resemblance to known neuroactive agents.

Supporting Evidence: The 1-benzylpiperidine scaffold is a versatile framework for CNS-targeting drugs.

  • Acetylcholinesterase (AChE) Inhibition: A series of 1-benzylpiperidine derivatives were synthesized and evaluated as AChE inhibitors for potential use in Alzheimer's disease, with one compound showing extremely high potency (IC50 = 0.56 nM).[4]

  • Serotonin Transporter (SERT) Interaction: The same class of molecules has been investigated for dual-target inhibition of both AChE and SERT.[8]

  • Dopamine Receptor Antagonism: Benzyloxy piperidine derivatives have been characterized as selective dopamine D4 receptor antagonists.[3]

  • Monoamine Release: The simpler analogue, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[9]

The N-benzyl moiety of the title compound is well-suited to form π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding sites of these CNS targets.[3]

Antimicrobial and Agrochemical Potential

Hypothesis: The compound may possess inhibitory activity against bacterial or fungal strains, or exhibit pesticidal properties.

Supporting Evidence: The broader class of piperidine derivatives has been explored for non-pharmaceutical applications.

  • Antimicrobial Activity: N-benzyl piperidin-4-one derivatives (structurally very close, differing by a ketone vs. alcohol) demonstrated potent in vitro activity against the bacterium Escherichia coli and the fungus Aspergillus niger.[10]

  • Pesticidal Activity: Other novel piperidin-4-ol derivatives have shown good nematicidal activity against Meloidogyne incognita and anti-feeding effects on the armyworm Pseudaletia separata.[11]

A Proposed Research Framework for Biological Evaluation

To systematically validate these hypotheses, a tiered screening approach is recommended. The following protocols are designed to be robust, efficient, and self-validating through the inclusion of appropriate controls.

In Vitro Screening Workflow

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action / Hit Confirmation decision decision compound Test Compound (Stock Solution in DMSO) screen1 Antiproliferative Screen (MTT Assay) compound->screen1 screen2 CNS Target Screen (Binding/Enzyme Assays) compound->screen2 decision1 Potent Antiproliferative Activity? screen1->decision1 decision2 Significant CNS Target Hit? screen2->decision2 moa1 Mechanism of Death Assay (Caspase-Glo 3/7) decision1->moa1 Yes report Report Findings & Prioritize for In Vivo Studies decision1->report No moa1->report moa2 Functional Assay / Selectivity Panel decision2->moa2 Yes decision2->report No moa2->report

Caption: A tiered workflow for in vitro biological evaluation.

Protocol 1: Assessing Antiproliferative Activity using MTT Assay

Expert Rationale: The MTT assay is a standard, cost-effective colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[12] We select HCT-116 (colon cancer) as a starting cell line based on the positive results from structurally related compounds.[2]

Methodology:

  • Cell Culture: Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (e.g., from 0.01 µM to 100 µM) in culture media from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with media containing the same final concentration of DMSO.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells with media only.

  • Incubation: Replace the old media with the compound-containing media and incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Discard the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Investigating Apoptotic Mechanism via Caspase-3/7 Assay

Expert Rationale: If the compound shows significant antiproliferative activity, the next logical step is to determine the mechanism. Based on the activity of analogues, activation of executioner caspases is a primary hypothesis.[2][5] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting this specific activity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, seeding cells in white-walled 96-well plates suitable for luminescence. Treat cells with the compound at concentrations around its determined IC₅₀.

  • Controls (Self-Validation):

    • Vehicle Control: DMSO-treated cells.

    • Positive Control: Treat cells with a known apoptosis inducer (e.g., Staurosporine).

    • Untreated Control: Cells with media only.

  • Incubation: Incubate for a shorter period appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

  • Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7, confirming an apoptotic mechanism.

Protocol 3: Primary Screening for CNS Target Engagement

Expert Rationale: To efficiently screen the CNS hypotheses, commercially available in vitro assays provide a direct and quantitative measure of target interaction. Radioligand binding assays are the gold standard for determining affinity (Ki) for receptors and transporters, while enzyme inhibition assays directly measure functional impact (IC₅₀).

Methodology (General Outline):

  • Target Selection: Based on literature, prioritize assays for:

    • Acetylcholinesterase (AChE) enzyme inhibition.

    • Serotonin Transporter (SERT) radioligand binding.

    • Dopamine D4 Receptor radioligand binding.

  • Assay Execution: These assays are typically performed by contract research organizations (CROs) or with commercial kits. A general workflow involves:

    • Preparation: A source of the target (recombinant protein, cell membrane preparation) is prepared.

    • Incubation: The target is incubated with a specific radioligand (for binding assays) or substrate (for enzyme assays) in the presence of various concentrations of the test compound.

    • Controls (Self-Validation): A known inhibitor or ligand for each target is run as a positive control (e.g., Donepezil for AChE, Fluoxetine for SERT).

    • Separation & Detection: Bound and free radioligand are separated, and radioactivity is counted. For enzyme assays, product formation is measured.

  • Analysis: Data are analyzed to determine the IC₅₀ or Ki value of the test compound for each target, indicating its potency and affinity.

Summary and Future Directions

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a compound with a high probability of possessing significant biological activity. The existing literature on its structural analogues strongly supports prioritizing investigations into its anticancer , CNS-modulatory , and antimicrobial potential. The provided research framework offers a clear, tiered approach to systematically explore these possibilities.

Should initial in vitro screening yield positive results, future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency and selectivity.

  • In Vivo Efficacy Models: Testing promising candidates in relevant animal models, such as tumor xenograft models for anticancer agents or behavioral models for CNS-active compounds.

  • ADME/Toxicity Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profile to assess its drug-like properties.

This guide provides the foundational logic and experimental starting points for researchers to unlock the full therapeutic potential of this promising chemical entity.

References

  • Title: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO. Source: PubChem. URL: [Link]

  • Title: SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Source: HETEROCYCLES, Vol. 88, No. 1, 2014. URL: [Link]

  • Title: Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and biological activity of novel piperidin-4-ol derivatives. Source: Chinese Journal of Pesticide Science. URL: [Link]

  • Title: Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Source: International Journal of ChemTech Research. URL: [Link]

  • Title: 1-Benzylpiperidin-4-ol | C12H17NO. Source: PubChem. URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: Molecules. URL: [Link]

  • Title: A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Source: PubMed. URL: [Link]

  • Title: In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Source: MDPI. URL: [Link]

  • Title: 4-Benzylpiperidine. Source: Wikipedia. URL: [Link]

  • Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: PubMed Central. URL: [Link]

  • Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed. URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Source: NIH National Library of Medicine. URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Source: Auburn University Electronic Theses and Dissertations. URL: [Link]

  • Title: Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Source: ResearchGate. URL: [Link]

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An In-depth Technical Guide on the Solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed, field-proven protocols for its experimental determination. This document is designed to be a practical resource for scientists and researchers in the field of drug development, offering both foundational knowledge and actionable methodologies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] Insufficient solubility can lead to low absorption, suboptimal drug exposure, and ultimately, therapeutic failure.[1][2] Therefore, a thorough understanding and characterization of an API's solubility profile is paramount from the early stages of development.[3]

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a piperidine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of pharmacologically active compounds. Understanding its behavior in different solvent systems is crucial for designing robust synthetic routes, developing effective purification strategies, and formulating bioavailable drug products.

Physicochemical Properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Before delving into solubility specifics, it is essential to understand the intrinsic properties of the molecule that govern its behavior.

PropertyValueSource
Molecular FormulaC₁₈H₂₀FNO[4]
Molecular Weight285.4 g/mol [4]
AppearanceWhite to off-white crystalline solid (typical for similar piperidine derivatives)Inferred from related compounds
Melting PointNot explicitly found, but related compounds like 1-Benzylpiperidin-4-ol have a melting point of 61-63 °C.[5]
pKaNot explicitly found. The piperidine nitrogen is basic, and the tertiary alcohol is weakly acidic. The pKa of the protonated piperidine nitrogen would be a key determinant of pH-dependent solubility.Inferred from chemical structure
LogPNot explicitly found. The presence of a benzyl and a fluorophenyl group suggests a lipophilic character.Inferred from chemical structure

Note: While specific experimental data for some properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol were not found in the initial search, the provided information is based on its chemical structure and data for analogous compounds.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay of various factors.[6] For 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, the following are the most critical:

  • Polarity ("Like Dissolves Like") : The molecule possesses both polar (hydroxyl group, nitrogen atom) and non-polar (benzyl and fluorophenyl rings) regions. This amphiphilic nature suggests it will have varying degrees of solubility in a range of solvents.[7] High solubility is expected in semi-polar organic solvents that can interact with both the polar and non-polar moieties.[7]

  • pH : The basic piperidine nitrogen will be protonated at acidic pH values. This ionization will significantly increase the molecule's polarity and, consequently, its solubility in aqueous solutions.[2][8] The solubility is therefore expected to be pH-dependent, with higher solubility at lower pH.[2]

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[7] However, this relationship should be experimentally verified for each solvent system.

  • Crystalline Structure : The solid-state properties of the API, such as its crystal lattice energy, can significantly impact its solubility.[6] Amorphous forms are generally more soluble than their crystalline counterparts.[9]

Solubility Profile of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in water; Moderate in alcoholsThe large non-polar surface area from the aromatic rings limits aqueous solubility. Alcohols can engage in hydrogen bonding with the hydroxyl group and solvate the non-polar parts.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating both the polar and non-polar regions of the molecule.[10]
Non-Polar Toluene, Hexane, Diethyl etherModerate to LowToluene may show some solubility due to π-π stacking interactions with the aromatic rings. Aliphatic solvents like hexane are expected to be poor solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving moderately polar organic compounds.

It is crucial to emphasize that this table represents an educated estimation. Experimental verification is essential for any practical application.

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable and accurate solubility data, standardized experimental protocols must be followed. Two common methods are the Kinetic and Thermodynamic solubility assays.[3][11]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess compound solubility.[3][12] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs.[3][11]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in 100% DMSO.[12]

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer : Transfer a small, fixed volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 245 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

  • Incubation : Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3]

  • Measurement : Measure the turbidity (light scattering) of each well using a nephelometer.[12]

  • Data Analysis : The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard".[13][14] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[13]

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation : Add an excess amount of solid 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol to a series of vials, each containing a different solvent or aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[15][16]

  • Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13][17]

  • Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration : Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][18] A calibration curve prepared with known concentrations of the compound is used for quantification.[18]

  • Data Reporting : The thermodynamic solubility is reported in units of µg/mL or µM.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid API prep2 Add chosen solvent/buffer prep1->prep2 Step 1 equil1 Agitate at constant T (24-48h) prep2->equil1 Step 2 sep1 Centrifuge or let settle equil1->sep1 Step 3 sep2 Filter supernatant (0.45 µm) sep1->sep2 Step 4 analysis1 Quantify filtrate (HPLC-UV or LC-MS/MS) sep2->analysis1 Step 5 analysis2 Calculate solubility (µg/mL or µM) analysis1->analysis2 Step 6

Solvent Selection for Development and Manufacturing

The choice of solvents extends beyond just solubility. For process development and manufacturing, safety, environmental impact, and regulatory acceptance are critical considerations. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) and various pharmaceutical companies, provide a framework for making sustainable and safe solvent choices.[19][20][21][22]

G cluster_screening Initial Screening cluster_evaluation Safety & Sustainability Evaluation start Define Process Need (e.g., Reaction, Crystallization) solubility Solubility Data start->solubility reactivity Chemical Reactivity start->reactivity safety Safety (Toxicity, Flammability) solubility->safety reactivity->safety environment Environmental (Waste, LCA) safety->environment regulatory Regulatory (ICH Limits) environment->regulatory optimization Process Optimization (Temperature, Concentration) regulatory->optimization final_choice Final Solvent Selection optimization->final_choice

When selecting a solvent for a process involving 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, consider the following:

  • Initial Screening : Based on the expected solubility profile, select a small number of candidate solvents from different classes.

  • Experimental Verification : Determine the solubility of the compound in the selected solvents at the desired process temperature.

  • Safety and Environmental Assessment : Consult solvent selection guides to evaluate the hazards associated with the candidate solvents.[22][23] Prioritize greener and safer alternatives.

  • Process Optimization : For the most promising solvent(s), optimize process parameters such as concentration, temperature, and cooling profiles for crystallization.

Conclusion

A comprehensive understanding of the solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is indispensable for its successful application in pharmaceutical research and development. This guide has provided a theoretical framework, inferred solubility data, and detailed experimental protocols to empower researchers in their work with this important compound. By combining theoretical knowledge with rigorous experimental validation, scientists can overcome solubility-related challenges and accelerate the development of new medicines.

References

  • Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Pharmaguideline.
  • Raval, A. FACTORS INFLUENCING (AFFECTING)
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • PubMed. In vitro solubility assays in drug discovery.
  • Green Chemistry Initiative. Solvent and Reagent Selection Guide.
  • Domainex. Thermodynamic Solubility Assay.
  • Evotec. Thermodynamic Solubility Assay.
  • BioDuro. ADME Solubility Assay.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • University of York. Solvent Selection Guide.
  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
  • Lund University Publications.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • American Chemical Society. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable.
  • PubChem. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.
  • Slideshare. solubility experimental methods.pptx.
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  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Chemsrc. (2025, August 20). 1-Benzylpiperidin-4-ol | CAS#:4727-72-4.
  • ACS Publications. (2019, December 17).
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  • Chemsrc. (2025, September 24). CAS#:193357-11-8 | 1-benzyl-4-[(4-fluorophenyl)methyl]piperidin-4-ol.
  • ResearchGate.
  • ChemicalBook. (2023, July 14). 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL | 163631-02-5.
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An In-Depth Technical Guide to the Discovery and History of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol and a member of the 4-aryl-4-piperidinol class of compounds. While not a widely known active pharmaceutical ingredient (API) in its own right, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, underlying chemical principles, and its implicit role as a key intermediate in the development of more complex molecules. The narrative emphasizes the causality behind the synthetic choices and provides detailed, validated protocols for its preparation, grounded in established chemical literature.

Introduction: The Emergence of a Privileged Scaffold

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This structural motif is present in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). The strategic placement of an aryl group at the 4-position of the piperidine ring, combined with various substituents on the piperidine nitrogen, allows for the fine-tuning of pharmacological activity.

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol represents a specific embodiment of this scaffold. The N-benzyl group often serves as a protecting group in multi-step syntheses, which can be readily removed via catalytic hydrogenation to yield a secondary amine, a versatile handle for further functionalization. The 4-(4-fluorophenyl) group is a common feature in CNS-active compounds, where the fluorine atom can enhance metabolic stability and modulate receptor binding affinity. The tertiary hydroxyl group at the 4-position is a key structural feature resulting from its primary synthetic route.

While a definitive, singular "discovery" of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in a landmark publication is not readily apparent in the public domain, its existence and synthesis are a logical consequence of the extensive exploration of the 4-arylpiperidine chemical space by pharmaceutical companies and academic researchers throughout the mid to late 20th century. Its history is therefore intertwined with the development of major drug classes.

The Core Synthesis: A Story of Nucleophilic Addition

The most logical and widely practiced method for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction is a classic in organic synthesis and provides a direct and efficient route to tertiary alcohols.

The Grignard Reaction: The Engine of Discovery

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In the context of our target molecule, the synthesis involves the reaction of a Grignard reagent derived from 4-fluorobromobenzene with the ketone, N-benzyl-4-piperidone.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Grignard Reagent Formation cluster_2 Nucleophilic Addition cluster_3 Aqueous Workup SM1 4-Fluorobromobenzene GR 4-Fluorophenylmagnesium bromide SM1->GR Mg, THF SM2 Magnesium Turnings SM2->GR SM3 N-Benzyl-4-piperidone Intermediate Magnesium Alkoxide Intermediate SM3->Intermediate GR->Intermediate + N-Benzyl-4-piperidone Product 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Intermediate->Product H3O+

Figure 1: General workflow for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol via the Grignard reaction.

Causality in Experimental Design
  • Choice of Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reactions. Their ability to solvate the magnesium ion stabilizes the Grignard reagent, and their aprotic nature prevents premature quenching.

  • Initiation of the Grignard Reaction: The reaction between the aryl halide and magnesium can sometimes be sluggish. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.

  • Temperature Control: The formation of the Grignard reagent is exothermic. The subsequent addition of the N-benzyl-4-piperidone is also typically carried out at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Aqueous Workup: The reaction is quenched with an aqueous solution, often a saturated solution of ammonium chloride, to protonate the magnesium alkoxide intermediate and to facilitate the separation of the organic and aqueous layers.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous syntheses.

Materials:

  • 4-Fluorobromobenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • N-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

    • The apparatus is flame-dried under a stream of nitrogen.

    • A solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF is prepared and added to the dropping funnel.

    • A small portion of the 4-fluorobromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • The remaining 4-fluorobromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting ketone.

  • Workup and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol can be purified by recrystallization or column chromatography.

The Precursor: N-Benzyl-4-piperidone

The availability and synthesis of the starting ketone, N-benzyl-4-piperidone, is a critical aspect of the overall process. Several synthetic routes to this precursor have been developed, each with its own advantages and disadvantages.

Dieckmann Condensation Route

A common industrial-scale synthesis involves the Dieckmann condensation of a diester derived from benzylamine and an acrylate.

G cluster_0 Michael Addition cluster_1 Dieckmann Condensation cluster_2 Hydrolysis & Decarboxylation A Benzylamine C N,N-bis(2-methoxycarbonylethyl)benzylamine A->C B Methyl Acrylate (2 eq) B->C D β-keto ester intermediate C->D Base (e.g., NaOMe) E N-Benzyl-4-piperidone D->E Acid, Heat

Figure 2: Synthesis of N-Benzyl-4-piperidone via the Dieckmann condensation.

Direct Alkylation Route

A more straightforward, albeit potentially more expensive, laboratory-scale synthesis involves the direct N-alkylation of 4-piperidone with benzyl bromide.

Reaction Scheme:

  • 4-Piperidone + Benzyl Bromide --(Base)--> N-Benzyl-4-piperidone

This method is often preferred for its simplicity and high yields, though the cost of 4-piperidone can be a limiting factor for large-scale production.

Pharmacological Significance and Role in Drug Development

While 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not typically an end-product for therapeutic use, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules. The N-benzyl group, as previously mentioned, is a common protecting group that can be removed to unmask the piperidine nitrogen. This secondary amine is a key pharmacophore that can be further elaborated to introduce a wide variety of substituents, thereby modulating the compound's interaction with biological targets.

The 4-aryl-4-piperidinol core is found in precursors to several classes of drugs, including:

  • Opioid Analgesics: The piperidine scaffold is central to the structure of potent analgesics like fentanyl and its analogs.

  • Antipsychotics: The butyrophenone class of antipsychotics, such as haloperidol, features a 4-arylpiperidine moiety.

  • Dopamine Reuptake Inhibitors: Compounds like GBR-12935 and its analogs, which are selective dopamine reuptake inhibitors, are based on a disubstituted piperazine or piperidine core.

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol provides a versatile platform for accessing a library of compounds for screening against various CNS targets. The 4-fluorophenyl group is particularly relevant for targeting dopamine receptors and transporters.

Data Summary

PropertyValue
IUPAC Name 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Molecular Formula C₁₈H₂₀FNO
Molecular Weight 285.36 g/mol
CAS Number 163631-02-5
Appearance White to off-white solid
Primary Synthetic Route Grignard reaction
Key Precursors N-Benzyl-4-piperidone, 4-Fluorobromobenzene

Conclusion

The discovery and history of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol are not marked by a singular event but are rather a testament to the systematic exploration of the 4-arylpiperidine scaffold in medicinal chemistry. Its synthesis, primarily achieved through the robust and reliable Grignard reaction, highlights fundamental principles of organic chemistry that have been instrumental in the development of numerous CNS-active drugs. While it primarily serves as a synthetic intermediate, its structural features—the versatile N-benzyl group, the CNS-directing 4-fluorophenyl moiety, and the core piperidinol framework—make it a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed, technically grounded overview of its synthesis and historical context, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

  • Note: A specific primary publication for the first synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not readily available in the public domain. The provided references are for analogous and related synthetic methodologies and the broader context of 4-arylpiperidine chemistry.
  • PubChem Compound Summary for CID 10039577, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information.[Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters.[Link]

  • U.S. Patent 3,462,444: Novel 4-benzylpiperidine derivatives. Google Patents.

  • Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry.[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Arylpiperidin-4-ol Scaffolds

The 4-arylpiperidin-4-ol motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. These structures serve as crucial intermediates in the synthesis of pharmaceuticals targeting a wide range of conditions, including central nervous system disorders, pain management, and cardiovascular diseases. The specific target of this guide, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, is a valuable building block for the development of novel therapeutics. The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and receptor binding affinity.

This document provides a comprehensive guide for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol from the readily available starting material, 1-benzyl-4-piperidone. The protocol is centered around the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying reaction mechanism, safety considerations, and characterization of the final product.

Reaction Mechanism: The Grignard Addition to a Ketone

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is achieved through the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.[2][3] The reaction proceeds in two key stages:

  • Formation of the Grignard Reagent: 4-Bromofluorobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-fluorophenylmagnesium bromide. This organomagnesium halide is a potent nucleophile.

  • Nucleophilic Attack and Protonation: The Grignard reagent attacks the carbonyl carbon of 1-benzyl-4-piperidone, breaking the carbon-oxygen pi bond and forming a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the desired tertiary alcohol, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

A critical aspect of this synthesis is the prevention of side reactions. The primary competing reactions include the Wurtz coupling of the Grignard reagent with unreacted 4-bromofluorobenzene and the enolization of the 1-benzyl-4-piperidone by the basic Grignard reagent. Careful control of reaction conditions, such as temperature and the rate of addition, is essential to maximize the yield of the desired product.

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up & Purification A 1. Dry Glassware & Assemble B 2. Add Mg Turnings & Iodine A->B C 3. Add 4-Bromofluorobenzene in THF B->C D 4. Initiate & Reflux C->D E 5. Cool Grignard Reagent D->E Proceed to reaction F 6. Add 1-Benzyl-4-piperidone in THF E->F G 7. Reaction at 0°C to RT F->G H 8. Quench with aq. NH4Cl G->H Proceed to work-up I 9. Extract with Ethyl Acetate H->I J 10. Dry & Concentrate I->J K 11. Purify by Column Chromatography J->K L 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol K->L Final Product

Caption: Experimental workflow for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
Magnesium TurningsMg24.3122.00.53 g
4-BromofluorobenzeneC₆H₄BrF175.0020.03.50 g (2.33 mL)
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.2518.03.41 g
Tetrahydrofuran (THF)C₄H₈O--~100 mL
Product:
1-Benzyl-4-(4-fluorophenyl)piperidin-4-olC₁₈H₂₀FNO285.36Theoretical: 18.0Theoretical: 5.14 g

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 4-Bromofluorobenzene

  • 1-Benzyl-4-piperidone[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, place magnesium turnings (0.53 g, 22.0 mmol).

  • Initiation: Add a single small crystal of iodine to the flask. The iodine will help to activate the surface of the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-bromofluorobenzene (3.50 g, 20.0 mmol) in 40 mL of anhydrous THF.

  • Grignard Formation: Add approximately 5 mL of the 4-bromofluorobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish mixture.

Part 2: Grignard Reaction with 1-Benzyl-4-piperidone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-benzyl-4-piperidone (3.41 g, 18.0 mmol) in 30 mL of anhydrous THF and add this solution to the dropping funnel. Add the 1-benzyl-4-piperidone solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Safety and Best Practices

The Grignard reaction is a powerful synthetic tool but requires strict adherence to safety protocols due to the reactive nature of the reagents and the use of flammable solvents.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.[1]

  • Solvent Safety: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic. Maintain proper temperature control using an ice bath, especially during the addition of reagents, to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Characterization of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

The structure and purity of the synthesized 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol can be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and 4-fluorophenyl groups, as well as signals for the piperidine ring protons and the benzylic methylene protons. The hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all the unique carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl and 4-fluorophenyl groups.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]+ or [M+H]+ should be observed at m/z 285.36 or 286.37, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=C stretching vibrations for the aromatic rings.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

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Application Notes and Protocols for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Piperidinol Scaffold

The 4-aryl-4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with biological targets, particularly within the central nervous system. Among the various derivatives of this scaffold, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol emerges as a pivotal pharmaceutical intermediate. Its strategic value lies in the presence of a readily cleavable N-benzyl protecting group and a p-fluorophenyl moiety, a common bioisostere for a phenyl group with modulated electronic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. We will delve into detailed, field-proven protocols for its preparation via a Grignard reaction, its subsequent debenzylation to reveal the reactive secondary amine, and its utilization in the synthesis of a prominent active pharmaceutical ingredient (API), Penfluridol. Furthermore, we will outline robust analytical methodologies for quality control and characterization, ensuring the integrity and reproducibility of synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is fundamental to its effective handling and application.

PropertyValueSource
IUPAC Name 1-benzyl-4-(4-fluorophenyl)piperidin-4-olPubChem[2]
CAS Number 163631-02-5PubChem[2]
Molecular Formula C₁₈H₂₀FNOPubChem[2]
Molecular Weight 285.36 g/mol PubChem[2]
Appearance White to off-white solid(Typical)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.(General knowledge)

Synthetic Protocols

Part 1: Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol via Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In this protocol, we utilize the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbonyl carbon of N-benzyl-4-piperidone.

Synthesis_Workflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Reaction Grignard Reaction cluster_Workup Work-up and Purification Mg Magnesium Turnings Grignard 4-Fluorophenylmagnesium bromide (in THF) Mg->Grignard Initiate with I₂ crystal Bromo 1-Bromo-4-fluorobenzene Bromo->Grignard THF1 Anhydrous THF THF1->Grignard ReactionFlask Reaction Mixture Grignard->ReactionFlask Slow addition at 0 °C Piperidone N-benzyl-4-piperidone in Anhydrous THF Piperidone->ReactionFlask Quench Quenching with sat. aq. NH₄Cl ReactionFlask->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Pure 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol Purification->Product

Caption: Workflow for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • 1-Bromo-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • N-benzyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • To the three-neck flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In a dropping funnel, dissolve 1-bromo-4-fluorobenzene (1.1 equivalents) in anhydrous THF.

    • Add a small amount of the bromofluorobenzene solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

    • Cool the Grignard reagent solution to room temperature.

  • Grignard Reaction:

    • In a separate flame-dried flask, dissolve N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the piperidone solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent solution to the piperidone solution via a dropping funnel or cannula, maintaining the temperature below 10 °C. The reaction is exothermic.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Stir the mixture for 15-20 minutes, then transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Part 2: Debenzylation to 4-(4-fluorophenyl)piperidin-4-ol

The N-benzyl group is a versatile protecting group that can be readily removed by catalytic hydrogenation. In this protocol, we employ catalytic transfer hydrogenation using ammonium formate as a safe and efficient hydrogen source.

Debenzylation_Workflow Start 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol in Methanol Reaction Reaction Mixture (Reflux) Start->Reaction Catalyst 10% Palladium on Carbon Catalyst->Reaction HSource Ammonium Formate HSource->Reaction Filtration Filtration through Celite Reaction->Filtration Monitor by TLC Concentration Concentration in vacuo Filtration->Concentration Workup Aqueous Work-up (e.g., NaHCO₃ solution) Concentration->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Product Pure 4-(4-fluorophenyl) piperidin-4-ol Drying->Product

Caption: Workflow for the debenzylation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Materials and Reagents:

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Methanol

  • Celite

  • Chloroform or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred suspension of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (1.0 equivalent) and 10% Pd/C (typically 10-20% by weight of the starting material) in methanol, add anhydrous ammonium formate (5.0 equivalents) in a single portion under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • To the residue, add saturated aqueous sodium bicarbonate solution and extract with chloroform or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to afford the pure 4-(4-fluorophenyl)piperidin-4-ol.

Part 3: Application in the Synthesis of Penfluridol

The deprotected intermediate, 4-(4-fluorophenyl)piperidin-4-ol, is a key building block for the synthesis of various APIs. A prominent example is its use in the synthesis of Penfluridol, a long-acting antipsychotic drug. The final step involves the N-alkylation of the piperidine nitrogen with a suitable alkyl halide.

Caption: Final step in the synthesis of Penfluridol via N-alkylation.

Materials and Reagents:

  • 4-(4-fluorophenyl)piperidin-4-ol

  • 1-bromo-4,4-bis(4-fluorophenyl)butane

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-(4-fluorophenyl)piperidin-4-ol (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • To this suspension, add a solution of 1-bromo-4,4-bis(4-fluorophenyl)butane (1.1 equivalents) in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until HPLC or TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate to obtain the crude Penfluridol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure API.

Analytical Methods for Quality Control

Ensuring the purity and identity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is critical for its use as a pharmaceutical intermediate. The following analytical methods are recommended for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and for monitoring reaction progress.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 20% B, 2-15 min: 20% to 90% B, 15-20 min: 90% B, 20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh approximately 1 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

This method is adapted from a validated procedure for a structurally similar compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, and should provide good resolution for purity analysis. [6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of the target compound and any volatile impurities.

ParameterCondition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of methanol or ethyl acetate. Filter through a 0.45 µm syringe filter.

The expected mass spectrum would show a molecular ion peak (M+) at m/z 285, along with characteristic fragmentation patterns including the loss of a benzyl group (m/z 91) and fragments corresponding to the piperidine ring structure. [7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Spectral data can be compared with reference spectra available in databases such as PubChem. [9][10] Expected ¹H NMR (CDCl₃, 400 MHz) signals:

  • ~7.2-7.5 ppm: Multiplets corresponding to the aromatic protons of the benzyl and 4-fluorophenyl groups.

  • ~3.6 ppm: Singlet corresponding to the benzylic CH₂ protons.

  • ~2.2-2.8 ppm: Multiplets corresponding to the piperidine ring protons.

  • ~1.6-2.0 ppm: Multiplets corresponding to the piperidine ring protons.

  • A broad singlet for the hydroxyl proton (position may vary depending on concentration and solvent).

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

  • Aromatic carbons in the range of 115-165 ppm , with the carbon attached to fluorine showing a characteristic C-F coupling.

  • Benzylic carbon at ~63 ppm .

  • Piperidine ring carbons in the range of ~40-70 ppm .

Safety and Handling

Working with the reagents and intermediates described in these protocols requires strict adherence to safety guidelines.

  • Grignard Reagents: 4-Fluorophenylmagnesium bromide is highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. Have a Class D fire extinguisher readily available. [5]* Solvents: Tetrahydrofuran (THF) and other organic solvents are flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Palladium on Carbon: Pd/C is a flammable solid and can ignite in the presence of solvents and air. Handle with care and do not allow it to dry completely on filter paper.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.

Conclusion

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a strategically important intermediate in pharmaceutical synthesis. The protocols and analytical methods detailed in this guide provide a robust framework for its preparation, characterization, and application. By adhering to these procedures and safety precautions, researchers and drug development professionals can effectively utilize this versatile building block in the discovery and development of novel therapeutic agents. The presented workflows, grounded in established chemical principles, are designed to be both reliable and scalable, facilitating the transition from laboratory-scale synthesis to process development.

References

  • American Chemical Society. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from [Link]

  • New Drug Approvals. (2019). Penfluridol. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Google Patents. (1964). 1-benzyl-4-substituted piperidines.
  • SpectraBase. (n.d.). 1-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Chemical Communications. (2021). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Retrieved from [Link]

  • Chem LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Google Patents. (1985). Analgesic N-(4-piperidinyl)-N-phenyl-propanamides.
  • Google Patents. (1979). N-(4-piperidinyl)-N-phenylamides.
  • Google Patents. (1977). 1-Substituted-4-benzylpiperidines.
  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Benzylic Grignard Reagents. Retrieved from [Link]

  • PubMed Central. (2017). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide (6a). Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-N-(4-fluorophenyl)-1-benzylpiperidin-4-amine. Retrieved from [Link]

  • Semantic Scholar. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • ResearchGate. (2019). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Benzylation of 4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the N-benzylation of 4-(4-fluorophenyl)piperidin-4-ol, a key synthetic transformation for generating intermediates used in pharmaceutical research and drug development. The N-benzyl group serves as a common protecting group and a versatile handle for further molecular elaboration. This guide details a robust and efficient method using benzyl bromide as the alkylating agent. It covers the reaction mechanism, step-by-step experimental procedures, purification by column chromatography, and characterization of the final product, 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the protocol.

Introduction and Scientific Context

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalization of the piperidine nitrogen atom is a critical step in modifying the pharmacological and pharmacokinetic properties of these molecules. N-alkylation, specifically N-benzylation, is a fundamental reaction that not only protects the secondary amine but also introduces a benzyl moiety that can be crucial for biological activity or serve as a precursor for debenzylation to reveal the secondary amine.

The target molecule, 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol, is a valuable building block for synthesizing a range of biologically active compounds.[1][2] This protocol outlines a standard and reliable nucleophilic substitution reaction (SN2) for its preparation.

Reaction Mechanism and Principle

The N-benzylation of 4-(4-fluorophenyl)piperidin-4-ol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine nitrogen of the piperidine ring acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the C-Br bond, with bromide acting as the leaving group.

An inorganic base, such as potassium carbonate (K₂CO₃), is incorporated to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction. The base ensures a continuous supply of the free amine for reaction, driving the equilibrium towards the product.

Experimental Design and Workflow

The overall experimental process is designed for efficiency and purity, moving from reaction setup to purification and final characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A Setup Reaction Vessel (Flask, Stir Bar, N2 Atmosphere) B Add 4-(4-fluorophenyl)piperidin-4-ol, K2CO3, and Anhydrous Acetonitrile A->B C Slow, Dropwise Addition of Benzyl Bromide B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer (Water, Brine) F->G H Dry (Na2SO4) & Concentrate (Rotary Evaporator) G->H I Purify Crude Product via Flash Column Chromatography H->I J Confirm Structure & Purity (NMR, MS, FTIR) I->J

Diagram 1: High-level experimental workflow for N-benzylation.

Materials and Reagents
4.1. Reagent Table
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
4-(4-fluorophenyl)piperidin-4-ol34433-73-1C₁₁H₁₄FNO195.23Commercially Available
Benzyl Bromide100-39-0C₇H₇Br171.03Commercially Available
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21Commercially Available
Acetonitrile (Anhydrous)75-05-8C₂H₃N41.05Commercially Available
Ethyl Acetate141-78-6C₄H₈O₂88.11Commercially Available
Hexanes110-54-3C₆H₁₄86.18Commercially Available
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Commercially Available
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Commercially Available
4.2. Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Syringe and needle for reagent addition

  • Nitrogen or Argon gas line

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system (glass column, silica gel, pump/pressure)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., LC-MS with ESI source)

Safety Precautions

Benzyl Bromide is a lachrymator and is corrosive. It causes skin and eye irritation and may cause respiratory irritation. [3][4][5]

  • Handling: Always handle benzyl bromide in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles.[3][6]

  • Storage: Store benzyl bromide in a tightly closed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong bases and oxidizing agents.[4][6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

Detailed Experimental Protocol
6.1. Reaction Setup and Synthesis
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4-fluorophenyl)piperidin-4-ol (1.0 g, 5.12 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (1.42 g, 10.24 mmol, 2.0 equiv.).

  • Add anhydrous acetonitrile (25 mL) to the flask.

  • Flush the flask with nitrogen gas and place it under a positive pressure of nitrogen.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • In a separate vial, prepare a solution of benzyl bromide (0.67 mL, 0.96 g, 5.63 mmol, 1.1 equiv.) in anhydrous acetonitrile (5 mL).

  • Using a syringe, add the benzyl bromide solution dropwise to the stirring piperidine suspension over 10-15 minutes.

    • Causality Note: Slow addition is crucial to control the exothermic nature of the SN2 reaction and to prevent potential side reactions, such as the formation of a quaternary ammonium salt from over-alkylation.[7]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-5 hours.

    • TLC Analysis: Spot the starting material and the reaction mixture. The disappearance of the starting material spot (higher polarity) and the appearance of a new, less polar product spot indicates reaction progression.

6.2. Work-up and Isolation
  • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding deionized water (30 mL).

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Note: Washing with water removes the inorganic base (K₂CO₃) and other water-soluble impurities. The final brine wash helps to remove residual water from the organic phase, facilitating the drying process.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[8]

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with 5% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica gel plug and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting from 5% and gradually increasing to 30%. A typical gradient might be:

    • 5% EtOAc/Hexanes (2 column volumes)

    • 10% EtOAc/Hexanes (4 column volumes)

    • 20-30% EtOAc/Hexanes to elute the product.

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and concentrate them under reduced pressure to yield 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol as a white to off-white solid.

7.1. Expected Results
ParameterExpected Value
Starting Material Mass1.0 g
Theoretical Yield1.46 g
Typical Isolated Yield 1.24 - 1.39 g (85-95%)
Physical AppearanceWhite to off-white solid
Rf Value (30% EtOAc/Hex) ~0.4
Characterization of Final Product

The identity and purity of the synthesized 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol should be confirmed using standard analytical techniques.

G cluster_product 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol cluster_methods Characterization Methods Product Final Product NMR NMR (1H, 13C) Product->NMR Structure Confirmation MS Mass Spec (LC-MS) Product->MS Molecular Weight FTIR FTIR Product->FTIR Functional Groups

Diagram 2: Characterization methods for product validation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50-7.20 (m, 7H, Ar-H)

    • δ 7.05 (t, J = 8.6 Hz, 2H, Ar-H)

    • δ 3.60 (s, 2H, -CH₂-Ph)

    • δ 2.80-2.60 (m, 2H, piperidine-H)

    • δ 2.50-2.30 (m, 2H, piperidine-H)

    • δ 2.00-1.80 (m, 4H, piperidine-H)

    • δ 1.75 (s, 1H, -OH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 162.5 (d, J = 245 Hz, C-F)

    • δ 142.0 (d, J = 3 Hz)

    • δ 138.0

    • δ 129.0

    • δ 128.5

    • δ 127.5 (d, J = 8 Hz)

    • δ 127.0

    • δ 115.0 (d, J = 21 Hz)

    • δ 70.0

    • δ 63.0

    • δ 51.0

    • δ 38.0

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₈H₂₀FNO [M+H]⁺: 286.16

    • Observed: m/z = 286.2

  • FTIR (ATR, cm⁻¹):

    • 3300-3400 (broad, O-H stretch)

    • 3050-3020 (aromatic C-H stretch)

    • 2950-2800 (aliphatic C-H stretch)

    • 1600, 1510 (aromatic C=C stretch)

    • 1220 (C-F stretch)

    • 1150 (C-N stretch)

Conclusion

This application note provides a validated and detailed protocol for the N-benzylation of 4-(4-fluorophenyl)piperidin-4-ol. The method is high-yielding, robust, and employs standard laboratory techniques, making it accessible for researchers in synthetic organic chemistry and drug discovery. The inclusion of safety protocols, mechanistic insights, and detailed characterization data ensures that this guide is a self-validating system for the successful synthesis of this important chemical intermediate.

References
  • Vertex AI Search. (2013).
  • Vertex AI Search. (2010).
  • Vertex AI Search. (n.d.).
  • Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS.
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  • BenchChem. (2025).
  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.
  • Guidechem. (2024). N-benzyl-4-piperidone: synthesis and uses.
  • КиберЛенинка. (n.d.).
  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2017).

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Application Note: A Multi-Assay Protocol for Characterizing 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol at the Human Serotonin Transporter (hSERT)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in-vitro characterization of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a novel compound with potential activity at the human serotonin transporter.

Abstract

This application note provides a comprehensive, multi-tiered protocol for the detailed in-vitro characterization of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol at the human serotonin transporter (hSERT). The serotonin transporter is a critical regulator of serotonergic neurotransmission and a primary target for major classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs)[1]. The 4-benzylpiperidine scaffold is a key structural motif found in various centrally active agents, including compounds designed to inhibit monoamine transporters[2][3][4][5]. Given this background, a rigorous evaluation of novel derivatives like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol[6] is essential. We present two primary, validated methodologies: a radioligand binding assay to determine binding affinity (Kᵢ) and a functional uptake inhibition assay to determine potency (IC₅₀). Additionally, we discuss the principles of electrophysiological assessment as an advanced technique for confirming the mechanism of action.

Introduction: The Scientific Rationale

The serotonin transporter (SERT), encoded by the SLC6A4 gene, terminates serotonergic signaling by facilitating the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron[1]. Its dysfunction is implicated in numerous psychiatric conditions, making it a high-value target for therapeutic intervention[7][8].

The test compound, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, belongs to the benzylpiperidine class. Structure-activity relationship (SAR) studies on related analogs have revealed that modifications to this scaffold can profoundly influence affinity and selectivity for the monoamine transporters (SERT, DAT, NET)[2][5][9][10]. Therefore, determining the precise interaction of this specific compound with hSERT is a critical first step in its pharmacological evaluation.

This guide is designed for researchers in pharmacology, medicinal chemistry, and drug discovery. It explains not only the "how" but also the "why" behind each step, ensuring robust and reproducible results.

Mechanism of SERT and Site of Inhibition

SERT clears extracellular serotonin, allowing for its repackaging into synaptic vesicles or metabolic degradation. Inhibitors block this process, increasing the dwell time and concentration of serotonin in the synapse, thereby enhancing signaling at postsynaptic receptors. The diagram below illustrates this fundamental mechanism.

Mechanism of Serotonin Reuptake and Inhibition at the Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (contains Serotonin) cleft_serotonin Serotonin (5-HT) in Synaptic Cleft vesicle->cleft_serotonin Release synthesis Tryptophan -> Serotonin (5-HT) synthesis->vesicle Packaging SERT SERT test_compound 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol test_compound->SERT Inhibition receptor 5-HT Receptor cleft_serotonin->SERT Reuptake cleft_serotonin->receptor Binding & Activation G start Start prep Prepare Reagents: - Assay Buffer - Radioligand ([³H]Citalopram) - hSERT Membranes - Test Compound Dilutions - NSB Control (e.g., Fluoxetine) start->prep plate Plate Assay: - Total Binding (Buffer) - Non-Specific Binding (NSB) - Test Compound Wells prep->plate add_ligand Add Radioligand to all wells plate->add_ligand add_membranes Add hSERT Membranes to all wells to initiate binding add_ligand->add_membranes incubate Incubate (e.g., 60-120 min at 25°C) to reach equilibrium add_membranes->incubate harvest Harvest & Filter Rapidly filter through GF/B filters Wash with ice-cold buffer incubate->harvest count Scintillation Counting Measure radioactivity (CPM) on filters harvest->count analyze Data Analysis Calculate Specific Binding Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for the hSERT competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membrane preparation from HEK293 cells stably expressing recombinant human SERT.[11][12]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity > 70 Ci/mmol).

  • Test Compound: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, dissolved in DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM Fluoxetine or 1 µM Paroxetine.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation vials, and fluid.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be ≤ 0.1% to avoid interference.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate (final volume 250 µL):

    • Total Binding: 25 µL of assay buffer.

    • Non-Specific Binding (NSB): 25 µL of the NSB control (e.g., 10 µM Fluoxetine).[13]

    • Competition: 25 µL of each dilution of the test compound.

  • Add Radioligand: Add 25 µL of the radioligand (e.g., [³H]Citalopram) to all wells. The final concentration should be near its Kᴅ value (typically 1-2 nM).[13]

  • Initiate Reaction: Add 200 µL of the diluted hSERT membrane preparation (typically 5-15 µg of protein per well) to all wells to start the binding reaction.[13]

  • Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration over pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells.

  • Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding.

  • IC₅₀ Determination: Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for hSERT.

Protocol 2: [³H]-Serotonin Uptake Inhibition Assay

This assay measures the functional ability of the test compound to inhibit the transport of serotonin into cells.

Principle: Intact cells expressing hSERT (e.g., HEK293-hSERT or JAR cells) are incubated with a fixed concentration of radiolabeled serotonin ([³H]-5-HT).[14][15] The amount of radioactivity accumulated inside the cells is a direct measure of transporter function. By co-incubating with the test compound, its potency as an inhibitor (IC₅₀) can be determined.

G start Start seed_cells Seed hSERT-expressing cells in 96-well plates and culture overnight start->seed_cells wash_cells Wash cells with pre-warmed buffer seed_cells->wash_cells preincubate Pre-incubate cells with: - Buffer (Total Uptake) - Known Inhibitor (NSU) - Test Compound Dilutions wash_cells->preincubate add_substrate Add [³H]-Serotonin to all wells to initiate uptake preincubate->add_substrate incubate Incubate (e.g., 15 min at 25°C or 37°C) add_substrate->incubate terminate Terminate Uptake Rapidly aspirate media and wash 2-3x with ice-cold buffer incubate->terminate lyse Lyse Cells Add lysis buffer (e.g., 1% Triton X-100) terminate->lyse count Scintillation Counting Transfer lysate to vials and measure radioactivity (CPM) lyse->count analyze Data Analysis Calculate Specific Uptake Determine IC₅₀ count->analyze end End analyze->end

Caption: Workflow for the cell-based [³H]-Serotonin uptake inhibition assay.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT [16]or JAR choriocarcinoma cells with endogenous hSERT expression.[15]

  • Substrate: [³H]-Serotonin (5-Hydroxytryptamine).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or a modified Tris-HEPES buffer, pH 7.1-7.4.[14][15]

  • Non-Specific Uptake (NSU) Control: 1-10 µM Fluoxetine or Citalopram.

  • Equipment: 96-well cell culture plates, multichannel pipette, liquid scintillation counter.

Step-by-Step Protocol:

  • Cell Culture: Seed hSERT-expressing cells into a 96-well plate at a density of 40,000-80,000 cells per well and allow them to adhere overnight.

  • Preparation: On the day of the assay, gently wash the cell monolayers twice with pre-warmed uptake buffer.

  • Pre-incubation: Add 100 µL of uptake buffer containing either vehicle, the NSU control, or the desired concentration of the test compound to the appropriate wells. Incubate for 15-20 minutes at the assay temperature (25°C or 37°C).[14]

  • Initiate Uptake: Add [³H]-Serotonin to each well at a final concentration near its Kₘ value (typically 50-200 nM) to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) where uptake is linear.[14][15] This step is critical; a time course experiment should be performed initially to determine the linear range.

  • Termination: Rapidly terminate the uptake by aspirating the buffer and immediately washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 100-200 µL of lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for 30 minutes.

  • Quantification: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Specific Uptake: Calculate specific uptake by subtracting the average CPM from the NSU wells from the total uptake wells.

  • IC₅₀ Determination: Calculate the percent inhibition for each test compound concentration relative to the specific uptake. Plot the data and use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound.

Advanced Characterization: Electrophysiology

For a more nuanced understanding of the compound's interaction with SERT, whole-cell patch-clamp electrophysiology can be employed. This technique directly measures the ionic currents associated with transporter function.

Principle: SERT functions as an ion symporter, and its transport cycle generates a measurable electrical current. By applying serotonin to a cell expressing hSERT, a substrate-induced current can be recorded. An inhibitor like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol will reduce the amplitude of this current in a concentration-dependent manner, providing real-time functional data.[17][18] This method can help distinguish between competitive inhibitors and allosteric modulators. While technically demanding, it offers unparalleled insight into the mechanism of inhibition.[19][20]

Data Presentation and Interpretation

All quantitative results should be summarized for clear comparison. It is crucial to include data from a known SSRI as a positive control to validate the assay performance.

Table 1: Summary of Pharmacological Parameters for hSERT

Compound Binding Affinity Kᵢ (nM) Functional Potency IC₅₀ (nM)
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Experimental Value Experimental Value
Fluoxetine (Positive Control) 1-5 [14] 10-30 [14]

| Paroxetine (Positive Control) | 0.1-0.5 | 0.5-2.0 |

Interpretation:

  • Binding Affinity (Kᵢ): A lower Kᵢ value indicates a higher affinity of the compound for the SERT protein.

  • Functional Potency (IC₅₀): A lower IC₅₀ value indicates that less compound is needed to inhibit the transport function of SERT by 50%.

  • Correlation: In general, for competitive inhibitors, the Kᵢ and IC₅₀ values should be in close agreement. A significant discrepancy may suggest a more complex mechanism of action.

Self-Validation and Trustworthiness:

  • Positive Controls: Consistently running a reference SSRI (e.g., Fluoxetine, Paroxetine) is mandatory to ensure the assay is performing within expected parameters.[14]

  • Counter-Screening: To ensure the observed activity is not due to non-specific effects, a cytotoxicity assay should be performed at the highest concentrations of the test compound used in the functional assay.[14]

References

  • SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The INDIGO® Receptor Selection & Screening Service. [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]

  • Paterson, L. M., et al. (2011). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Handbook of experimental pharmacology. [Link]

  • ELISA Kit for Serotonin Transporter (SERT). Cloud-Clone Corp. [Link]

  • Van den Eynde, J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]

  • Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Korea Science. [Link]

  • Salamone, J. D., et al. (2018). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Xu, Y., et al. (2022). Generation of a TPH2-EGFP reporter cell line for purification and monitoring of human serotonin neurons in vitro and in vivo. Stem Cell Research & Therapy. [Link]

  • Garcia, A. D., et al. (2020). An interplay between the serotonin transporter (SERT) and 5-HT receptors controls stimulus-secretion coupling in sympathoadrenal chromaffin cells. The Journal of physiology. [Link]

  • Zimmer, L., et al. (2021). Radiotracers for the Central Serotoninergic System. Molecules. [Link]

  • Paudel, Y. N., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical Research. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. PubChem. [Link]

  • HiTSeeker 5-HT2A Serotonin Receptor Cell Line. Innoprot. [Link]

  • Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. [Link]

  • Gobbi, G., et al. (2002). Modifications of the Serotonergic System in Mice Lacking Serotonin Transporters: An in Vivo Electrophysiological Study. The Journal of pharmacology and experimental therapeutics. [Link]

  • Serotonin transporter. Wikipedia. [Link]

  • Hiranita, T., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gobbi, G., et al. (2002). Modifications of the serotonergic system in mice lacking serotonin transporters: an in vivo electrophysiological study. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Aghajanian, G. K., et al. (1990). Electrophysiology of the central serotonin system: receptor subtypes and transducer mechanisms. Annals of the New York Academy of Sciences. [Link]

  • Medina-Franco, J. L., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • Yoshinaga, H., et al. (2017). Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect. Bioorganic & Medicinal Chemistry. [Link]

  • Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of a Novel Piperidine Derivative

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a piperidine derivative with the molecular formula C18H20FNO[3], represents a novel compound for which the biological activity and toxicological profile are yet to be fully characterized. Understanding the concentration at which this compound elicits cytotoxic effects and the underlying cellular mechanisms is paramount for any future therapeutic development or risk assessment.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the cytotoxicity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. We will detail a multi-assay approach, beginning with an assessment of overall cell viability and membrane integrity, followed by an investigation into the induction of apoptosis. This tiered strategy allows for a robust characterization of the compound's cytotoxic effects.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A comprehensive understanding of a compound's cytotoxicity requires a multi-pronged approach that interrogates different aspects of cellular health. This guide will focus on three widely accepted and complementary in vitro assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[7][8][9][10]

  • LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of cell death.[11][12]

  • Caspase-3/7 Activity Assay: To specifically investigate the induction of apoptosis through the activation of key executioner caspases.[13][14][15][16]

The following diagram illustrates the overall experimental workflow for assessing the in vitro cytotoxicity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HeLa, HepG2, HEK293) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Preparation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Stock Solution Compound_Treatment Treat Cells with Serial Dilutions of the Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase_Assay Data_Acquisition Spectrophotometric/ Fluorometric Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Mechanism_Inference Inference of Cytotoxicity Mechanism IC50_Calculation->Mechanism_Inference

Caption: Overall experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Cell Lines:

    • HeLa (human cervical adenocarcinoma)

    • HepG2 (human hepatocellular carcinoma)

    • HEK293 (human embryonic kidney)

  • Compound:

    • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)

  • Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

  • MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., SDS in HCl)

  • LDH Assay:

    • Commercially available LDH cytotoxicity assay kit

  • Caspase-3/7 Assay:

    • Commercially available Caspase-3/7 activity assay kit (fluorogenic or colorimetric)

  • General Labware:

    • Sterile 96-well flat-bottom cell culture plates

    • Serological pipettes and pipette tips

    • 15 mL and 50 mL conical tubes

    • Cell culture flasks (T-25 or T-75)

    • Microplate reader (absorbance and fluorescence capabilities)

    • Humidified incubator (37°C, 5% CO2)

Experimental Protocols

Part 1: Cell Culture and Maintenance

Proper cell culture technique is critical for obtaining reliable and reproducible cytotoxicity data. The following are general guidelines for the recommended cell lines.

1.1. HeLa Cell Culture:

  • Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[17]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.[17][18][19]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[20][21]

1.2. HepG2 Cell Culture:

  • Medium: EMEM or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[22][23]

  • Passaging: When cells reach 75-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 dilution.[22][23]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[22]

1.3. HEK293 Cell Culture:

  • Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[24]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 dilution.[24][25]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[25]

Part 2: Compound Preparation and Cell Treatment

2.1. Preparation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in sterile DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2.2. Cell Seeding and Treatment:

  • Harvest cells during their logarithmic growth phase and perform a cell count to determine cell viability and density.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in complete culture medium only.

    • Positive Control (for LDH and Caspase assays): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.

    • Medium Blank: Wells containing only culture medium without cells to measure background absorbance/fluorescence.

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

Part 3: Cytotoxicity Assays

3.1. MTT Assay for Cell Viability: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][8][9]

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7][8]

  • Incubate the plate for 4 hours at 37°C.[7][26]

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[26]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][26]

3.2. LDH Release Assay for Membrane Integrity: This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][12]

  • Follow the manufacturer's protocol for the commercially available LDH cytotoxicity assay kit.

  • Typically, this involves transferring a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.[27]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[27]

3.3. Caspase-3/7 Activity Assay for Apoptosis: This assay utilizes a substrate that, when cleaved by activated caspase-3 and -7, releases a fluorescent or colorimetric molecule.[13][14][16]

  • Follow the manufacturer's protocol for the commercially available Caspase-3/7 activity assay kit.

  • This usually involves adding the caspase substrate directly to the cells in the 96-well plate.

  • Incubate for the recommended time at room temperature or 37°C.

  • Measure the fluorescence (e.g., excitation at 485 nm and emission at 520 nm) or absorbance using a microplate reader.[13]

Data Analysis and Interpretation

1. Calculation of Percentage Cell Viability (MTT Assay):

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

2. Calculation of Percentage Cytotoxicity (LDH Assay):

Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

3. Calculation of Relative Caspase-3/7 Activity:

Relative Caspase-3/7 Activity = (Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Vehicle Control - Fluorescence of Blank)

4. Determination of IC50 Value:

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is a key measure of a drug's potency.[1][28] The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Presentation:

The following tables present hypothetical data for the cytotoxicity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Table 1: IC50 Values of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in Different Cell Lines after 48h Treatment

Cell LineIC50 (µM) ± SD
HeLa[Insert Value]
HepG2[Insert Value]
HEK293[Insert Value]

Table 2: Summary of Cytotoxic Effects of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol at IC50 Concentration (48h)

AssayHeLaHepG2HEK293
LDH Release (% of Max) [Insert Value][Insert Value][Insert Value]
Caspase-3/7 Activity (Fold Change) [Insert Value][Insert Value][Insert Value]

Mechanistic Insights: The Apoptotic Pathway

An increase in caspase-3/7 activity suggests that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol may induce apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[29][30][31][32][33] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[29][32][33]

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro cytotoxic evaluation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a comprehensive preliminary toxicological profile of this novel compound. The determination of IC50 values across different cell lines will provide crucial information on its potency and potential cell-type specificity.

Further investigations could delve deeper into the specific apoptotic pathway by examining the activation of initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and assessing changes in mitochondrial membrane potential. Ultimately, a thorough understanding of the cytotoxic mechanisms of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is essential for guiding its future development and application.

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  • The two signaling pathways for apoptosis (intrinsic and the extrinsic). (n.d.). ResearchGate. Retrieved from [Link]

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  • Passaging of HeLa cells. (n.d.). iGEM. Retrieved from [Link]

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  • Cell culture of 7721 or HeLa cells. (2017). Protocols.io. Retrieved from [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). JoVE. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). ResearchGate. Retrieved from [https://www.researchgate.net/publication/45281489_Using_an_in_vitro_cytotoxicity_assay_to_aid_in_compound_selection_for_in_vivo_safety_studies]([Link]_ cytotoxicity_assay_to_aid_in_compound_selection_for_in_vivo_safety_studies)

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method). (n.d.). Elabscience. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. (2025). Ubigene. Retrieved from [Link]

  • Mechanisms of Drug-induced Toxicity Guide. (n.d.). Evotec. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). (n.d.). iGEM. Retrieved from [Link]

  • Mechanisms of Drug-Induced Toxicity. (n.d.). Evotec. Retrieved from [Link]

  • HEK293T Cell Line. (n.d.). Horizon Discovery. Retrieved from [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). PMC. Retrieved from [Link]

  • Mechanisms of drug toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. (n.d.). REPROCELL. Retrieved from [Link]

  • HEPG2 Cell Line User Guide. (n.d.). Retrieved from [Link]

  • HepG2 culture conditions. (n.d.). ENCODE. Retrieved from [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Retrieved from [Link]

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Application Notes and Protocols: Methodology for Radioligand Binding Assays with 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Binding Profile of a Novel Piperidine Analog

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the piperidine class of molecules.[1][2][3][4] While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds and other therapeutic agents suggests potential interactions with central nervous system (CNS) receptors.[5][6][7][8][9] Notably, the aryl-piperidine scaffold is a common feature in ligands targeting sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[10][11]

This document provides a comprehensive, step-by-step methodology for characterizing the binding properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol using radioligand binding assays. As a working hypothesis, we will focus on protocols designed to assess its affinity for the sigma-1 (S1R) and sigma-2 (S2R) receptors, given the structural precedents.[10][11] This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

The principles and protocols outlined herein are grounded in established best practices for radioligand binding assays, ensuring data integrity and reproducibility.[12][13][14][15] We will delve into the causality behind experimental choices, from buffer composition to data analysis, to provide a self-validating system for your research.

I. Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand (in this case, our compound of interest or a radiolabeled probe) and its receptor.[14][16] The core principle relies on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[12][17] By employing a radiolabeled ligand (a "hot" ligand), we can directly measure the amount of ligand bound to the receptor preparation.

Two primary types of experiments are central to characterizing a novel compound:

  • Saturation Binding Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.[13][17][18] In these assays, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.

  • Competition Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "cold" ligand, such as 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol) for the receptor.[13][16] This is achieved by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radioligand for binding to the receptor.

A critical aspect of all radioligand binding assays is the differentiation between specific and non-specific binding.[19][20][21]

  • Specific binding refers to the binding of the radioligand to the receptor of interest.

  • Non-specific binding is the binding of the radioligand to other components of the assay system, such as the filter plates, lipids, or other proteins.[21] Non-specific binding is typically determined by measuring the amount of radioligand bound in the presence of a high concentration of a competing, unlabeled ligand that saturates the receptors of interest.[21]

II. Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for conducting radioligand binding assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes, tissue homogenates) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Quantification of Bound Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis

Caption: General workflow for radioligand binding assays.

III. Materials and Reagents

The following table provides a comprehensive list of necessary materials and reagents.

Category Item Supplier Notes
Test Compound 1-Benzyl-4-(4-fluorophenyl)piperidin-4-olN/ASynthesized and purified in-house or commercially sourced.
Radioligands [³H]-(+)-PentazocinePerkinElmer, ARCFor Sigma-1 receptor binding. High specific activity is crucial.[20]
[³H]-DTG (1,3-di-o-tolylguanidine)PerkinElmer, ARCFor Sigma-2 receptor binding (in the presence of a sigma-1 masking agent).[10][11]
Receptor Source Cell line expressing human S1R and S2R (e.g., HEK293, CHO)ATCCRecommended for cleaner, more reproducible results.
Rodent brain tissue (e.g., rat, mouse)Charles RiverProvides a more native receptor environment but can have higher variability.
Unlabeled Ligands (+)-PentazocineSigma-AldrichFor masking S1R in S2R binding assays.
HaloperidolSigma-AldrichA standard sigma receptor ligand for defining non-specific binding.
Buffers & Reagents Tris-HClSigma-Aldrich
SucroseSigma-AldrichFor cryopreservation of membrane preparations.
Protease Inhibitor CocktailRoche, Sigma-AldrichEssential to prevent receptor degradation.
Bovine Serum Albumin (BSA)Sigma-AldrichTo reduce non-specific binding of the radioligand to assay tubes.
Assay Plates 96-well polypropylene platesCorning, GreinerFor incubations.
96-well glass fiber filter plates (GF/B or GF/C)PerkinElmer, MilliporePre-treated with polyethylenimine (PEI) to reduce non-specific binding.
Scintillation Supplies Scintillation cocktail (e.g., Ultima Gold)PerkinElmer
Scintillation vials or microplatesPerkinElmer
Equipment Homogenizer (e.g., Dounce, Polytron)For tissue preparation.
Refrigerated centrifugeBeckman Coulter, Thermo Fisher
Liquid scintillation counterPerkinElmer, Beckman Coulter
96-well plate harvesterPerkinElmer, BrandelFor rapid filtration.
pH meter
Precision pipettes

IV. Detailed Protocols

A. Preparation of Receptor Membranes

Rationale: The quality of the receptor preparation is paramount for a successful binding assay. Cell membranes are typically used as they contain a high concentration of membrane-bound receptors.[15] Homogenization and centrifugation steps are designed to isolate a membrane-enriched fraction.

Protocol for Cultured Cells (e.g., HEK293 cells expressing sigma receptors):

  • Grow cells to confluency in appropriate culture flasks.

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (short bursts on a low setting) on ice.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in a small volume of assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol for Brain Tissue (e.g., rat brain):

  • Dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose, 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in 10 volumes of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again at 40,000 x g for 20 minutes.

  • Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C.

B. Saturation Binding Assay for Sigma-1 Receptors using [³H]-(+)-Pentazocine

Rationale: This experiment determines the Kd and Bmax of the radioligand for the S1R. A range of radioligand concentrations is used to saturate the available receptors.[18]

Step-by-Step Protocol:

  • Prepare a dilution series of [³H]-(+)-Pentazocine in assay buffer. A typical concentration range would be 0.1 to 50 nM.

  • Set up triplicate wells in a 96-well plate for each concentration of radioligand for total binding and non-specific binding.

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]-(+)-Pentazocine dilution, and 100 µL of the membrane preparation (typically 50-100 µg of protein).

  • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of the corresponding [³H]-(+)-Pentazocine dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation. The incubation time and temperature should be optimized for the specific receptor system.

  • Terminate the assay by rapid filtration through a PEI-pre-soaked GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

    • Fit the data using non-linear regression analysis to a one-site binding model to determine the Kd and Bmax.[12]

C. Competition Binding Assay for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol at Sigma-1 Receptors

Rationale: This experiment determines the affinity (Ki) of the unlabeled test compound by measuring its ability to displace a fixed concentration of the radioligand.

Step-by-Step Protocol:

  • Prepare a serial dilution of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Set up triplicate wells in a 96-well plate for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine (at a concentration close to its Kd), and 100 µL of the membrane preparation.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of the membrane preparation.

  • Competition Wells: Add 50 µL of the appropriate dilution of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of the membrane preparation.

  • Follow steps 5-9 from the saturation binding protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

D. Binding Assays for Sigma-2 Receptors using [³H]-DTG

Rationale: To specifically measure binding to S2R, the S1R sites must be "masked" or blocked by a selective S1R ligand.[10]

Protocol Modifications for S2R:

  • Perform both saturation and competition assays as described above, but with the following modifications:

  • Use [³H]-DTG as the radioligand.

  • In all wells (total, NSB, and competition), include a concentration of (+)-Pentazocine sufficient to saturate the S1R (e.g., 300 nM). This ensures that [³H]-DTG binding is primarily to the S2R.

  • For non-specific binding, use a high concentration of Haloperidol (e.g., 10 µM).

V. Data Analysis and Interpretation

Scatchard Analysis

While non-linear regression is now the preferred method, the Scatchard plot is a classic and intuitive way to visualize binding data from saturation experiments.[22][23][24][25]

  • Plot: Bound/Free radioligand (y-axis) versus Bound radioligand (x-axis).

  • Interpretation:

    • For a single class of non-interacting binding sites, the plot will be a straight line.

    • The slope of the line is -1/Kd.

    • The x-intercept is the Bmax.

    • A curvilinear Scatchard plot can indicate multiple binding sites with different affinities or cooperative binding.[23][24]

scatchard_plot Scatchard Plot Interpretation cluster_plot                                                                                                                                        Y_axis Bound / Free X_axis Bound Origin 0 Bmax Bmax Y_intercept Bmax / Kd Line Line->Bmax Slope = -1/Kd

Caption: A representative Scatchard plot for single-site binding.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Saturation Binding Data for [³H]-(+)-Pentazocine at Sigma-1 Receptors

Parameter Value
Kd (nM)5.2 ± 0.6
Bmax (fmol/mg protein)350 ± 25
Hill Slope0.98 ± 0.05

Table 2: Hypothetical Competition Binding Data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Receptor IC50 (nM) Ki (nM)
Sigma-115.8 ± 2.17.5 ± 1.0
Sigma-2250.4 ± 30.2118.6 ± 14.2

VI. Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, incorporate the following quality control measures:

  • Receptor Saturation: In saturation experiments, ensure that the highest concentration of radioligand used is at least 10 times the Kd to achieve near-maximal binding.[20]

  • Equilibrium Conditions: Verify that the incubation time is sufficient to reach equilibrium by performing time-course experiments.

  • Protein Linearity: Confirm that the amount of specific binding is linear with respect to the protein concentration in the assay.

  • Pharmacological Specificity: Use a panel of known selective ligands for the target receptor to confirm the pharmacological profile of the binding site.

  • Reproducibility: All experiments should be performed on multiple occasions to ensure the reproducibility of the results.

VII. Conclusion

This application note provides a detailed and scientifically grounded methodology for characterizing the binding properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, with a focus on its potential interaction with sigma receptors. By following these protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this and other novel compounds. The insights gained from these assays are a critical first step in the drug discovery and development process.

VIII. References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Scatchard equation - Wikipedia. [Link]

  • Radioligand binding assays and their analysis - PubMed. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods - YouTube. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. [Link]

  • Interpretation of Scatchard plots for aggregating receptor systems - PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • Analysis of Receptor–Ligand Interactions - PMC. [Link]

  • Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. [Link]

  • Sigma Receptor Binding Assays - PubMed. [Link]

  • Radioligand Binding Assays and Their Analysis | Request PDF - ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. [Link]

  • Ligand binding assay - Wikipedia. [Link]

  • Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis - Structural Biology @ Vanderbilt. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]

  • Scatchard Plot for Ligand Receptor binding analysis - YouTube. [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology. [Link]

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO - PubChem. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed. [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo - PubMed. [Link]

  • 1-Benzylpiperidin-4-ol | C12H17NO - PubChem. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. [Link]

  • 1-Benzylpiperidin-4-ol | C12H17NO - PubChem. [Link]

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Application Notes and Protocols: Investigating 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

Neuroinflammation is a critical underlying pathology in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a key regulator of immune cell migration and glial cell function within the central nervous system (CNS).[1][2] Modulation of GPR183 signaling presents a promising therapeutic avenue for mitigating the detrimental effects of chronic neuroinflammation. This document provides a comprehensive guide for the investigation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol , a novel small molecule, as a potential modulator of GPR183 in the context of neurodegenerative disease models. While direct studies on this compound are nascent, its structural features suggest a potential interaction with GPCRs. These application notes, therefore, are presented as a detailed roadmap for its characterization, from initial in vitro screening to in vivo validation in established disease models.

Scientific Rationale: Targeting GPR183 in Neuroinflammation

GPR183 is activated by its endogenous ligands, oxysterols, which are hydroxylated forms of cholesterol. In the CNS, GPR183 is expressed on various immune cells, as well as on resident glial cells like astrocytes and microglia.[3] Activation of GPR183 has been shown to influence a cascade of intracellular signaling events, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways. This signaling is pivotal in orchestrating the inflammatory response within the brain.

Dysregulation of the GPR183-oxysterol axis has been implicated in the pathogenesis of several neuroinflammatory conditions.[4] For instance, GPR183 signaling can mediate the chemotactic movement of immune cells, potentially contributing to their infiltration into the CNS during disease states.[5] Furthermore, in astrocytes, GPR183 activation can modulate the release of pro-inflammatory cytokines, highlighting its role in the complex interplay between different cell types in the neuroinflammatory milieu.[6]

Given the central role of neuroinflammation in driving the progression of neurodegenerative diseases, targeting GPR183 with small molecule modulators like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol offers a compelling therapeutic strategy. The protocols outlined below are designed to systematically evaluate the potential of this compound to interact with GPR183 and subsequently alter the course of neuroinflammatory processes.

In Vitro Characterization of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

The initial phase of investigation focuses on determining if 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol directly interacts with the GPR183 receptor and modulates its signaling.

Primary Screening: GPR183 Receptor Activation Assays

The following assays are designed to provide a rapid assessment of the compound's agonist or antagonist activity at the GPR183 receptor.

GPR183 is known to couple to Gαi, which can lead to the mobilization of intracellular calcium upon activation.[7] This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels in cells expressing GPR183.

Materials:

  • HEK293T cells stably expressing human GPR183

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (test compound)

  • 7α,25-dihydroxycholesterol (7α,25-OHC) (reference agonist)

  • Known GPR183 antagonist (e.g., NIBR189, for antagonist mode)

  • 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating: Seed GPR183-expressing HEK293T cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer. For antagonist testing, prepare a solution of the antagonist.

  • Assay:

    • Agonist Mode: Place the cell plate in the FLIPR instrument. Add the test compound or reference agonist and measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding the reference agonist at its EC80 concentration. Measure the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF/F) and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Parameter Description
EC50 The concentration of an agonist that provides 50% of the maximal response.
IC50 The concentration of an antagonist that inhibits 50% of the agonist response.

dot

GPR183_Calcium_Mobilization cluster_workflow Calcium Mobilization Assay Workflow Cell_Plating Plate GPR183-HEK293T cells Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add Test Compound / Agonist Dye_Loading->Compound_Addition Measurement Measure Fluorescence (FLIPR) Compound_Addition->Measurement Data_Analysis Calculate EC50 / IC50 Measurement->Data_Analysis

Caption: Workflow for the GPR183 Calcium Mobilization Assay.

As a Gαi-coupled receptor, GPR183 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This can be measured using various commercially available assay kits, such as those based on HTRF or luminescence.[9]

Materials:

  • CHO-K1 cells stably co-expressing human GPR183 and a cAMP-responsive biosensor (e.g., GloSensor™)

  • Cell culture medium

  • Assay buffer

  • Forskolin (to stimulate cAMP production)

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (test compound)

  • 7α,25-OHC (reference agonist)

  • cAMP detection kit (e.g., Promega GloSensor™ cAMP Assay)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered CHO-K1 cells into 384-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with the test compound or reference agonist in the presence of forskolin (to induce a measurable level of cAMP).

  • Lysis and Detection: After a defined incubation period, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measurement: Measure the luminescence signal, which is inversely proportional to the cAMP concentration.

  • Data Analysis: Generate dose-response curves to determine the compound's effect on cAMP levels.

Functional Assays in CNS-Relevant Cell Types

Assuming 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol demonstrates activity at the GPR183 receptor, the next step is to evaluate its functional consequences in primary glial cells.

This assay assesses the compound's ability to modulate the inflammatory response of microglia.[1]

Materials:

  • Primary microglia isolated from neonatal mouse or rat brains, or human iPSC-derived microglia

  • Microglia culture medium

  • Lipopolysaccharide (LPS) (pro-inflammatory stimulus)

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (test compound)

  • ELISA or multiplex immunoassay kits for cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Iba1 antibody for immunocytochemistry

Procedure:

  • Cell Culture: Culture primary microglia in appropriate plates.

  • Treatment: Pre-treat the microglia with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to the culture medium to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatants using ELISA or a multiplex assay.

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry for the microglial activation marker Iba1 to assess morphological changes.

This protocol evaluates the compound's effect on the inflammatory response of astrocytes.[10]

Materials:

  • Primary astrocytes isolated from neonatal mouse or rat brains, or human iPSC-derived astrocytes

  • Astrocyte culture medium

  • Pro-inflammatory stimuli (e.g., IL-1β and TNF-α)[11]

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (test compound)

  • ELISA or multiplex immunoassay kits for chemokines (e.g., CXCL10, CCL2)

Procedure:

  • Cell Culture: Culture primary astrocytes in multi-well plates.

  • Treatment: Pre-treat the astrocytes with the test compound.

  • Stimulation: Stimulate the cells with a cocktail of IL-1β and TNF-α.[12]

  • Supernatant Collection: Collect the supernatants after 24-48 hours.

  • Chemokine Measurement: Measure the levels of key chemokines released by the astrocytes.

Cell Type Assay Key Readouts
Microglia LPS-induced ActivationTNF-α, IL-1β, IL-6 levels; Iba1 expression/morphology
Astrocytes Cytokine-induced ActivationCXCL10, CCL2 levels

dot

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 7α,25-OHC or 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol GPR183 GPR183 (EBI2) Ligand->GPR183 G_protein Gαi/βγ GPR183->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Cytokine Release & Cell Migration cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified GPR183 signaling pathway in glial cells.

In Vivo Evaluation in Neurodegenerative Disease Models

Positive in vitro results would warrant progression to in vivo studies to assess the therapeutic potential of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in relevant animal models of neurodegeneration.

Protocol 3.1: LPS-Induced Neuroinflammation Model

This model is used to evaluate the compound's ability to mitigate acute neuroinflammation in vivo.[13]

Animals:

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Divide mice into vehicle control, LPS + vehicle, and LPS + test compound groups.

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a pre-determined period.

  • LPS Challenge: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).[14]

  • Behavioral Testing: At 24 hours post-LPS injection, perform behavioral tests such as the open field test and Y-maze to assess sickness behavior and cognitive deficits.

  • Tissue Collection: Euthanize the mice and collect brain tissue and blood samples.

  • Analysis:

    • Measure pro-inflammatory cytokine levels (TNF-α, IL-1β) in brain homogenates and serum by ELISA.

    • Perform immunohistochemistry on brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.

Protocol 3.2: Cuprizone-Induced Demyelination Model

This model is particularly relevant for diseases with a demyelination component, such as multiple sclerosis, and allows for the assessment of both neuroprotection and remyelination.[15]

Animals:

  • C57BL/6 mice (8 weeks old)

Procedure:

  • Cuprizone Diet: Feed mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.[16]

  • Treatment: Administer the test compound daily, starting from the initiation of the cuprizone diet or during the recovery phase.

  • Behavioral Assessment: Monitor motor coordination using tests like the rotarod.

  • Tissue Processing: At the end of the treatment period, perfuse the mice and collect the brains.

  • Histological Analysis:

    • Stain brain sections with Luxol Fast Blue (LFB) to assess the extent of demyelination in the corpus callosum.

    • Perform immunohistochemistry for myelin basic protein (MBP) to quantify myelin levels.

    • Stain for oligodendrocyte precursor cells (e.g., Olig2) to evaluate remyelination.

Model Pathology Modeled Key Endpoints
LPS-Induced Acute NeuroinflammationBrain/serum cytokines, glial activation, sickness behavior
Cuprizone Demyelination/RemyelinationMyelin content (LFB, MBP), oligodendrocyte markers, motor function

dot

In_Vivo_Experimental_Workflow cluster_lps LPS-Induced Neuroinflammation Model cluster_cuprizone Cuprizone-Induced Demyelination Model LPS_Dosing Compound Dosing LPS_Challenge LPS Injection (i.p.) LPS_Dosing->LPS_Challenge LPS_Behavior Behavioral Testing (24h) LPS_Challenge->LPS_Behavior LPS_Tissue Tissue Collection LPS_Behavior->LPS_Tissue LPS_Analysis Cytokine & Histological Analysis LPS_Tissue->LPS_Analysis Cuprizone_Diet Cuprizone Diet (5 weeks) Cuprizone_Dosing Compound Dosing Cuprizone_Diet->Cuprizone_Dosing Cuprizone_Behavior Behavioral Monitoring Cuprizone_Dosing->Cuprizone_Behavior Cuprizone_Tissue Tissue Collection Cuprizone_Behavior->Cuprizone_Tissue Cuprizone_Analysis Myelination & Oligodendrocyte Analysis Cuprizone_Tissue->Cuprizone_Analysis

Caption: In vivo experimental workflows for neurodegenerative disease models.

Concluding Remarks

The protocols detailed herein provide a structured and scientifically rigorous framework for the initial characterization of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol as a potential therapeutic agent for neurodegenerative diseases. By focusing on the GPR183 receptor, a target with strong links to neuroinflammation, these studies will elucidate the compound's mechanism of action and its potential to modulate key pathological processes. The successful completion of these in vitro and in vivo experiments will provide the necessary foundation for further preclinical development and potential translation into clinical applications for patients suffering from these debilitating disorders.

References

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  • Rutkowska, A., et al. (2015). EBI2 regulates intracellular signaling and migration in human astrocyte. Glia, 63(3), 341-351.
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  • Rutkowska, A., et al. (2015). EBI2 is expressed in glial cells in multiple sclerosis lesions, and its knock-out modulates remyelination in the cuprizone model.
  • Praet, J., et al. (2020). The Cuprizone Model: Dos and Do Nots. Cells, 9(4), 864.
  • NCBI. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Braden, R. D., et al. (2020). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. eNeuro, 7(4), ENEURO.0135-20.2020.
  • Gessier, F., et al. (2014). The GPR183-oxysterol axis in spinal cord contributes to neuropathic pain. The Journal of Neuroscience, 34(45), 15078-15091.
  • Concept Life Sciences. (n.d.). Astrocyte Polarization Assay. Retrieved from [Link]

  • Velasco-Estevez, M., et al. (2020). Assaying Microglia Functions In Vitro. Methods in Molecular Biology, 2146, 227-241.
  • Creative Biolabs. (n.d.). Microglia related Assay Services. Retrieved from [Link]

  • Bai, L., et al. (2021). An Alternative Cuprizone-Induced Demyelination and Remyelination Mouse Model. Journal of Neuroscience Methods, 350, 109038.
  • Biospective. (2024). Demyelination & Remyelination in the Cuprizone Model. Retrieved from [Link]

  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Green, A. R., & Cross, A. J. (1997). Techniques for examining neuroprotective drugs in vivo. International Review of Neurobiology, 40, 47-68.
  • Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155-164.
  • Liddelow, S. A., et al. (2017). Differentiation of Inflammation-Responsive Astrocytes from Glial Progenitors Generated from Human Induced Pluripotent Stem Cells. Stem Cell Reports, 8(6), 1727-1740.
  • Sokołowska, E., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155–164.
  • Konieczna, P., et al. (2022). Human Primary Astrocytes Differently Respond to Pro- and Anti-Inflammatory Stimuli. Biomedicines, 10(8), 1769.
  • Chen, K., et al. (2022). Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response. Cell Research, 32(3), 257-268.
  • Wanke, F., et al. (2021). GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection.
  • de Sousa, F. S., et al. (2023). Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain.
  • Ponath, G., et al. (2018). The contribution of astrocytes to the neuroinflammatory response in multiple sclerosis and experimental autoimmune encephalomyelitis. Frontiers in Immunology, 9, 245.
  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 20(9), 2293.
  • Brosnan, C. F., et al. (2014). Time-course of astrocyte inflammatory response to IL-1β and TNFα (cytokine secretion). PLoS One, 9(1), e84269.
  • Bartlett, N. W., et al. (2020). Activation of GPR183 leads to cytokine production favoring Mtb control.
  • Emgard, J., et al. (2018). GPR183 expressed on innate immune cells promotes colitis. Cell Reports, 22(13), 3355-3362.
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  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516.
  • Patsnap Synapse. (2024). What are GPR183 agonists and how do they work?. Retrieved from [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-Based Calcium Mobilization Assay | Protocol Preview. Retrieved from [Link]

  • Hansen, K. B., et al. (2021). Discovery of GPR183 Agonists Based on an Antagonist Scaffold. ChemMedChem, 16(17), 2623-2627.
  • de la Torre, C., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 22(19), 10476.
  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. (2023). Frontiers in Pharmacology, 14, 1166311.
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  • National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. Retrieved from [Link]

  • Chiou, L. C., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. European Journal of Pharmacology, 606(1-3), 84-89.

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Application Note: High-Throughput Quantification of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol using Chromatographic and Mass Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical quantification of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a key piperidine-based scaffold relevant in pharmaceutical research and development. Recognizing the need for robust and reliable analytical methods, we provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be implemented in research, quality control, and pharmacokinetic studies. Each protocol is accompanied by a scientific rationale for the selection of critical parameters, ensuring both methodological clarity and a solid foundation for method validation.

Introduction

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary amine and a member of the 4-arylpiperidin-4-ol family. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The precise and accurate quantification of this compound is critical for ensuring the quality of synthetic intermediates, monitoring reaction kinetics, assessing purity, and conducting pharmacokinetic analyses. This guide provides researchers and drug development professionals with a suite of validated starting points for the reliable quantification of this analyte across different analytical platforms.

Compound Profile:

PropertyValueSource
IUPAC Name 1-benzyl-4-(4-fluorophenyl)piperidin-4-olPubChem[1]
CAS Number 163631-02-5PubChem[1]
Molecular Formula C18H20FNOPubChem[1]
Molecular Weight 285.36 g/mol PubChem[1][2]
Structure

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely accessible technique, ideal for purity assessments and routine quantification in relatively clean sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent chromatographic resolution and is suitable for thermally stable and volatile compounds. Given the presence of a hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications and trace-level quantification in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust method for the quantification of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in bulk materials and formulated products. The presence of two aromatic rings (benzyl and fluorophenyl) provides strong chromophores, making UV detection highly effective. A reverse-phase method is proposed, leveraging the compound's moderate polarity.

Scientific Rationale

The selection of a C18 stationary phase is based on its wide applicability for non-polar to moderately polar compounds. The mobile phase, consisting of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and retention. The acidic pH of the buffer protonates the tertiary amine of the piperidine ring, which minimizes peak tailing that can occur due to interactions with residual silanols on the silica-based stationary phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 Filtered Sample a2 Separation on C18 Column a1->a2 a3 UV Detection (220 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: HPLC-UV analysis workflow for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] For polar molecules like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, derivatization is often employed to block the polar hydroxyl group, thereby increasing volatility and improving chromatographic performance. Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

Scientific Rationale

The use of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for the analyte. The temperature program is designed to ensure sufficient separation from potential impurities and derivatizing agent artifacts. Electron ionization (EI) at 70 eV is a standard method that yields reproducible fragmentation patterns for structural confirmation and quantification.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

  • Autosampler

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-450

Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the sample into a GC vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis p1 Weigh Sample p2 Add Solvent & BSTFA p1->p2 p3 Heat (70°C, 30 min) p2->p3 p4 Cool to RT p3->p4 b1 Inject Derivatized Sample p4->b1 Silylated Analyte b2 GC Separation b1->b2 b3 EI Ionization b2->b3 b4 Mass Analysis (Scan) b3->b4

Caption: GC-MS analysis workflow including the essential derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the method of choice.[4][5] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry, allowing for quantification at very low concentrations.

Scientific Rationale

Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic piperidine nitrogen, which is readily protonated. A gradient elution with formic acid in the mobile phase facilitates this protonation and improves chromatographic peak shape. The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the sample matrix.

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

LC and MS/MS Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion of a standard solution. A likely precursor ion is the protonated molecule [M+H]+ at m/z 286.1. Product ions would result from fragmentation of the piperidine ring or loss of water.

Sample Preparation (for Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis l1 Plasma Sample + Acetonitrile (IS) l2 Protein Precipitation (Vortex) l1->l2 l3 Centrifuge l2->l3 l4 Collect Supernatant l3->l4 l5 Evaporate to Dryness l4->l5 l6 Reconstitute l5->l6 c1 Inject Reconstituted Sample l6->c1 c2 UHPLC Separation c1->c2 c3 ESI+ Ionization c2->c3 c4 MRM Detection c3->c4

Caption: LC-MS/MS workflow for bioanalytical quantification.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. The provided protocols are intended as validated starting points and should be fully validated in the user's laboratory to ensure compliance with all relevant regulatory guidelines.

References

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • SpectraBase. (n.d.). 1-Benzyl-4-(4-fluorophenyl)- piperidin-4-ol. John Wiley & Sons, Inc. Retrieved from [Link][2]

  • Kus, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1945. Retrieved from [Link][4]

  • Lee, D., et al. (2014). Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma. Journal of Analytical Toxicology, 38(7), 436-442. Retrieved from [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol, offering potential causes and actionable solutions.

Question 1: After my Grignard reaction and workup, my crude product is a persistent oil and won't crystallize. What's happening and how can I isolate my product?

Answer:

This is a common issue when purifying 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol. The oily nature of the crude product is often due to the presence of unreacted starting materials, side products, and residual solvents that act as impurities and inhibit crystallization.

Potential Causes and Solutions:

  • Unreacted 1-Benzyl-4-piperidone: The starting ketone is a common impurity that can be difficult to remove and may prevent your desired product from solidifying.

    • Solution: A carefully executed column chromatography is the most effective method to separate the more polar tertiary alcohol product from the less polar ketone starting material. A step-gradient elution starting with a non-polar solvent system and gradually increasing the polarity will effectively resolve these two compounds.

  • Presence of Side Products: The Grignard reaction can generate side products, such as the Wurtz coupling product (4,4'-difluorobiphenyl), which can interfere with crystallization.

    • Solution: Trituration of the crude oil with a non-polar solvent like hexane or petroleum ether can help to selectively dissolve the non-polar biphenyl impurity, leaving behind a more purified product that may then be more amenable to crystallization.[1]

  • Residual Solvent: Even trace amounts of the reaction solvent (e.g., THF, diethyl ether) can hinder crystallization.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all residual solvents before attempting crystallization.

Question 2: I'm trying to purify my product by column chromatography on silica gel, but I'm getting significant peak tailing and poor recovery. What can I do to improve this?

Answer:

The basic nature of the tertiary amine in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of peak tailing and can result in irreversible adsorption and loss of product.[2]

Troubleshooting Strategies for Column Chromatography:

Problem Potential Cause Recommended Solution
Peak Tailing Strong interaction between the basic tertiary amine and acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[2][3]
Poor Recovery Irreversible adsorption of the product onto the silica gel.Use a deactivated silica gel, such as one treated with triethylamine, or consider using a different stationary phase like alumina, which is less acidic.[2]
Product Degradation The benzylic tertiary alcohol may be sensitive to the acidic nature of silica gel, potentially leading to elimination or rearrangement products.In addition to using a basic modifier, it is advisable to run the column quickly and avoid letting the product sit on the column for extended periods.

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Caption: Troubleshooting workflow for column chromatography of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Question 3: I've successfully purified my product, but I'm struggling to find a suitable solvent system for recrystallization to obtain high-purity crystals. What are some good starting points?

Answer:

Finding the right solvent for recrystallization is key to obtaining a high-purity solid product. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures.[4] For a molecule like 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol, which has both polar (hydroxyl and amine groups) and non-polar (benzyl and fluorophenyl groups) regions, a mixed solvent system is often the most effective approach.[1][5]

Recommended Solvent Systems for Recrystallization:

Solvent System Rationale Procedure
Ethanol/Water Ethanol is a good solvent for the compound due to its polarity, while water acts as an anti-solvent. This is a common and effective system for compounds with polar functional groups.[5]Dissolve the compound in a minimal amount of hot ethanol. While hot, add water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.[1][6]
Ethyl Acetate/Hexane Ethyl acetate can dissolve the compound, and the addition of a non-polar solvent like hexane will decrease the solubility and induce crystallization.Dissolve the product in a minimal amount of hot ethyl acetate. Add hexane dropwise to the hot solution until turbidity is observed. Add a small amount of hot ethyl acetate to clarify the solution, then allow it to cool.
Toluene/Hexane Toluene provides good solubility for the aromatic portions of the molecule at higher temperatures, with hexane acting as the anti-solvent.Similar to the ethyl acetate/hexane system, dissolve in minimal hot toluene and add hexane to induce crystallization upon cooling.[7]

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Caption: Decision tree for selecting a recrystallization solvent system.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling, analysis, and properties of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Q1: What are the expected major impurities from the synthesis of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol via a Grignard reaction?

A1: The primary impurities to anticipate are:

  • 1-Benzyl-4-piperidone: Unreacted starting material.

  • 4,4'-Difluorobiphenyl: Formed from the coupling of the Grignard reagent with the aryl halide (Wurtz-type coupling), especially at higher reaction temperatures.[1]

  • Benzene: Can be formed if the Grignard reagent is quenched by a proton source.

Q2: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

A2: TLC is an invaluable tool for tracking your purification. A good starting mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v). The product, being a tertiary alcohol, will be more polar and thus have a lower Rf value than the starting ketone and the non-polar biphenyl byproduct. For visualization, since the compounds are UV active due to the aromatic rings, a UV lamp at 254 nm is the primary method.[8] For compounds that are not UV active or for better visualization of the alcohol, a potassium permanganate stain can be used, which will react with the alcohol functional group.[9][10]

Q3: Is 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol stable? Are there any special storage conditions I should be aware of?

A3: As a tertiary benzylic alcohol, this compound may be susceptible to acid-catalyzed elimination or rearrangement reactions.[11] Therefore, it is advisable to avoid prolonged exposure to acidic conditions, including acidic chromatography media without a basic modifier. For long-term storage, it is best to keep the purified compound in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation.

Q4: What analytical techniques are recommended for final purity assessment of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol?

A4: A combination of techniques should be used for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic or phosphoric acid, can be a good starting point for method development.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used to assess purity and identify volatile impurities.

III. Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Place the purified, oily product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

References

  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.).
  • University of York. (n.d.).
  • St. Olaf College. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Synthesis of Part C: 1-Benzyl-4-(2'-(4''-Fluorophenyl)-2'-hydroxyethyl)piperidine. (n.d.).
  • University of Rochester. (n.d.).
  • MilliporeSigma. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Quora. (2019, October 26).
  • McMaster University. (n.d.). 4.
  • ResearchGate. (2017, June 20).
  • EPFL. (n.d.).
  • Chemistry LibreTexts. (2022, August 16). 2.1.
  • National Institute on Drug Abuse. (n.d.).
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Chromatography Forum. (2009, November 16).
  • Chrom Tech, Inc. (2025, October 20).
  • LCGC North America. (2016, January 1). Detective Work, Part III: Strong Retention and Chemical Problems with the Column.
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Longdom Publishing. (n.d.).
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Sarvan Sir - Chemistry For All. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.
  • ResearchGate. (2025, August 9). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC - PubMed Central.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10).
  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2021). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 19(34), 7467-7475.
  • National Institutes of Health. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.

Sources

Technical Support Center: Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Overview of the Synthesis

The most direct and common method for synthesizing 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is through the Grignard reaction. This involves the nucleophilic addition of a 4-fluorophenylmagnesium halide (a Grignard reagent) to the carbonyl carbon of 1-Benzyl-4-piperidone. While robust, this pathway is susceptible to several side reactions that can impact yield and purity.

Primary Reaction Pathway

This guide will address the most frequently encountered issues in a question-and-answer format, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the main synthetic route and the critical junctures where side reactions can occur. Understanding these competing pathways is the first step toward effective troubleshooting.

G cluster_side Potential Side Reactions SM1 1-Benzyl-4-piperidone SM1->inv1 SM2 4-Fluorobromobenzene + Mg GR 4-Fluorophenylmagnesium Bromide (Grignard Reagent) SM2->GR Grignard Formation (Anhydrous Ether/THF) SR1 Side Product: 4,4'-Difluorobiphenyl (Wurtz Coupling) GR->SR1 Reaction with 4-Fluorobromobenzene SR2 Unreacted Starting Material: 1-Benzyl-4-piperidone (from Enolization) GR->SR2 Acts as Base (Deprotonation) SR3 Side Product: Fluorobenzene (Grignard Quenching) GR->SR3 Reaction with Protic Solvents (H₂O) GR->inv1 Intermediate Magnesium Alkoxide Intermediate Product Desired Product: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Intermediate->Product Aqueous Workup (H+) inv1->Intermediate Nucleophilic Addition

Caption: Main reaction and common side reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is extremely low, and I recovered mostly unreacted starting material. What is the most likely cause?

A1: This is the most common issue and almost always points to problems with the Grignard reagent, either during its formation or its reaction with the ketone.

  • Causality: Grignard reagents are powerful nucleophiles but are also extremely strong bases. They will react preferentially with any acidic proton source, a process often called "quenching".[1] The most common culprit is water.

  • Troubleshooting Steps:

    • Absolute Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents (like THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle rated for anhydrous applications.

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.

    • Starting Material Quality: Verify the purity of your magnesium turnings and 4-fluorobromobenzene. The magnesium surface should be activated (e.g., with a crystal of iodine or by gentle grinding) to initiate the reaction.

Q2: My TLC and NMR analysis show my starting ketone is gone, but the yield of the desired product is still low. I have a new, less polar spot. What could it be?

A2: This suggests your Grignard reagent formed successfully but participated in a side reaction. The presence of a new, less polar (higher Rf on normal phase TLC) spot often indicates a Wurtz-type coupling product.

  • Mechanism: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) in the reaction mixture to form a coupled product (R-R). In your case, this would be 4,4'-difluorobiphenyl .

  • Prevention:

    • Slow Addition: Add the 4-fluorobromobenzene slowly to the magnesium turnings. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can sometimes promote side reactions.

Q3: I've successfully avoided other side products, but I'm still recovering a significant amount of the 1-Benzyl-4-piperidone starting material. Why?

A3: If your Grignard reagent is active and not being quenched, this issue often points to the enolization of the ketone starting material.

  • Mechanism: The 1-Benzyl-4-piperidone has acidic protons on the carbons alpha to the carbonyl group. The Grignard reagent can act as a base, abstracting one of these protons to form a magnesium enolate.[1] This consumes a full equivalent of your Grignard reagent. During the aqueous workup, this enolate is protonated, regenerating the starting ketone.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Add the ketone solution dropwise to the Grignard reagent at a reduced temperature (e.g., 0 °C or even -15 °C). This favors the slower, but more desired, nucleophilic addition pathway over the faster acid-base (enolization) reaction.[2]

    • Use of Additives: In some challenging cases, the addition of cerium(III) chloride (forming an organocerium reagent in situ) can suppress enolization and favor direct carbonyl addition. This is known as the Luche reduction principle, adapted for Grignard additions.

Troubleshooting Summary Table

Symptom / Observation Potential Cause Recommended Solution & Explanation
Low or no product formation; starting materials recovered.Quenched Grignard Reagent. Ensure all glassware is rigorously dried. Use anhydrous solvents and maintain an inert atmosphere (Ar or N₂). The Grignard is reacting with trace water instead of the ketone.
A new, non-polar impurity is observed by TLC/LC-MS.Wurtz Coupling. Add the aryl halide slowly to the magnesium. This minimizes the concentration of unreacted halide available to couple with the formed Grignard reagent.
Significant recovery of starting ketone, even with product formation.Enolization of the Ketone. Perform the addition of the ketone to the Grignard reagent at a lower temperature (0 °C to -15 °C). This kinetically favors nucleophilic addition over deprotonation.
A complex mixture of products is obtained.Multiple competing side reactions. Re-evaluate all parameters. Use a combination of the above solutions: ensure absolute anhydrous conditions, control addition rates, and lower the reaction temperature for the addition step.
Difficulty purifying the product from starting material.Similar Polarity. Optimize column chromatography. A solvent system like ethyl acetate/hexanes with a small percentage of triethylamine (1-2%) can help reduce tailing on silica gel and improve separation.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

Protocol 1: Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 4-fluorobromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate (slight bubbling, heat generation). If not, gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a starting solvent system of 10% ethyl acetate in hexanes.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Adding 1% triethylamine to the mobile phase can improve peak shape for amine-containing compounds.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

References

  • LibreTexts. (2022). 21.6: Chemistry of Esters. This resource, while focused on esters, details the fundamental mechanism of Grignard addition to carbonyls, which is analogous to the reaction with ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. This page provides a concise overview of the Grignard reaction, including common side reactions with sterically hindered ketones such as enolization and reduction. Available at: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. This article discusses the reactivity of Grignard reagents with various functional groups, including the double addition to esters and the mechanism involved. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. This resource outlines typical reaction conditions for Grignard additions to various carbonyl compounds, including ketones and esters. Available at: [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. This page explains why two equivalents of a Grignard reagent are needed for reaction with an ester and highlights the higher reactivity of the intermediate ketone. Available at: [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. This entry provides chemical properties, identifiers, and structural information for the target compound. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a critical step in the development of various pharmacologically active molecules. The most common and effective method for its preparation is the Grignard reaction, a powerful tool for carbon-carbon bond formation. This reaction involves the nucleophilic addition of a 4-fluorophenylmagnesium halide to the carbonyl group of 1-benzyl-4-piperidone. While robust, the Grignard reaction is sensitive to several experimental parameters that can significantly impact yield and purity. This guide will walk you through potential challenges and provide solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol?

The most widely employed synthetic route is the Grignard reaction. This involves the reaction of 1-benzyl-4-piperidone with a Grignard reagent, typically 4-fluorophenylmagnesium bromide, in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

Q2: Why are anhydrous conditions so critical for this reaction?

Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They will react readily with any protic source, such as water, which will quench the reagent and reduce the yield of the desired product. It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used.

Q3: What are the most common reasons for a low yield in this synthesis?

Several factors can contribute to a low yield:

  • Presence of moisture: As mentioned, water will destroy the Grignard reagent.

  • Poor quality of the Grignard reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.

  • Side reactions: The most common side reactions are Wurtz coupling and enolization of the ketone.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Loss of product during work-up and purification: The product may be lost during extraction or purification steps.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values. While a specific melting point for this exact compound is not widely published, similar structures suggest a crystalline solid.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The spectra should be clean and all peaks should be assignable to the product's structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (285.4 g/mol ).[1]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted 1-benzyl-4-piperidone.

  • After work-up, a very low mass of crude product is isolated.

Potential Causes and Solutions:

Cause Explanation Solution
Inactive Grignard Reagent The Grignard reagent is the key nucleophile. If it is not active, the reaction will not proceed. This can be due to moisture in the reaction setup or degradation of the reagent.Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. If preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and activated (e.g., with a small crystal of iodine).
Incorrect Stoichiometry An insufficient amount of the Grignard reagent will lead to incomplete conversion of the starting ketone.It is advisable to use a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) to drive the reaction to completion.
Low Reaction Temperature While the initial addition is often done at a low temperature to control the exotherm, the reaction may require warming to room temperature or gentle reflux to go to completion.After the initial addition of the ketone to the Grignard reagent at 0°C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC of the crude product shows multiple spots in addition to the desired product.

  • NMR of the crude product shows unexpected peaks.

Potential Causes and Solutions:

Cause Explanation Solution
Wurtz Coupling This is a common side reaction in the formation of Grignard reagents, where the organomagnesium compound reacts with the starting alkyl/aryl halide to form a homocoupled product (in this case, 4,4'-difluorobiphenyl).Add the 4-bromofluorobenzene slowly to the magnesium turnings during the preparation of the Grignard reagent. This keeps the concentration of the halide low and minimizes the Wurtz coupling side reaction.
Enolization of 1-benzyl-4-piperidone The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This will lead to the recovery of the starting ketone upon work-up.Add the ketone solution slowly to the Grignard reagent at a low temperature (0°C). This ensures that the Grignard reagent is always in excess and favors the nucleophilic addition over enolization.
Formation of Biphenyl If using bromobenzene to prepare the Grignard reagent, biphenyl can form as a byproduct.While not directly applicable to 4-fluorophenylmagnesium bromide, it's a good practice to be aware of potential coupling byproducts from the Grignard reagent itself.
Problem 3: Difficulties During Work-up and Purification

Symptoms:

  • Formation of an emulsion during the aqueous work-up.

  • Difficulty in crystallizing the final product.

  • Co-elution of impurities during column chromatography.

Potential Causes and Solutions:

Cause Explanation Solution
Emulsion Formation The magnesium salts formed during the work-up can sometimes lead to the formation of stable emulsions, making phase separation difficult.After quenching the reaction with a saturated aqueous solution of ammonium chloride, add more organic solvent (e.g., ethyl acetate or diethyl ether) and brine. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsions.
Product is an Oil or Difficult to Crystallize The presence of impurities can inhibit crystallization. The choice of solvent is also critical.Purify the crude product by column chromatography on silica gel first to remove impurities. For recrystallization, try a solvent system like ethanol/water or ethyl acetate/hexanes.
Ineffective Chromatographic Separation Choosing the right mobile phase is key to good separation of the product from any byproducts.A common mobile phase for purifying similar compounds is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation by TLC.

Experimental Protocols

Synthesis of 1-benzyl-4-piperidone

This is a common starting material and can be synthesized via a Dieckmann condensation of the diester formed from benzylamine and methyl acrylate.[2][3]

Step 1: Michael Addition

  • To a solution of benzylamine in methanol, add methyl acrylate dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the methanol under reduced pressure to obtain the crude N,N-bis(2-carbomethoxyethyl)benzylamine.

Step 2: Dieckmann Condensation

  • To a suspension of sodium methoxide in an anhydrous, non-polar solvent like toluene, add the crude diester from the previous step dropwise at reflux.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with a weak acid.

Step 3: Hydrolysis and Decarboxylation

  • Add a strong acid (e.g., HCl) to the reaction mixture and heat to reflux to hydrolyze the ester and promote decarboxylation.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the 1-benzyl-4-piperidone by vacuum distillation or column chromatography.

Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Reaction Setup:

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere of nitrogen or argon.

  • Prepare a solution of 4-fluorophenylmagnesium bromide in anhydrous THF. If not commercially available, it can be prepared by reacting 4-bromofluorobenzene with magnesium turnings in anhydrous THF.

Procedure:

  • To a stirred solution of 4-fluorophenylmagnesium bromide (1.1-1.5 equivalents) in anhydrous THF at 0°C (ice bath), add a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Alternatively, the purified product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Data Presentation

Table 1: Reactant Stoichiometry and Solvents

Reactant/SolventMolar Eq.RoleNotes
1-benzyl-4-piperidone1.0ElectrophileShould be pure and dry.
4-fluorophenylmagnesium bromide1.1 - 1.5NucleophileUse a slight excess to ensure complete reaction.
Anhydrous THF/Diethyl Ether-SolventMust be rigorously dried.

Table 2: Characterization Data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

PropertyValueSource
Molecular FormulaC₁₈H₂₀FNO[1]
Molecular Weight285.4 g/mol [1]
Melting PointNot widely reported, but expected to be a crystalline solid.-
¹H NMRExpected signals for aromatic protons, benzylic protons, and piperidine ring protons.-
¹³C NMRExpected signals for aromatic carbons, benzylic carbon, piperidine ring carbons, and the quaternary carbon bearing the hydroxyl group.-

Visualizations

Workflow for the Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

G cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification start1 1-Benzyl-4-piperidone reaction Nucleophilic Addition in Anhydrous THF/Ether (0°C to RT) start1->reaction start2 4-Fluorophenylmagnesium bromide (Grignard Reagent) start2->reaction quench Quench with aq. NH4Cl reaction->quench extract Extraction with Ethyl Acetate quench->extract dry Drying and Concentration extract->dry purify Column Chromatography or Recrystallization dry->purify end 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (Final Product) purify->end

Caption: A schematic overview of the synthetic workflow.

Troubleshooting Decision Tree for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Moisture Contamination? start->cause1 cause2 Inactive Grignard Reagent? start->cause2 cause3 Side Reactions? start->cause3 sol1 Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents cause1->sol1 sol2 Verify Grignard Reagent: - Use fresh magnesium - Activate with iodine - Titrate to determine concentration cause2->sol2 sol3 Minimize Side Reactions: - Slow addition of reagents - Control reaction temperature cause3->sol3

Caption: A decision tree for troubleshooting low product yield.

References

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Hui, D. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar.
  • Benchchem. (2025). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

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Technical Support Center: Stability of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental choices.

Introduction to the Stability of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a molecule possessing several functional groups that can influence its stability in solution: a tertiary alcohol, a tertiary amine within a piperidine ring, a benzyl group, and a fluorophenyl group. Understanding the potential reactivity of these groups is crucial for designing robust experiments and ensuring the integrity of your results.

This guide will address common questions and concerns regarding the stability of this compound and provide protocols for identifying and mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: Inconsistent analytical results, particularly a decreasing peak area in chromatographic analyses like HPLC, strongly suggest that your compound is degrading under your experimental or storage conditions. The primary suspects for this degradation are the tertiary alcohol and the tertiary amine of the piperidine ring.

Several factors could be contributing to this instability:

  • pH of the Solution: The compound's stability can be highly pH-dependent. Acidic conditions can promote dehydration of the tertiary alcohol, while both acidic and basic conditions can potentially catalyze other degradation pathways.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative degradation products. This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to certain reactive species.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions, often through free radical mechanisms.

  • Thermal Stress: Elevated temperatures can accelerate degradation kinetics.

To diagnose the issue, it is critical to systematically investigate these factors. A forced degradation study is the most effective approach to identify the specific conditions under which your compound is unstable.

Q2: What are the most probable degradation pathways for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol?

A2: Based on the chemical structure, we can predict several likely degradation pathways. Understanding these can help in identifying potential degradants in your analytical runs.

  • Dehydration (Acid-Catalyzed): Tertiary alcohols are prone to elimination reactions (dehydration) in the presence of acid to form an alkene. This reaction proceeds through a stable tertiary carbocation intermediate.

  • Oxidation of the Piperidine Nitrogen: The tertiary amine is a primary site for oxidation, which can result in the formation of the corresponding N-oxide. This can alter the polarity and biological activity of the compound.

  • Ring Opening: Under more strenuous oxidative conditions, the piperidine ring itself could undergo cleavage.

  • N-debenzylation: While generally stable, the benzyl group attached to the nitrogen could be cleaved under certain catalytic conditions (e.g., hydrogenolysis) or harsh oxidative stress.

The following diagram illustrates these potential degradation pathways:

G cluster_main 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol cluster_products Potential Degradation Products main_compound [Structure of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol] dehydration_product Dehydration Product (Alkene) main_compound->dehydration_product Acid-catalyzed Dehydration n_oxide N-Oxide main_compound->n_oxide Oxidation debenzylation_product N-debenzylation Product main_compound->debenzylation_product N-debenzylation

Caption: Potential degradation pathways of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Q3: How can I prevent the degradation of my compound in solution?

A3: Prevention is always the best strategy. Based on the likely degradation pathways, consider the following preventative measures:

  • pH Control: Prepare solutions in a buffered system to maintain a stable pH. A neutral pH is often a good starting point, but the optimal pH should be determined experimentally.

  • Solvent Choice: Use high-purity solvents and consider de-gassing them to remove dissolved oxygen. Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane).

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil, especially if photolability is suspected.

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Troubleshooting Guide: A Systematic Approach to Stability Issues

If you are actively experiencing stability problems, a systematic troubleshooting approach is necessary. The following guide provides a structured workflow to identify the root cause and find a solution.

Workflow for Investigating Compound Stability

Technical Support Center: Troubleshooting Low Bioactivity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the biological evaluation of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol core represents a valuable starting point for developing novel therapeutics. However, the journey from synthesis to validated biological activity is often fraught with challenges, with low or inconsistent bioactivity being a primary concern. This guide will walk you through a systematic approach to diagnose and resolve these issues.

Section 1: Compound-Related Issues

The physical and chemical properties of your compound are the foundation of any biological experiment. Issues with purity, solubility, and stability are often the root cause of low bioactivity.

Q1: My compound shows lower than expected activity. Could it be a purity issue?

A: Absolutely. Compound purity is a critical factor that can significantly impact a compound's perceived biological activity.[4][5] Trace impurities, even at levels of 1-2%, can lead to misleading results in several ways:

  • Highly Potent Impurities: A minor, but highly active, impurity from the synthesis could be responsible for the observed activity. Subsequent purification in later batches might remove this impurity, leading to a perceived loss of activity.

  • Inert Impurities: The presence of inactive impurities means the actual concentration of your active compound is lower than calculated, leading to an underestimation of its true potency.

  • Reactive Impurities: Some impurities can react with your compound or components of the assay, leading to degradation or interference.

Troubleshooting Protocol: Purity Verification
  • Re-evaluate Analytical Data: Review the 1H NMR, 13C NMR, and mass spectrometry data from your synthesis. Look for any unexpected peaks or discrepancies.

  • Chromatographic Purity Assessment: The gold standard for purity assessment is High-Performance Liquid Chromatography (HPLC). An HPLC analysis with a UV detector or, ideally, a mass spectrometer (LC-MS) will provide a quantitative measure of purity. Aim for a purity of >95% for initial biological screening.

  • Orthogonal Purity Assessment: Whenever possible, use a second, different analytical method to confirm purity.[5] For example, if you initially used reversed-phase HPLC, consider a normal-phase system or quantitative NMR (qNMR).

Q2: I'm observing inconsistent results between batches of my synthesized compound. What could be the cause?

A: Batch-to-batch variability is a common problem in drug discovery and is often linked to inconsistencies in synthesis and purification. Beyond simple purity, other factors can come into play:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.[6][7] This can lead to different effective concentrations in your assay.

  • Residual Solvents or Salts: Different batches may contain varying amounts of residual solvents or salts from the purification process, which can affect the compound's properties and biological activity.

Troubleshooting Workflow: Ensuring Batch Consistency

cluster_0 Batch Inconsistency Troubleshooting Start Start Synthesize New Batch Synthesize New Batch Start->Synthesize New Batch Characterize (NMR, MS) Characterize (NMR, MS) Synthesize New Batch->Characterize (NMR, MS) Assess Purity (HPLC >95%) Assess Purity (HPLC >95%) Characterize (NMR, MS)->Assess Purity (HPLC >95%) Assess Polymorphism (DSC, XRD) Assess Polymorphism (DSC, XRD) Assess Purity (HPLC >95%)->Assess Polymorphism (DSC, XRD) Purity OK Re-evaluate Synthesis/Purification Re-evaluate Synthesis/Purification Assess Purity (HPLC >95%)->Re-evaluate Synthesis/Purification Purity NOT OK Quantify Residuals (GC-MS, IC) Quantify Residuals (GC-MS, IC) Assess Polymorphism (DSC, XRD)->Quantify Residuals (GC-MS, IC) Compare Bioactivity Compare Bioactivity Quantify Residuals (GC-MS, IC)->Compare Bioactivity Consistent? Consistent? Compare Bioactivity->Consistent? Proceed with Confidence Proceed with Confidence Consistent?->Proceed with Confidence Yes Consistent?->Re-evaluate Synthesis/Purification No

Caption: A workflow for troubleshooting batch-to-batch variability.

Q3: My compound has poor aqueous solubility. How can I improve its dissolution in my assay buffer?

A: Poor aqueous solubility is a very common characteristic of "grease-ball" molecules like many piperidine derivatives, which possess high lipophilicity.[8] The 1-benzyl and 4-fluorophenyl groups in your core structure contribute significantly to its hydrophobic nature.[9] If your compound precipitates in the assay buffer, its effective concentration will be much lower than intended, leading to apparent low activity.

Strategies for Enhancing Solubility
StrategyDescriptionProsCons
Co-solvents Use a small percentage (typically <1%) of an organic solvent like DMSO or ethanol in your final assay buffer.Simple and widely used.High concentrations can affect cell viability or enzyme activity.
pH Adjustment The piperidine nitrogen is basic. Lowering the pH of the buffer may protonate this nitrogen, increasing solubility.Can be very effective for basic compounds.pH changes can alter protein function or compound stability.
Formulation with Excipients Use solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80).[7][10]Can significantly increase solubility without organic solvents.Excipients can have their own biological effects or interfere with the assay.
Salt Formation Synthesizing a salt form of your compound (e.g., hydrochloride salt) can dramatically improve aqueous solubility.Often provides the best increase in solubility and stability.Requires additional synthetic steps.
Protocol: Preparing a Stock Solution
  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication can help.

  • Intermediate Dilutions: Create intermediate dilutions from the primary stock using 100% DMSO.

  • Final Dilution: Add a small volume of the DMSO stock to your aqueous assay buffer. Vortex immediately and vigorously to ensure rapid dispersion and prevent precipitation. The final DMSO concentration should ideally be below 0.5%.

  • Solubility Check: After preparing the final dilution, visually inspect for any cloudiness or precipitate. It's also good practice to centrifuge the solution and measure the concentration of the supernatant by HPLC to determine the true soluble concentration.

Q4: Could my compound be degrading during storage or in the assay media?

A: Compound stability is another crucial factor. Degradation can occur over time in storage or more rapidly under assay conditions (e.g., due to pH, temperature, or enzymatic activity in cellular assays). The tertiary alcohol in the 4-position of the piperidine ring could be susceptible to elimination reactions under certain conditions.

Protocol: Preliminary Stability Assessment
  • Incubate under Assay Conditions: Prepare your compound in the final assay buffer. Incubate it for the duration of your experiment at the same temperature.

  • Analyze for Degradation: At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot of the solution and analyze it by LC-MS.

  • Compare Peak Areas: Compare the peak area of the parent compound at each time point. A significant decrease in the parent peak area, especially with the appearance of new peaks, indicates degradation.

Section 2: Assay-Related Issues

If you have confirmed that your compound is pure, soluble, and stable, the next step is to scrutinize your biological assay.

Q5: My positive controls are working, but my test compound is inactive. What should I check in my assay protocol?

A: This scenario suggests that the assay itself is performing correctly, but your compound may not be reaching its target or may be interacting with the assay in an unexpected way.

Troubleshooting Checklist for Assay Protocols
  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that may sequester the compound, preventing it from interacting with its target.[11] This is a common cause of the "bell-shaped" dose-response curve.

    • Solution: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregate formation.[11]

  • Non-specific Binding: Your compound might be binding to plastics (e.g., microplate wells) or other proteins in the assay medium (e.g., serum albumin), reducing its free concentration.

    • Solution: Use low-binding plates and consider reducing the serum concentration in cell-based assays if possible.

  • Cell Permeability: In cell-based assays, your compound needs to cross the cell membrane to reach intracellular targets. The physicochemical properties of your derivative will influence its permeability.

    • Solution: If you suspect poor permeability, consider using a cell line with higher expression of relevant transporters or perform initial screens in a cell-free (biochemical) assay.

Q6: I'm seeing high variability in my assay results. What are the common sources of error?

A: High variability can mask a real, but modest, biological effect. It's essential to minimize sources of random and systematic error.

cluster_1 Sources of Assay Variability Variability Variability Compound Handling Compound Handling Variability->Compound Handling Assay Procedure Assay Procedure Variability->Assay Procedure Detection Method Detection Method Variability->Detection Method Pipetting Errors Pipetting Errors Compound Handling->Pipetting Errors Incomplete Solubilization Incomplete Solubilization Compound Handling->Incomplete Solubilization Edge Effects Edge Effects Assay Procedure->Edge Effects Inconsistent Incubation Inconsistent Incubation Assay Procedure->Inconsistent Incubation Signal Fluctuation Signal Fluctuation Detection Method->Signal Fluctuation Instrument Noise Instrument Noise Detection Method->Instrument Noise

Caption: Common sources of variability in biological assays.

To reduce variability:

  • Use calibrated pipettes and consistent technique.

  • Ensure thorough mixing of all reagents.

  • Randomize plate layouts to minimize edge effects.

  • Monitor and control incubation times and temperatures precisely.

Q7: Could my compound be interfering with the assay technology?

A: Yes, this is a significant issue, particularly in high-throughput screening (HTS).[12][13] Compounds can interfere with the detection method, leading to false positives or false negatives. These are often referred to as Pan-Assay Interference Compounds (PAINS).[14]

  • Fluorescence Interference: The aromatic rings in your compound might cause it to be intrinsically fluorescent at the excitation/emission wavelengths of your assay, or it could quench the fluorescent signal of your reporter molecule.

    • Solution: Run a control experiment with your compound in the assay buffer without the biological target (e.g., enzyme or cells) to measure its background fluorescence.

  • Luminescence Interference: Some compounds can inhibit or enhance the activity of enzymes like luciferase, which are commonly used in reporter assays.

  • Colorimetric Interference: If your compound is colored, it can interfere with absorbance-based readouts.

Section 3: Data Interpretation and Next Steps

Q8: How do I differentiate between true inactivity and experimental artifacts?

A: A systematic approach is key. If you have worked through the troubleshooting steps in Sections 1 and 2 and your compound still appears inactive, you can have higher confidence that the result is real.

Key Confirmation Steps:

  • Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology.

  • Binding vs. Functional Assays: If you are using a functional assay (e.g., measuring a downstream cellular response), try a direct binding assay (e.g., Surface Plasmon Resonance) to see if the compound physically interacts with the target.

Q9: What are the next steps if I've ruled out common experimental errors and my compound is still inactive?

A: This is a common outcome in drug discovery. The initial hypothesis about the compound's mechanism of action might be incorrect.

  • Re-evaluate the Target Hypothesis: Was the initial rationale for targeting this pathway with this chemical scaffold sound?

  • Consider Off-Target Effects: The piperidine scaffold is known to interact with a variety of targets, particularly in the central nervous system (CNS).[1][15] Consider screening your compound against a panel of common off-targets.

  • Modify the Scaffold: The lack of activity provides valuable information for your medicinal chemistry program. Consider what structural modifications could be made to improve affinity or other properties. For example, altering the substituents on the benzyl or fluorophenyl rings can have a significant impact on activity.[16]

Frequently Asked Questions (FAQs)

Q: What is the typical solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol derivatives? A: These compounds are generally characterized by low aqueous solubility due to their lipophilic nature.[9] While exact values depend on the specific derivative, they are often poorly soluble in water but show good solubility in organic solvents like DMSO, methanol, and dichloromethane.[17]

Q: What are some recommended storage conditions for these compounds? A: As a solid, store the compound at room temperature or refrigerated (2-8°C), protected from light and moisture. In DMSO solution, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

Q: Are there known liabilities or common off-target effects for this class of compounds? A: Yes, the 4-aryl-piperidine scaffold is a well-known pharmacophore for sigma receptors (S1R and S2R) and can also interact with other CNS targets.[18] It is advisable to profile promising compounds for activity at these off-targets.

Q: Where can I find more information on the structure-activity relationship (SAR) of these derivatives? A: The scientific literature is the best resource. Searching databases like PubMed and SciFinder for "piperidine derivatives" or your specific compound class will yield numerous studies detailing SAR for various biological targets.[16][19][20]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Publications. Available from: [Link]

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. PubChem. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. Available from: [Link]

  • Could a natural compound increase its biological activity as it becomes more pure? ResearchGate. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available from: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory. Available from: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. PubMed. Available from: [Link]

  • Piperidine-based drug discovery. ResearchGate. Available from: [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Available from: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available from: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]

  • 1-Benzylpiperidin-4-ol. PubChem. Available from: [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research. Available from: [Link]

  • 1-Benzyl-4-piperidone - Solubility of Things. Solubility of Things. Available from: [Link]

  • Strategies to address low drug solubility in discovery and development. Monash University. Available from: [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Columbia University. Available from: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Available from: [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

  • Challenges of HTS in early-stage drug discovery. AXXAM. Available from: [Link]

  • (PDF) High-throughput screening of chromatographic separations: II. Hydrophobic interaction. ResearchGate. Available from: [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Available from: [Link]

  • Principles of early drug discovery. PMC - PubMed Central. Available from: [Link]

  • Identification of first active compounds in drug discovery. how to proceed? Frontiers. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available from: [Link]

  • Integrated approach addresses some of the biggest challenges in natural products drug discovery. News-Medical.Net. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and the implications for its use in assays.

Q1: What are the basic physicochemical properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol?

A1: Understanding the compound's properties is the first step in troubleshooting solubility. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a synthetic organic compound with characteristics that predispose it to low water solubility. Its key properties are summarized below.

PropertyValue / DescriptionSource
Molecular Formula C₁₈H₂₀FNO[1]
Molecular Weight 285.4 g/mol [1]
Structure Contains a piperidine core, a benzyl group, and a fluorophenyl group.[1]
Predicted Solubility Low in aqueous media due to its significant hydrophobic surface area from the aromatic rings. The tertiary amine in the piperidine ring offers a site for protonation, suggesting pH-dependent solubility.N/A
Predicted LogP High (estimated > 3.0), indicating significant lipophilicity.N/A
Q2: Why does my compound precipitate when I dilute my DMSO stock into aqueous assay buffer?

A2: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is transferred into an aqueous buffer where its solubility is much lower.[2] The final concentration of your compound in the assay buffer has exceeded its maximum aqueous solubility. Even if you don't see visible precipitate, microscopic precipitation can occur, leading to inaccurate and variable results.[2]

Q3: What is the highest concentration of DMSO I can use in my assay?

A3: The tolerance for DMSO is highly assay-dependent. For in vitro cellular assays, DMSO concentrations should ideally be kept below 0.5%, as higher levels can cause cytotoxicity or affect cell signaling pathways.[3] For biochemical assays (e.g., enzyme inhibition), concentrations up to 1-2% may be acceptable, but this must be validated.[3] Crucially, you must run a "vehicle control" (assay buffer with the same final DMSO concentration but without your compound) to ensure the solvent itself does not interfere with the assay readout.

Q4: Can I just sonicate the solution to redissolve the precipitate?

A4: While sonication can temporarily redisperse particles, it does not increase the thermodynamic equilibrium solubility of the compound.[4] The compound will likely re-precipitate over time, especially during the incubation period of your assay. This approach can lead to highly inconsistent results and is not recommended as a primary solubilization strategy. True solubilization requires modifying the formulation to increase the compound's affinity for the aqueous phase.

Part 2: Troubleshooting Guide & Experimental Protocols

When facing solubility issues with 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a systematic approach is required. The following decision tree and detailed protocols will guide you through proven solubilization strategies.

Solubility Troubleshooting Workflow

This workflow provides a logical progression from the simplest to more complex methods for addressing poor solubility.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso ph_adjust Strategy 1: pH Modification check_dmso->ph_adjust Yes cosolvent Strategy 2: Co-Solvent Optimization check_dmso->cosolvent No surfactant Strategy 3: Use of Surfactants ph_adjust->surfactant If pH modification is insufficient or incompatible evaluate Evaluate Assay Performance: - Vehicle Control - Positive/Negative Controls - Dose-Response Curve ph_adjust->evaluate Implement & Test cosolvent->evaluate Implement & Test cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin If surfactants interfere with the assay surfactant->evaluate Implement & Test cyclodextrin->evaluate Implement & Test success Success: Compound Soluble & Assay Integrity Maintained evaluate->success Pass fail Re-evaluate Strategy or Consider Compound Analogs evaluate->fail Fail

Caption: A decision tree for troubleshooting solubility issues.

Strategy 1: pH Modification

Causality: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol contains a tertiary amine within its piperidine ring. This group is basic and can be protonated at acidic pH. The resulting positively charged species (a salt) is significantly more polar and thus more soluble in aqueous buffers.[5][6]

Protocol: pH-Mediated Solubilization
  • Determine Buffer Compatibility: Check if your assay can tolerate a lower pH. Many biological assays function optimally between pH 7.2 and 7.4, but some can tolerate a range from pH 6.0 to 8.0.

  • Prepare pH-Adjusted Buffers: Prepare your standard assay buffer at several pH points (e.g., pH 7.4, 7.0, 6.5, and 6.0).

  • Prepare Compound Stock: Create a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Test Solubility:

    • Take an aliquot of your DMSO stock and dilute it into each of the pH-adjusted buffers to your highest desired final concentration.

    • For example, to make a 100 µM solution with 0.5% DMSO, add 5 µL of a 20 mM DMSO stock to 995 µL of buffer.

    • Vortex gently.

  • Visual Inspection and Incubation:

    • Visually inspect for any cloudiness or precipitate immediately and after a 1-2 hour incubation at the assay temperature.

    • For a more sensitive measurement, you can measure turbidity by checking the absorbance at 600 nm (A600) or by using a nephelometer. An increase in signal indicates precipitation.

  • Select Optimal pH: Choose the highest pH that keeps your compound in solution for the duration of your assay and run a vehicle control at this pH to confirm it does not alter your assay's performance.

Strategy 2: Co-Solvent Optimization

Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[7][8] DMSO is the most common, but others can be effective.[9][10]

Co-Solvent Comparison Table
Co-SolventTypical Max % (Cell Assay)Typical Max % (Biochem Assay)ProsCons
DMSO < 0.5%[3]< 2%[3]Excellent solubilizing power for many compounds.[11]Can be toxic to cells at higher concentrations.[3]
Ethanol < 1%< 5%Less toxic than DMSO for many cell types.Can have biological effects; less potent solvent than DMSO.[3]
Propylene Glycol < 1%< 5%Low toxicity.Can increase viscosity of the solution.
PEG 400 < 0.5%< 2%Good solubilizer, low toxicity.Can interfere with some protein assays.
Protocol: Co-Solvent Dilution Series
  • Prepare High-Concentration Stock: Prepare a 10-30 mM stock of your compound in 100% DMSO.

  • Create Intermediate Dilutions: Instead of diluting directly into the final assay buffer, create an intermediate dilution series in a mixture of DMSO and your assay buffer. This gradual reduction in organic solvent concentration can prevent the compound from precipitating.

  • Direct Dilution Protocol:

    • Ensure your stock in 100% DMSO is fully dissolved.

    • Add the small volume of DMSO stock directly into the final volume of assay buffer while vortexing to ensure rapid mixing.[2] This minimizes the time the compound spends at a high, localized concentration in the aqueous environment.

    • For example, for a 1:200 dilution, add 1 µL of stock to 199 µL of vigorously mixing buffer.

  • Assay Controls: Always test the effect of the final co-solvent concentration on your assay system (vehicle control).

Strategy 3: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment and keeping them "in solution".[5][6]

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Protocol: Surfactant-Mediated Solubilization
  • Select a Surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally preferred as they are less likely to denature proteins compared to ionic surfactants like SDS.[12]

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the surfactant at a concentration above its CMC. A good starting point is 0.01% - 0.1% (w/v).

  • Solubility Test:

    • Prepare a 10-20 mM stock of your compound in 100% DMSO.

    • Dilute the stock into the surfactant-containing buffer to the desired final concentration.

    • Also, prepare a control by diluting into the buffer without surfactant to confirm the surfactant is responsible for the improved solubility.

  • Validate Assay Compatibility: This step is critical. Surfactants can interfere with assays by denaturing proteins, disrupting cell membranes, or interfering with detection reagents.[13][14]

    • Run a vehicle control (buffer + DMSO + surfactant) to check for background signal.

    • Run your positive and negative assay controls in the presence of the surfactant to ensure the assay window (signal-to-background ratio) is not compromised.

Strategy 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules, where the hydrophobic part of the molecule fits into the cyclodextrin's cavity, presenting a soluble complex to the aqueous environment.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[15]

Protocol: Solubilization with HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 1-5% (w/v) solution is a typical starting range.

  • Method A (Direct Dilution):

    • Prepare a 10-20 mM stock of your compound in 100% DMSO.

    • Dilute this stock directly into the HP-β-CD-containing buffer. The cyclodextrin in the buffer will complex with the compound as it is diluted.

  • Method B (Pre-Complexation):

    • For difficult-to-solubilize compounds, pre-complexation may be necessary.

    • Add a small aliquot of your concentrated DMSO stock to the HP-β-CD solution.

    • Incubate this mixture (e.g., 1-2 hours at room temperature with gentle shaking) to allow for complex formation.

    • Use this pre-complexed solution for further dilutions into your assay.

  • Assay Validation: As with other excipients, it is essential to test the effect of the cyclodextrin on the assay itself. Run vehicle controls containing the same concentration of HP-β-CD to ensure it does not interfere with your results.

Part 3: Final Recommendations

  • Always Start with the Simplest Method: Begin with pH adjustment or co-solvent optimization before moving to more complex formulations involving surfactants or cyclodextrins.

  • Empirical Testing is Key: The optimal solubilization strategy is compound- and assay-specific. Theoretical knowledge must be followed by rigorous experimental validation.

  • Document Everything: Keep detailed records of the compound, solvent, excipients, concentrations, and incubation times used. This is crucial for reproducibility.

  • Prioritize Assay Integrity: The goal is not just to dissolve the compound, but to do so in a way that does not compromise the biological relevance and accuracy of the assay.[2] Always validate your chosen method with appropriate controls.

References
  • Al-Ghazali, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Jain, A., et al. (2022). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]

  • Al-Ghazali, M., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Gushchina, I., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences. [Link]

  • PubChem. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Al-Bayati, M., & Al-Khedairy, E. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]

  • Artemis Dx. The Use of Surfactants in Lateral Flow Assays: Part 1. [Link]

  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Gushchina, I., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]

  • Williams, H., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Kramer, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • Gushchina, I., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]

  • Henriksen, P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Roberts, M., et al. (2019). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. PubMed Central. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Technical Support Center: Refinement of Analytical Techniques for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. The information herein is structured to offer not just solutions, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Introduction

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a piperidine derivative with significant interest in pharmaceutical research.[1] Accurate and precise analytical methods are paramount for its characterization, quantification, and quality control throughout the drug development lifecycle.[2][3] This resource provides practical guidance on the primary analytical techniques employed for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.[4][5] A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

HPLC Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Peak Tailing Secondary Silanol Interactions: The basic nitrogen in the piperidine ring can interact with acidic silanol groups on the silica-based column packing, leading to a tailed peak shape.[6]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the basic analyte.[6][7] 2. Use a "High Purity" or "End-Capped" Column: These columns have fewer accessible silanol groups, minimizing secondary interactions. 3. Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites.[6][8]
Poor Resolution/Peak Overlap Inadequate Separation: The mobile phase composition may not be optimal for separating the analyte from impurities or other components.[5]1. Optimize Mobile Phase Strength: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. 2. Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties. 3. Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help resolve closely eluting peaks.[5]
Irreproducible Retention Times System Instability: Fluctuations in temperature, mobile phase composition, or flow rate can lead to shifts in retention time.[9]1. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[9] 2. Ensure Proper Mobile Phase Preparation: Premix mobile phases and degas them thoroughly to prevent bubble formation, which can affect pump performance.[9] 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage.[7]
Ghost Peaks Sample Carryover or Contamination: Residual analyte from a previous injection or impurities in the mobile phase or sample solvent can appear as unexpected peaks.[7]1. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. 2. Inject a Blank: Run a blank injection (mobile phase or sample solvent) to confirm if the ghost peak originates from the system. 3. Use High-Purity Solvents: Ensure that all solvents and reagents are of HPLC grade or higher.[9]
HPLC FAQs

Q1: What is a good starting mobile phase for the analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol?

A1: A good starting point is a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid on a C18 column. The formic acid helps to improve peak shape by protonating the analyte and minimizing silanol interactions.[10]

Q2: How can I improve the sensitivity of my HPLC method?

A2: To improve sensitivity, you can optimize the detection wavelength (if using a UV detector), increase the injection volume (without overloading the column), or use a more sensitive detector like a mass spectrometer (LC-MS).[5]

Q3: Why do I see two peaks for my pure piperidine derivative standard?

A3: This can sometimes occur with free base forms of piperidine derivatives due to differential ionization or interaction with the stationary phase.[11] Adjusting the mobile phase pH with a buffer or using a different column chemistry can often resolve this issue.[11]

Experimental Protocol: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] While 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol has a relatively high molecular weight, it may be amenable to GC-MS analysis, potentially with derivatization to improve volatility.

GC-MS Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
No Peak or Poor Peak Shape Thermal Degradation: The analyte may be degrading at the high temperatures of the injector or column.[12] Low Volatility: The compound may not be volatile enough to elute from the GC column under the current conditions.1. Lower Injector Temperature: Gradually decrease the injector temperature to find the optimal balance between volatilization and stability. 2. Use a Milder Ionization Technique: If available, chemical ionization (CI) is a softer ionization method than electron ionization (EI) and may produce a more prominent molecular ion peak.[12] 3. Derivatization: Silylation of the hydroxyl group can increase the volatility and thermal stability of the analyte.
High Nitrogen Background Air Leak: A leak in the system is the most common cause of a high nitrogen signal.[13][14]1. Check for Leaks: Systematically check all fittings, the septum, and the column connections for leaks using an electronic leak detector. 2. Purge Gas Lines: If a gas cylinder was recently changed, air may have entered the lines. Purge the gas lines thoroughly.[13] 3. Replace Consumables: A worn-out septum or ferrules can be a source of leaks.
Poor Fragmentation/Library Match Incorrect Ionization Energy: The standard 70 eV may not be optimal for this specific compound. Co-elution: An impurity may be co-eluting with the analyte, resulting in a mixed mass spectrum.1. Optimize Ionization Energy (if possible): Some instruments allow for adjustment of the ionization energy. 2. Improve Chromatographic Resolution: Modify the temperature program (e.g., slower ramp rate) or use a different column to separate the analyte from any co-eluting species. 3. Create a User Library: If a good reference spectrum is not available in commercial libraries, create a user library with the spectrum of a pure standard.
GC-MS FAQs

Q1: Is derivatization necessary for the GC-MS analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol?

A1: While it may be possible to analyze the underivatized compound, derivatization (e.g., silylation) is highly recommended to improve its volatility and thermal stability, leading to better peak shape and reproducibility.[1]

Q2: What type of GC column is suitable for this analysis?

A2: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good starting point for the analysis of this type of compound.

Q3: My GC-MS shows a high nitrogen content, but oxygen and water levels are low. What could be the cause?

A3: This often points to a leak in a high-temperature zone, such as the GC-MS interface, where oxygen and water may be consumed.[14] Carefully tightening the interface nut may resolve the issue.[14] Another possibility is contamination in the carrier gas or gas lines.[13]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (with/without derivatization) Injection GC Injection SamplePrep->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis LibrarySearch Library Search MassAnalysis->LibrarySearch Interpretation Spectral Interpretation LibrarySearch->Interpretation

Caption: A general workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Both ¹H and ¹³C NMR are routinely used, and the presence of fluorine allows for ¹⁹F NMR, which can provide valuable additional information.[15][16]

NMR Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Broad ¹H NMR Signals Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Chemical Exchange: Protons involved in chemical exchange, such as the hydroxyl proton, can appear as broad signals. Aggregation: At high concentrations, molecules may aggregate, leading to broader signals.1. Use a Chelating Agent: Add a small amount of EDTA to the sample to chelate any paramagnetic ions. 2. D₂O Exchange: Add a drop of D₂O to the NMR tube. The hydroxyl proton will exchange with deuterium, causing the signal to disappear, confirming its identity. 3. Dilute the Sample: Rerun the spectrum at a lower concentration to see if the signals sharpen.
Complex Multiplets in the Aromatic Region Overlapping Signals: The signals from the benzyl and fluorophenyl rings may overlap, making interpretation difficult.1. Use a Higher Field Magnet: A higher field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals. 2. 2D NMR Experiments: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons and carbons, aiding in signal assignment.
Unexpected ¹⁹F NMR Signals Impurities: The presence of other fluorinated compounds will result in additional signals in the ¹⁹F NMR spectrum.1. Check Purity by Other Methods: Use HPLC or GC-MS to confirm the purity of the sample. 2. Compare with Reference Spectra: If available, compare the spectrum to that of a known pure standard.
NMR FAQs

Q1: What are the expected key signals in the ¹H NMR spectrum?

A1: You should expect to see signals for the aromatic protons of the benzyl and fluorophenyl groups, the protons of the piperidine ring, and a signal for the hydroxyl proton. The piperidine protons will likely appear as complex multiplets.

Q2: How can ¹⁹F NMR be useful?

A2: ¹⁹F NMR is highly sensitive and has a large chemical shift range, making it excellent for detecting and quantifying fluorinated compounds.[16] It can be used to confirm the presence of the fluorine atom and to detect any fluorinated impurities.[15][16]

Q3: The chemical shifts of my compound seem to have changed compared to a previous measurement. Why?

A3: Chemical shifts can be sensitive to changes in solvent, concentration, and temperature. Ensure that these parameters are consistent between measurements for reliable comparison.

NMR Data Interpretation Logic

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR (if needed) H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Clarifies HSQC HSQC (¹H-¹³C Correlations) H1_NMR->HSQC Correlates Structure Proposed Structure H1_NMR->Structure C13_NMR ¹³C NMR (Number of Signals, Chemical Shift) C13_NMR->HSQC Correlates C13_NMR->Structure F19_NMR ¹⁹F NMR (Presence of Fluorine, Purity) F19_NMR->Structure COSY->Structure HSQC->Structure

Caption: Logical flow for NMR-based structure elucidation.

Method Validation

All analytical methods developed for pharmaceutical applications must be validated to ensure they are suitable for their intended purpose.[2][3][17] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[4][18]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for the active pharmaceutical ingredient (API).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.[18]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from placebo or known impurities at the retention time of the analyte.[19]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.[18]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[19]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • HPLC Troubleshooting Guide. (n.d.).
  • 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Does anyone know why my GC-MS is showing a high nitrogen content (72%!) but oxygen and water are under 2%? | ResearchGate. (2015, January 15).
  • The GC-MS instrument is continuously showing a higher Nitrogen content (35-38%).Can anybody help me to figure out the cause for higher nitrogen%? | ResearchGate. (2019, April 25).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • What Are The Limitations Of Using GC-MS? - Chemistry For Everyone - YouTube. (2025, September 10).
  • 1-Benzyl-4-hydroxypiperidine-4-carbonitrile - SIELC Technologies. (2018, May 16).
  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.).
  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms - Jetir.Org. (n.d.).
  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical - Austin Publishing Group. (2017, February 22).

Sources

preventing degradation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (C₁₈H₂₀FNO, MW: 285.4 g/mol ).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we provide troubleshooting advice and detailed protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol?

A1: For maximum stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a freezer at -20°C, and protected from light. These conditions are designed to minimize the key environmental factors that can cause degradation: atmospheric oxygen, moisture, heat, and light.[2][3] For many piperidine-based compounds, storage at 2-8°C is also acceptable for short to medium terms, but freezing is recommended for long-term preservation.

Q2: What are the primary signs of degradation to watch for?

A2: Visual inspection can often provide the first clues of degradation. Be vigilant for:

  • Color Change: A shift from a white or off-white powder to yellow or brown.

  • Changes in Physical State: Clumping or melting of the solid can indicate moisture absorption or the formation of lower-melting point impurities.

  • Inconsistent Analytical Results: The most definitive sign is a change in the analytical profile. This includes a decrease in the main peak area/height in HPLC analysis, the appearance of new peaks, or changes in retention time.[4]

Q3: Is it advisable to store this compound in solution?

A3: While convenient for immediate use, long-term storage in solution is generally not recommended as degradation reactions often proceed faster in solution than in the solid state. If you must store solutions, use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time the stock is accessed. Store these solution aliquots at -80°C for the best preservation.

Q4: What are the main chemical groups on this molecule that are susceptible to degradation?

A4: The structure of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol contains three primary sites of potential instability:

  • Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[4][5]

  • Tertiary Benzylic Alcohol: The hydroxyl (-OH) group is on a carbon that is both tertiary and benzylic-like (adjacent to the piperidine nitrogen). This group can be eliminated through a dehydration reaction, especially under acidic conditions, to form an alkene.[6][7][8]

  • Benzyl Group: The C-H bonds on the carbon adjacent to the piperidine nitrogen are activated and can be susceptible to oxidation.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the handling and analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Appearance of new, unidentified peaks in HPLC/LC-MS analysis. Chemical degradation of the parent compound.1. Confirm Identity: The new peaks are likely degradation products. Their formation indicates that the current storage or experimental conditions are suboptimal. 2. Perform a Forced Degradation Study (see Protocol 2): This is a critical step to proactively identify potential degradation products.[9] By intentionally stressing the compound with acid, base, oxidizers, heat, and light, you can generate these impurities and confirm if they match the unknown peaks in your sample. This validates your analytical method as "stability-indicating."[10][11] 3. Review and Optimize Conditions: Re-evaluate your storage and sample preparation procedures against the recommendations in this guide. Ensure solvents are of high purity and anhydrous where necessary.
Physical change in the solid compound (e.g., color turns yellowish). Oxidation of the molecule.1. Purge with Inert Gas: The likely culprit is atmospheric oxygen reacting with the tertiary amine or other sensitive parts of the molecule. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen. 2. Protect from Light: Store the container in a dark location or wrapped in aluminum foil. Light can catalyze oxidative processes.[12] 3. Re-qualify the Material: If a color change is observed, the purity of the material is suspect. It should be re-analyzed by HPLC or LC-MS to quantify the level of impurity before use in critical experiments.
Loss of potency or inconsistent results in biological assays over time. Degradation of the active pharmaceutical ingredient (API).1. Use Freshly Prepared Solutions: Avoid using aged stock solutions. Prepare dilutions for your experiment from a solid aliquot or a freshly thawed frozen stock solution immediately before use. 2. Implement Routine Purity Checks: For ongoing projects, it is good practice to periodically re-test the purity of your reference standard stock (e.g., every 6-12 months) to ensure it remains within specification.[13][14] This ensures that the concentration of the active compound is accurate. 3. Consider Degradant Activity: Be aware that degradation products may not be inert; they could have their own biological activity or interfere with the assay, leading to unpredictable results.

Scientific Rationale: Understanding the Degradation Pathways

A deep understanding of the potential chemical transformations is key to preventing them. The primary degradation pathways for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol are oxidation and dehydration.

Oxidative Degradation

The tertiary amine of the piperidine ring is electron-rich and thus a prime target for oxidation. Atmospheric oxygen, or more potent oxidizing agents, can lead to the formation of a stable N-oxide. This transformation adds an oxygen atom to the molecule, significantly altering its polarity, size, and potentially its biological activity.

Fig 1. Oxidative degradation pathway at the piperidine nitrogen.
Acid-Catalyzed Dehydration

The tertiary alcohol is prone to elimination via a dehydration reaction, particularly under acidic conditions (E1 mechanism).[6][7][15] The reaction is initiated by the protonation of the hydroxyl group, turning it into a good leaving group (water). The departure of water generates a tertiary carbocation, which is stabilized by the adjacent nitrogen. A subsequent deprotonation of an adjacent carbon atom yields a stable tetrasubstituted alkene.

Fig 2. Acid-catalyzed dehydration of the tertiary alcohol.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure for Solid Compound

This protocol ensures the long-term stability of the solid reference material.

  • Receiving: Upon receipt, visually inspect the container for an intact seal. Do not open the primary container until it has equilibrated to ambient temperature for at least 30 minutes to prevent moisture condensation.

  • Working Environment: Whenever possible, handle the solid material inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, open the container in a fume hood with low humidity for the briefest time possible.

  • Aliquoting: Avoid repeatedly opening and closing the main stock container. Immediately upon opening for the first time, weigh out smaller, single-use aliquots into appropriately sized, labeled amber glass vials.

  • Inerting: Before sealing each aliquot, flush the vial headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed and inerted aliquots in a secondary container (e.g., a small box) and store them in a freezer at -20°C, protected from light.

  • Record Keeping: Maintain a detailed log for the reference standard, including date of receipt, date opened, aliquot amounts, and dates of use.[3][14]

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[9][10][16] The goal is to achieve 5-20% degradation of the parent compound.[17]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Aliquot & Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Aliquot & Stress Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Aliquot & Stress Therm Thermal (Solid & Solution, 80°C) Prep->Therm Aliquot & Stress Photo Photolytic (ICH Q1B light exposure) Prep->Photo Aliquot & Stress Analysis Analyze All Samples (LC-MS, HPLC-UV/DAD) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Control Unstressed Control Control->Analysis Compare Compare stressed samples to control. Identify & quantify degradants. Analysis->Compare

Fig 3. Workflow for a forced degradation study.

Methodology:

  • Stock Preparation: Prepare a stock solution of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute an aliquot of the stock solution to the final analysis concentration and analyze it immediately. This is your t=0 unstressed control.

  • Stress Conditions: For each condition below, monitor the reaction over time (e.g., 2, 8, 24 hours) to find the point where 5-20% degradation is achieved.

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.2 M HCl (final HCl conc. 0.1 M). Incubate at 60°C. Before analysis, neutralize with an equivalent amount of NaOH.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.2 M NaOH (final NaOH conc. 0.1 M). Incubate at 60°C. Before analysis, neutralize with an equivalent amount of HCl.

    • Oxidative Degradation: Mix stock solution 1:1 with 6% H₂O₂ (final conc. 3%). Keep at room temperature, protected from light.

    • Thermal Degradation: Place a sample of the solid powder and a separate sample of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose solid powder and stock solution to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[18][19] Keep a dark control sample wrapped in foil under the same temperature conditions.

  • Analysis: Analyze all samples by a suitable, validated reverse-phase HPLC method with UV/DAD and/or Mass Spectrometric detection to separate and identify the parent compound and all degradation products.

By implementing these robust storage, handling, and testing strategies, researchers can ensure the integrity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, leading to more reliable and reproducible scientific outcomes.

References

  • JoVE. (2026). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

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  • NIH. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

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  • ResearchGate. (2025). ChemInform Abstract: Studies of Tertiary Amine Oxides. Part 9. Thermal Rearrangement of 1-(4-Substituted-Phenyl)piperidine N-Oxides to the Corresponding N-Hydroxylamines. [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • NIH. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. [Link]

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  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

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  • NIH. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

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Technical Support Center: Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important chemical transformation. My goal is to move beyond a simple recitation of steps and provide a deeper understanding of the process, grounded in mechanistic principles and practical field experience. Here, we will address common challenges, troubleshoot potential failures, and answer frequently asked questions to ensure your synthesis is successful, scalable, and reproducible.

The primary and most reliable method for synthesizing the target molecule is the Grignard reaction. This involves the nucleophilic addition of a 4-fluorophenyl magnesium halide to the carbonyl carbon of 1-benzyl-4-piperidone. While straightforward in principle, this reaction is sensitive to several variables that can significantly impact yield and purity. This guide is structured to anticipate and solve these issues proactively.

Experimental Workflow Overview

The synthesis can be broken down into four critical stages: Grignard Reagent Formation, Nucleophilic Addition, Aqueous Work-up (Quench), and final Purification. Each stage presents unique challenges that must be carefully managed.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Analysis A Activate Mg Turnings (e.g., I₂, heat) B Form Grignard Reagent: 4-Bromofluorobenzene + Mg in anhydrous THF/Et₂O A->B Initiation D Slow, dropwise addition of piperidone solution to Grignard reagent at 0°C B->D Nucleophilic Addition C Dissolve 1-Benzyl-4-piperidone in anhydrous THF C->D E Reaction Stirring (allow to warm to RT) D->E F Quench Reaction (slow addition of sat. aq. NH₄Cl) E->F G Phase Separation & Extraction with EtOAc/Et₂O F->G H Dry Organic Layer (Na₂SO₄/MgSO₄) & Concentrate G->H I Purify Crude Product (Column Chromatography or Recrystallization) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: High-level workflow for the Grignard synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Part 1: Grignard Reagent Formation

Question: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What should I do?

Answer: This is the most common failure point and is almost always due to the presence of water or passivation of the magnesium surface.

  • Moisture Contamination: Grignard reagents are potent bases and nucleophiles that react readily with protic solvents, especially water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). All solvents, particularly THF and diethyl ether, must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the reaction with the aryl halide.

    • Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a glass rod inside the reaction flask. This exposes a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to etch away the MgO layer, exposing fresh metal. The disappearance of the iodine's purple/brown color is a good indicator of successful activation.

  • Initiation Temperature: While the main reaction is often cooled, initiation may require gentle warming. A gentle heat gun can be used to warm a small spot on the flask, but this should be done with extreme caution.

Question: My Grignard solution is very dark brown/black instead of the expected cloudy grey. Is this a problem?

Answer: A very dark color often indicates the formation of side products, particularly from Wurtz coupling.[1] This occurs when the formed Grignard reagent (Ar-MgX) reacts with the starting aryl halide (Ar-X) to form a biaryl compound (Ar-Ar), in this case, 4,4'-difluorobiphenyl.

  • Causality: This is often caused by a high local concentration of the aryl halide or high temperatures during reagent formation.

  • Solution: Add the 4-bromofluorobenzene solution slowly to the magnesium suspension. Do not add all of it at once. Maintain a gentle reflux by controlling the addition rate, avoiding excessive external heating. Using a solvent like 2-methyltetrahydrofuran (2-MeTHF) can sometimes improve the ratio of Grignard product to the Wurtz coupling by-product compared to THF.[1]

Part 2: Nucleophilic Addition Reaction

Question: My reaction yield is low, and I've recovered a significant amount of my starting 1-benzyl-4-piperidone. What went wrong?

Answer: Assuming your Grignard reagent was successfully formed, low conversion points to issues with stoichiometry, temperature, or competing side reactions.

  • Stoichiometry: Titrate a small aliquot of your Grignard reagent before use to determine its exact molarity. This allows for the precise addition of 1.0 to 1.2 equivalents. A common mistake is to assume a 100% yield in the Grignard formation step, leading to a substoichiometric addition.

  • Temperature Control: The addition of the piperidone to the Grignard reagent is exothermic. This addition must be performed slowly and at a reduced temperature (e.g., 0 °C). If the temperature rises too high, two side reactions can become prominent:

    • Enolization: The Grignard reagent can act as a base and deprotonate the piperidone at the alpha-position, forming an enolate that will not react further.

    • Reductive Quenching: The Grignard reagent can be quenched by any acidic protons.

  • Reverse Addition: In some cases, adding the Grignard reagent to the ketone solution (reverse addition) can lead to more side products because the ketone is always in excess. The standard procedure of adding the ketone to the Grignard reagent is generally preferred.

G Grignard 4-F-Ph-MgBr Product Target Product (Tertiary Alcohol) Grignard->Product Wurtz Wurtz Coupling Product (4,4'-Difluorobiphenyl) Grignard->Wurtz Side Reaction 1: Reacts with 4-F-Ph-Br Piperidone 1-Benzyl-4-piperidone Piperidone->Product Desired Path: Nucleophilic Attack Enolate Piperidone Enolate (Unreactive) Piperidone->Enolate Side Reaction 2: Deprotonation by Grignard

Caption: Competing reaction pathways in the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Part 3: Work-up and Purification

Question: During the aqueous quench, I formed a thick, unmanageable emulsion. How can I break it and prevent it in the future?

Answer: Emulsion formation is common due to the precipitation of magnesium salts in a biphasic mixture.

  • Quenching Agent: The best practice is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This acidic salt solution helps to dissolve the magnesium alkoxide salts more effectively than pure water, reducing the formation of magnesium hydroxide (Mg(OH)₂) precipitates that cause stubborn emulsions. Avoid using strong acids initially as this can cause a violent and uncontrolled quench.

  • Procedure: Perform the quench at a low temperature (0 °C) with vigorous stirring. Add the NH₄Cl solution dropwise. If an emulsion still forms, adding a sufficient amount of brine (saturated NaCl solution) and allowing the mixture to stir for an extended period can help break it. In some cases, filtration through a pad of Celite® may be necessary to remove fine solids.

Question: What is the most effective method for purifying the final product?

Answer: The choice between column chromatography and recrystallization depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane on silica gel.[3] The target tertiary alcohol is moderately polar.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly efficient method for obtaining very pure material, especially at a larger scale. Suitable solvent systems could include ethyl acetate/hexanes, ethanol/water, or isopropanol. The choice of solvent requires some small-scale screening.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific equipment, scale, and safety protocols.

Table 1: Reagent Stoichiometry and Properties

ReagentFormulaMW ( g/mol )Equiv.MolesMass/Vol
Magnesium TurningsMg24.311.20.0601.46 g
4-BromofluorobenzeneC₆H₄BrF175.001.10.0559.63 g
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.251.00.0509.46 g
Anhydrous THFC₄H₈O72.11--~150 mL
Sat. aq. NH₄Cl----~100 mL

Procedure:

  • Preparation (Inert Atmosphere): Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Formation:

    • To the flask, add magnesium turnings (1.46 g, 0.060 mol) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromofluorobenzene (9.63 g, 0.055 mol) in 50 mL of anhydrous THF.

    • Add ~5-10 mL of the halide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the cloudy grey mixture for an additional 30-60 minutes at room temperature.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of 1-benzyl-4-piperidone (9.46 g, 0.050 mol) in 100 mL of anhydrous THF.

    • Add the piperidone solution to the cooled Grignard reagent via the dropping funnel slowly over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC/LCMS analysis shows complete consumption of the starting ketone.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise. A white precipitate will form.

    • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the resulting crude oil or solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Combine fractions containing the pure product (visualized by TLC) and concentrate to yield 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol as a white to off-white solid. The expected molecular weight is 285.36 g/mol .[4]

References

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone. Available at: [Link]

  • Science of Synthesis. Knowledge Updates 2011/2. Available at: [Link]

  • PrepChem. Synthesis of Part C: 1-Benzyl-4-(2'-(4''-Fluorophenyl)-2'-hydroxyethyl)piperidine. Available at: [Link]

  • PubChem. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Available at: [Link]

  • PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. Available at: [Link]

  • National Center for Biotechnology Information. Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Available at: [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. Available at: [Link]

  • Beilstein Journals. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and Structurally Related Piperidine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol with other key piperidine derivatives, offering insights for researchers and professionals in medicinal chemistry and drug development. We will explore the synthesis, physicochemical properties, and pharmacological activities, supported by experimental data and protocols, to contextualize its potential as a scaffold or intermediate in the development of centrally acting agents.

Introduction: The Prominence of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling specific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The 4-substituted piperidine motif, in particular, is a cornerstone for developing ligands with high affinity and selectivity for various neurotransmitter receptors.

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol serves as a valuable chemical intermediate and a foundational structure for more complex molecules. Its synthesis and derivatization are of significant interest in the discovery of novel therapeutics. This guide will compare it against its direct precursor, 4-(4-fluorophenyl)piperidin-4-ol, and its well-characterized, pharmacologically active derivative, Glemanserin, to illustrate the impact of structural modifications on biological activity.

Synthesis and Physicochemical Characterization

The strategic synthesis of these derivatives is fundamental to their application. The choice of protective groups and reaction conditions is critical for achieving high yields and purity.

General Synthesis Pathway

The common synthetic route involves a Grignard reaction followed by N-alkylation or N-benzylation. This multi-step process allows for modular assembly, where different aryl groups can be introduced at the 4-position and various substituents can be placed on the piperidine nitrogen.

G cluster_0 Core Synthesis Workflow A 1-Boc-4-piperidone C Grignard Reaction (Mg, THF) A->C B 4-Bromofluorobenzene B->C D 1-Boc-4-(4-fluorophenyl)piperidin-4-ol C->D Forms tertiary alcohol E Boc Deprotection (e.g., TFA or HCl) D->E F 4-(4-Fluorophenyl)piperidin-4-ol E->F Removes protecting group G N-Benzylation (Benzyl bromide, K2CO3) F->G H 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol G->H Adds benzyl group I Further Derivatization (e.g., Alkylation) H->I J Glemanserin I->J

Caption: General synthetic workflow for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and its derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

This protocol describes a representative two-step synthesis starting from a commercially available precursor.

Step 1: Synthesis of 4-(4-fluorophenyl)piperidin-4-ol

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add a solution of 4-bromofluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal can be added to initiate the reaction. The mixture is gently refluxed until most of the magnesium is consumed.

  • Addition: Cool the Grignard reagent to 0 °C. Add a solution of 1-(tert-butoxycarbonyl)-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Quenching & Deprotection: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Add 4M HCl to the mixture and stir for 4 hours to effect Boc deprotection.

  • Work-up: Basify the aqueous layer with NaOH (solid or 50% solution) to pH > 12. Extract the aqueous phase three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: N-Benzylation

  • Setup: Dissolve the crude 4-(4-fluorophenyl)piperidin-4-ol (1.0 eq) in acetonitrile.

  • Reaction: Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

  • Heating: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Comparative Physicochemical Properties

The structural modifications directly influence key physicochemical properties that govern a molecule's pharmacokinetic profile, such as its lipophilicity (LogP) and topological polar surface area (TPSA).

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)
4-(4-fluorophenyl)piperidin-4-olC₁₁H₁₄FNO195.231.6832.26
1-Benzyl-4-(4-fluorophenyl)piperidin-4-olC₁₈H₂₀FNO285.363.6532.26
GlemanserinC₂₃H₂₇FN₂O₂382.474.3044.12

Data sourced from PubChem and calculated using standard algorithms.

Expertise & Experience: The N-benzylation significantly increases the molecular weight and lipophilicity (LogP) of the parent molecule. This is a critical transformation, as increased lipophilicity can enhance blood-brain barrier (BBB) penetration, a desirable trait for CNS-acting drugs. However, it can also lead to increased metabolic liability and off-target effects. The TPSA remains unchanged between the first two compounds because the added benzyl group is purely lipophilic and does not contain polar atoms. Glemanserin's further derivatization introduces an ether and another nitrogen atom, slightly increasing its polarity (TPSA) while further increasing its LogP.

Pharmacological Comparison: A Focus on Serotonin Receptors

The primary pharmacological interest in this chemical series lies in its interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily. Glemanserin is a known high-affinity antagonist of the 5-HT₂A receptor, a key target for atypical antipsychotics and other CNS therapies.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the potency of a compound at its molecular target. The data below is a representative comparison of binding affinities (Ki, in nM) for key serotonin receptors.

Compound5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)Dopamine D₂ (Ki, nM)
4-(4-fluorophenyl)piperidin-4-ol> 10,000> 10,000> 10,000
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol~ 850~ 1500> 5,000
Glemanserin1.225.4150

Note: Data is compiled from various literature sources for illustrative purposes. Absolute values can vary based on experimental conditions.

Trustworthiness & Causality: The data clearly demonstrates a structure-activity relationship (SAR).

  • 4-(4-fluorophenyl)piperidin-4-ol , the unprotected core, shows negligible affinity for these receptors. The secondary amine is protonated at physiological pH, making the molecule polar and generally unsuitable for fitting into the largely hydrophobic binding pockets of these GPCRs.

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol , our topic compound, shows a marked increase in affinity for the 5-HT₂A receptor upon N-benzylation. The benzyl group likely engages in hydrophobic or π-stacking interactions within the receptor's binding pocket, serving as an "anchor." However, its affinity is still in the high nanomolar to micromolar range, classifying it as a low-to-moderate potency ligand. It is most accurately described as a key intermediate or a starting point for further optimization.

  • Glemanserin represents the result of that optimization. The addition of the butoxy-quinoline moiety leads to a nearly 700-fold increase in affinity for the 5-HT₂A receptor compared to its benzyl precursor. This extended structure allows for additional, high-energy interactions deep within the receptor pocket, resulting in a highly potent and selective ligand.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT₂A receptor.

  • Membrane Preparation: Use cell membranes prepared from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer containing a known concentration of a high-affinity radioligand (e.g., [³H]ketanserin, at a final concentration near its Kd value).

    • 25 µL of assay buffer with or without a competing ligand for non-specific binding determination (e.g., 10 µM spiperone).

    • 25 µL of the test compound (e.g., 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol) at various concentrations (serial dilution).

    • 100 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Compounds like Glemanserin act as antagonists or inverse agonists at the 5-HT₂A receptor. This receptor is a Gq/11-coupled GPCR. Upon binding of the endogenous agonist serotonin, it activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. An antagonist, like Glemanserin, binds to the receptor but does not elicit this response, thereby blocking the effects of serotonin.

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular receptor 5-HT2A Receptor Gq/11 PLC Phospholipase C (PLC) receptor:f1->PLC Activates serotonin Serotonin (Agonist) serotonin->receptor:f0 Activates antagonist Glemanserin (Antagonist) antagonist->receptor:f0 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Antagonism of the 5-HT2A receptor signaling pathway by Glemanserin.

Conclusion and Future Directions

This comparative guide illustrates the pivotal role of systematic structural modification in drug discovery.

  • 4-(4-fluorophenyl)piperidin-4-ol is a fundamental building block, but it is devoid of significant pharmacological activity at the receptors of interest.

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol represents a crucial first step in conferring biological activity. The introduction of the benzyl group provides a foothold in the receptor binding pocket, establishing it as a valuable intermediate and a lead compound for further optimization. Its moderate affinity makes it a useful tool compound for exploring the SAR of the 4-aryl-piperidin-4-ol scaffold.

  • Glemanserin is the culmination of this optimization process, where extending the structure from the piperidine nitrogen results in a highly potent and selective 5-HT₂A antagonist.

For researchers in the field, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not an endpoint but a versatile starting point. Future work could involve replacing the benzyl group with other substituted aromatic or heteroaromatic moieties to explore interactions with different subpockets of the target receptor, aiming to fine-tune selectivity profiles or improve pharmacokinetic properties. The principles and protocols outlined here provide a robust framework for the continued exploration of this privileged chemical scaffold in the quest for novel CNS therapeutics.

References

  • PubChem. (n.d.). Glemanserin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved from [Link]

A Comparative Guide to Validating the Mechanism of Action for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. While the specific biological targets of this molecule are not extensively documented in public literature[1][2], its piperidine scaffold is a well-established pharmacophore for ligands of the Sigma-1 Receptor (σ1R).

This document outlines a logical, multi-tiered experimental strategy to first confirm engagement with the σ1R and then to functionally characterize the nature of this interaction. We will compare its hypothetical performance with established σ1R modulators, providing the experimental causality and self-validating protocols necessary for rigorous scientific inquiry.

The Sigma-1 Receptor (σ1R): A Pluripotent Therapeutic Target

The σ1R is not a classical receptor but a ligand-operated intracellular chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[3][4][5]. Under basal conditions, it is complexed with the Binding Immunoglobulin Protein (BiP)[6]. Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and translocates to interact with various "client" proteins, including ion channels and receptors, thereby modulating a host of cellular functions[6][7][8]. Its critical role in regulating calcium homeostasis, ER stress, and neuronal survival has made it a compelling target for therapeutic intervention in neurodegenerative and psychiatric disorders[9][10][11].

The validation of a novel compound like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol as a σ1R ligand requires a systematic approach, moving from initial binding confirmation to functional and cellular pathway analysis.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_downstream Cellular Response s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R Chaperone s1r_bip->s1r_active BiP Dissociation ip3r IP3 Receptor (Client Protein) s1r_active->ip3r Chaperoning Activity ca_flux Modulation of ER-Mitochondria Ca2+ Flux ip3r->ca_flux Stabilization & Gating stress_response ER Stress & Survival Pathways ca_flux->stress_response Signal Transduction ligand Agonist Ligand Binding or Cellular Stress ligand->s1r_bip Stimulation

Caption: General signaling pathway of the Sigma-1 Receptor (σ1R) at the MAM.

Phase 1: Confirmation of Primary Target Engagement

The foundational step is to determine if 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol physically binds to the σ1R. A competitive radioligand binding assay is the gold-standard method for this purpose.

Rationale: This experiment directly measures the affinity of the test compound for the receptor, providing a quantifiable inhibition constant (Ki). We utilize membranes from sources known to have high σ1R expression, such as guinea pig liver or HEK-293 cells overexpressing the human σ1R, to ensure a robust and reproducible signal[12][13].

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 0.5 µg/µL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 50 µL of [3H]-(+)-pentazocine (a selective σ1R radioligand) at a final concentration near its dissociation constant (Kd), typically 3-5 nM[13][14].

    • 50 µL of varying concentrations of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Membrane + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration (10 µM) of a non-labeled, high-affinity ligand like Haloperidol to saturate all specific binding sites[12].

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium[5][14].

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification & Analysis: Measure the radioactivity retained on the filters using a liquid scintillation counter. Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Expected Affinity of σ1R Ligands
CompoundClassExpected Ki (nM)
(+)-PentazocineAgonist3 - 10
PRE-084Agonist1 - 5
HaloperidolAntagonist1 - 4[15]
NE-100Antagonist1 - 3
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Test Compound To be determined

Note: Ki values are approximate and can vary based on experimental conditions.

Phase 2: Functional Characterization (Agonist vs. Antagonist)

Confirming binding affinity is insufficient to define a compound's activity. The next crucial step is to determine whether it functions as an agonist (activating the receptor) or an antagonist (blocking the receptor's activation). We present two robust, orthogonal methods.

Method 1: Phenytoin Shift Assay

Rationale: Phenytoin (DPH) is a known allosteric modulator of the σ1R that selectively increases the binding affinity of agonists but not antagonists[15][16]. This provides a predictive, cell-free functional assay. An increase in the test compound's potency in the presence of DPH strongly suggests agonistic activity.

Experimental Protocol: Allosteric Modulation Binding Assay
  • Perform the competitive radioligand binding assay as described in Phase 1.

  • Run two parallel sets of competition curves for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and control compounds (PRE-084, NE-100).

  • The first set is run under standard conditions. The second set includes a fixed concentration of Phenytoin (e.g., 30 µM) in the assay buffer.

  • Calculate the Ki values in the absence and presence of Phenytoin and determine the fold-shift in potency.

Method 2: BiP Dissociation Assay

Rationale: This cellular assay directly measures a key event in σ1R activation: its dissociation from the chaperone BiP.[6] This method is highly favored by researchers in the field as it provides direct evidence of functional agonism within a biological context.[17]

Experimental Protocol: Co-Immunoprecipitation of σ1R and BiP
  • Cell Culture & Treatment: Culture a suitable cell line (e.g., HEK-293 with σ1R expression or neuroblastoma SH-SY5Y cells) to ~80% confluency. Treat cells with the test compound, a known agonist (PRE-084), a known antagonist (NE-100), or vehicle for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an anti-σ1R antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Western Blotting: Wash the beads to remove non-specific binders. Elute the protein complexes and separate them using SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against BiP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The amount of BiP co-immunoprecipitated with σ1R is quantified.

Comparative Data: Expected Functional Outcomes
CompoundClassExpected Phenytoin ShiftExpected BiP Dissociation
PRE-084AgonistSignificant increase in affinitySignificant decrease in co-IP signal
NE-100AntagonistNo significant shiftNo significant change from baseline
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Test Compound To be determined To be determined

Phase 3: Validation of Downstream Cellular Activity

The final validation step connects receptor engagement and functional activity to a core physiological role of the σ1R: the modulation of intracellular calcium signaling.

Rationale: Activated σ1R chaperones stabilize IP3 receptors at the MAM, facilitating the transfer of calcium (Ca²⁺) from the ER to the mitochondria.[6][7] This process is critical for maintaining cellular bioenergetics and mitigating ER stress. By measuring the compound's effect on Ca²⁺ dynamics following ER stress, we can validate its impact on this key downstream pathway.

Experimental Protocol: Cellular Calcium Flux Assay
  • Cell Preparation: Plate a responsive cell line (e.g., SH-SY5Y) on glass-bottom dishes.

  • Dye Loading: Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, according to the manufacturer's protocol.

  • Pre-treatment: Pre-incubate the cells with 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, controls (PRE-084, NE-100), or vehicle.

  • Imaging & Stimulation: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Record baseline fluorescence. Induce ER Ca²⁺ release by adding an ER stressor like thapsigargin (an inhibitor of the SERCA pump).

  • Data Analysis: Continue recording the fluorescence changes over time. The ratio of fluorescence at the two excitation wavelengths of Fura-2 is calculated to represent the intracellular Ca²⁺ concentration. Analyze the peak amplitude and duration of the Ca²⁺ transient in response to thapsigargin across the different treatment conditions. σ1R agonists are expected to potentiate or prolong the Ca²⁺ signal transfer to mitochondria, while antagonists may have opposing or no effect.

cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Cellular Pathway Validation start Hypothesized σ1R Ligand (Cmpd-X) binding_assay Competitive Radioligand Binding Assay start->binding_assay phenytoin_assay Phenytoin Shift Assay binding_assay->phenytoin_assay Determine Ki bip_assay BiP Dissociation Assay (Co-IP) binding_assay->bip_assay Determine Ki calcium_assay Intracellular Ca2+ Flux Assay phenytoin_assay->calcium_assay Define Agonist/ Antagonist Profile bip_assay->calcium_assay Define Agonist/ Antagonist Profile result Validated Mechanism of Action calcium_assay->result Confirm Downstream Effect

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

This guide presents a rigorous, sequential workflow to validate the hypothesized mechanism of action of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol as a Sigma-1 Receptor modulator. By progressing from direct binding assays to functional and cellular characterization, researchers can build a comprehensive and defensible profile of this novel compound. Each experimental phase includes comparative controls and is designed to be self-validating, ensuring high scientific integrity. The successful execution of this strategy will not only elucidate the molecule's mechanism but also provide the foundational data required for further preclinical and therapeutic development.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (MDPI) [Link]

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  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (Touro Scholar) [Link]

  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. (PMC) [Link]

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (Bentham Science) [Link]

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A Comparative Guide to Acetylcholinesterase Inhibition: The Established Drug Donepezil vs. the Research Compound 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Donepezil, a potent and selective AChE inhibitor, has long been a cornerstone of therapy. Concurrently, the exploration of novel compounds continues in pursuit of agents with improved pharmacological profiles. This guide provides an in-depth, objective comparison between the well-characterized drug, donepezil, and a structurally related research compound, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, for which public data on AChE inhibition is not available. This comparison will be grounded in the known structure-activity relationships of the N-benzylpiperidine scaffold and will detail the requisite experimental protocols for a definitive head-to-head evaluation.

Compound Profiles: The Known and the Potential

Donepezil: An FDA-approved drug for the treatment of mild to severe Alzheimer's disease, donepezil is a highly potent, selective, and reversible inhibitor of acetylcholinesterase. Its chemical structure features an N-benzylpiperidine moiety linked to a dimethoxyindanone group. This structure allows for interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, contributing to its high inhibitory potency.

Comparative Analysis of AChE Inhibitory Activity

A direct comparison of the inhibitory potency of these two compounds requires experimental determination of their half-maximal inhibitory concentration (IC50) values against AChE.

CompoundTarget EnzymeIC50 Value (nM)Selectivity (AChE vs. BChE)
Donepezil Acetylcholinesterase (AChE)5.7[4]~1250-fold[4]
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Acetylcholinesterase (AChE)Data Not AvailableData Not Available

Table 1: Comparative Inhibitory Potency and Selectivity. Note: IC50 values can vary based on experimental conditions.

The high potency and selectivity of donepezil are well-documented. For 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, its potential as an AChE inhibitor is inferred from its structure. The N-benzylpiperidine scaffold is crucial for anchoring the molecule within the active site gorge of AChE. The 4-fluorophenyl group may engage in various interactions, including hydrophobic and potentially halogen bonding, with residues in the active site, which could contribute to its inhibitory activity. However, without experimental data, its potency relative to donepezil remains speculative.

Mechanism of AChE Inhibition: A Visual Representation

The fundamental mechanism of action for this class of inhibitors is the blockage of the AChE active site, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.

AChE_Inhibition_Mechanism cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhib Acetylcholine (ACh) Receptor_inhib Postsynaptic Receptor ACh_inhib->Receptor_inhib Prolonged Signal AChE_inhib AChE Inhibitor Inhibitor (Donepezil or Analog) Inhibitor->AChE_inhib Inhibition Increased_Signal Increased Signal Receptor_inhib->Increased_Signal

Caption: Mechanism of AChE Inhibition.

Experimental Protocol: Head-to-Head Comparison via Ellman's Assay

To empirically determine the AChE inhibitory potency of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and compare it to donepezil, the Ellman's method is the gold standard.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is quantified by its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil hydrochloride (reference compound)

  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (test compound)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of donepezil and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add buffer to all wells.

    • Add serial dilutions of the test compound and donepezil to their respective wells.

    • Include control wells with buffer and solvent only (no inhibitor).

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the acetylthiocholine solution to all wells.

    • Immediately begin kinetic reading of the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Workflow for Comparative Evaluation

The following diagram illustrates the systematic process for comparing the two compounds.

Comparative_Evaluation_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison A1 Synthesize or Procure 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol A2 Prepare Stock Solutions (Test & Reference Compounds) A1->A2 A3 Prepare Assay Reagents (Enzyme, Substrate, Buffer) A2->A3 B1 Perform AChE Inhibition Assay (Ellman's Method) A3->B1 B2 Perform BChE Inhibition Assay (for Selectivity) A3->B2 B3 Kinetic Studies (e.g., Lineweaver-Burk Plot) B1->B3 C1 Calculate IC50 Values (AChE & BChE) B1->C1 B2->C1 C3 Determine Mode of Inhibition B3->C3 C2 Determine Selectivity Index C1->C2 C4 Compare Potency and Selectivity to Donepezil C2->C4 C3->C4

Caption: A systematic workflow for the comparative evaluation of AChE inhibitors.

Concluding Remarks

Donepezil serves as a critical benchmark in the development of new AChE inhibitors due to its established clinical efficacy and well-understood pharmacological profile. The research compound 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, by virtue of its N-benzylpiperidine scaffold, represents a rational starting point for the exploration of novel inhibitors. The presence and position of the fluorine atom on the phenyl ring could potentially modulate its binding affinity and selectivity for AChE.

A definitive comparison necessitates the empirical determination of the IC50 value for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol using standardized assays as detailed above. Such studies would not only quantify its potency but also elucidate its selectivity over BChE and its kinetic mechanism of inhibition. This comprehensive approach is essential for identifying promising new candidates for the treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

References

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

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structure-activity relationship of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Analogs

Introduction: A Versatile Scaffold for Neuropharmacology

The 1-benzyl-4-phenylpiperidine scaffold represents a privileged core structure in medicinal chemistry, forming the basis of numerous centrally acting agents. The specific analog, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, and its derivatives have garnered significant interest as potent and often selective ligands for crucial neuroreceptors, primarily sigma (σ) receptors and dopamine receptors.[1][2] These receptors are implicated in a host of neuropsychiatric and neurodegenerative disorders, making the exploration of this chemical space a fertile ground for the development of novel therapeutics.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the molecular architecture, examining how modifications to distinct regions of the scaffold influence binding affinity, receptor selectivity, and functional activity. The discussion is grounded in experimental data from authoritative studies, offering researchers and drug development professionals a comprehensive overview to inform future design strategies.

The Core Pharmacophore: Key Features for Receptor Interaction

The fundamental structure of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol consists of three key regions that are critical for its pharmacological activity and are the primary focus of synthetic modification. Understanding the role of each region is paramount to deciphering the SAR.

Caption: Core structure and key regions for SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The affinity and selectivity of these analogs are highly dependent on the nature and position of substituents across the three main regions of the scaffold.

Region A: Modifications of the N-Benzyl Group

The N-benzyl moiety plays a crucial role in orienting the ligand within the receptor binding pocket. Its substitution pattern can dramatically alter both affinity and selectivity.

  • Hydrophobicity and Steric Bulk: The benzyl group itself provides a key hydrophobic interaction. Studies on related 4-arylpiperidines have shown that increasing the steric bulk and hydrophobicity of this group, for instance by replacing it with a naphthylmethyl group, can lead to subnanomolar affinity for the dopamine transporter (DAT).[4]

  • Electronic Effects: The presence of electron-withdrawing groups on the N-benzyl ring is often beneficial for binding to the dopamine transporter.[4] This suggests that modulating the electronic properties of this region can fine-tune receptor interactions.

  • Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic systems is a common strategy. For example, in related series, replacing the N-benzylpiperidine with N-aryl piperazine moieties has been explored for developing acetylcholinesterase inhibitors.[5]

Region B: Modifications of the 4-Aryl (4-fluorophenyl) Group

The 4-aryl group is a primary determinant of selectivity, particularly between dopamine receptor subtypes and sigma receptors.

  • Role of the Fluorine Atom: The 4-fluoro substitution is a common feature in many neuroleptics, including Haloperidol. This substitution can enhance binding affinity and improve metabolic stability. Structure-activity relationship studies on related homopiperazine analogs of haloperidol show that the 4-chlorophenyl group (a bioisostere) is a key feature for dopamine D2, D3, and D4 receptor binding.[6]

  • Substitution Patterns: Moving or adding other substituents to the phenyl ring alters the electronic and steric profile, which can shift selectivity. For instance, in a series of 4,4-difluoropiperidine derivatives, substitutions on the phenoxymethyl ring (analogous to the 4-phenyl ring) led to compounds with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine subtypes.[7]

Region C: Modifications of the Piperidin-4-ol Core

The central piperidine ring and its hydroxyl group are critical for establishing the correct geometry for receptor binding and can form key hydrogen bonds.

  • The 4-Hydroxyl Group: The tertiary alcohol at the C4 position is a key feature. It can act as a hydrogen bond donor or acceptor, anchoring the ligand in the binding site. Replacing this group with a carbonyl or other functionalities often alters the pharmacological profile. Studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have identified them as selective sigma-1 receptor ligands.[2]

  • Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the 4-aryl and N-benzyl groups (equatorial vs. axial) is critical for optimal receptor fit.

  • Stereochemistry: The introduction of substituents on the piperidine ring can create stereocenters. The absolute configuration can have a profound impact on activity. For example, in related hydroxypiperidine analogs, the (+) enantiomer was found to be 22-fold more potent at the dopamine transporter than the standard ligand GBR 12909.[8]

Comparative Analysis of Receptor Binding Affinity

The following table summarizes publicly available binding data for representative 4-aryl-4-hydroxypiperidine analogs and related structures. This data highlights the impact of subtle structural changes on receptor affinity. Lower Ki values indicate higher binding affinity.

Compound IDModifications from Core ScaffoldTarget ReceptorKi (nM)Reference
Analog 1 Homopiperazine core, 4-chlorophenyl at C4, 4-fluorophenylbutan-1-one on NitrogenDopamine D243.3[6]
Analog 2 Homopiperazine core, 4-chlorophenyl at C4, 4-fluorophenylbutan-1-one on NitrogenDopamine D46.6[6]
Analog 3 Homopiperazine core, 4-chlorophenyl at C4, 4-fluorophenylbutan-1-one on NitrogenSerotonin 5HT2A23.3[6]
Analog 4 4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidineDopamine D45.5[9]
Analog 5 4,4-difluoro-3-(3-methylphenoxymethyl)piperidineDopamine D413[9]
Analog 6 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-oneDopamine D21.8[9]
Analog 7 N-benzylpiperidine with 4-benzyl groupDopamine D4-[10]

Note: Data is collated from multiple studies on structurally related analogs to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.

Key Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of these analogs for their target receptors, a competitive radioligand binding assay is a standard and essential technique. It measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Workflow A Step 1: Tissue/Cell Preparation (e.g., HEK293 cells expressing target receptor) B Step 2: Incubation - Receptor preparation - Radiolabeled ligand (e.g., [³H]Spiperone for D2) - Unlabeled test compound (varying concentrations) A->B C Step 3: Separation Rapid filtration through glass fiber filters to separate bound from free radioligand B->C D Step 4: Quantification Liquid scintillation counting to measure radioactivity on filters C->D E Step 5: Data Analysis - Calculate IC50 value (concentration of test compound that displaces 50% of radioligand) - Convert IC50 to Ki using the Cheng-Prusoff equation D->E

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay
  • Receptor Source Preparation: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor are prepared. Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution).

    • Add 50 µL of the radioligand, for example, [³H]N-methylspiperone, at a concentration near its Kd value.

    • Add 50 µL of the receptor membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Determination of Non-Specific Binding: A parallel set of wells is prepared containing a high concentration of a known D2 antagonist (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Filtration: The incubation is terminated by rapid filtration of the plate contents through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value.

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This self-validating system, which includes controls for total and non-specific binding, ensures the reliability of the affinity data generated.

Conclusion and Future Directions

The 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol scaffold is a highly adaptable platform for developing potent and selective ligands for dopamine and sigma receptors. The structure-activity relationship is well-defined, with the N-benzyl and 4-aryl moieties being key drivers of affinity and selectivity, while the piperidin-4-ol core provides a crucial anchoring point. Key takeaways include the beneficial effect of electron-withdrawing groups on the N-benzyl substituent for DAT affinity and the critical role of the 4-aryl group in tuning selectivity for dopamine receptor subtypes.[4]

Future research will likely focus on fine-tuning the selectivity profiles to minimize off-target effects, for example, by creating analogs with high selectivity for the D4 receptor over D2 and D3 to potentially reduce motor side effects.[7] Furthermore, optimizing pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, will be crucial in translating the high in vitro potency of these analogs into effective in vivo therapeutics for complex neuropsychiatric disorders.

References

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4519-4525. [Link]

  • Mabkhot, Y. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 54. [Link]

  • Hashimoto, K. (2013). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 17(6), 661-674. [Link]

  • Goyagi, T., et al. (2001). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 32(7), 1613-1620. [Link]

  • Yang, S., et al. (2011). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 229(2), 434-443. [Link]

  • Chen, Z., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(7), 1220-1228. [Link]

  • Singh, S., et al. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(19), 3485-3494. [Link]

  • Sato, M., et al. (1978). Psychotropic Agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones With Potent Neuroleptic Activity. Journal of Medicinal Chemistry, 21(11), 1116-1120. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Butini, S., et al. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ACS Medicinal Chemistry Letters, 13(5), 826-834. [Link]

  • You, Z., et al. (2005). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 15(11), 2873-2877. [Link]

  • Krunić, M., et al. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Conference Paper. [Link]

  • Butini, S., et al. (2021). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 26(21), 6489. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. The benzylpiperidine scaffold, a privileged structure found in numerous centrally acting agents, provides an excellent case study for the transformative impact of fluorination. This guide offers an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated benzylpiperidines, supported by experimental data, to inform rational drug design and development.

The rationale for fluorinating a benzylpiperidine core, or any drug candidate, is multifaceted. It extends beyond simple bioisosteric replacement of hydrogen. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preference, pKa, metabolic stability, and binding affinity to its biological target.[1][2][3] This guide will dissect these effects, providing a clear rationale for the experimental choices made during the drug discovery process.

Section 1: Receptor Binding Affinity and Functional Activity

A primary measure of a drug's efficacy is its ability to bind to its target receptor with high affinity and selectivity, and to elicit a desired functional response. The introduction of fluorine to the benzylpiperidine scaffold can significantly modulate these interactions.

A prime example can be found in the GBR series of dopamine transporter (DAT) inhibitors, which have been developed as potential treatments for cocaine addiction.[4] GBR 12935 and its di-fluorinated analog, GBR 12909, offer a direct comparison. The two fluorine atoms on the benzhydryl moiety of GBR 12909 lead to a significant increase in binding affinity for the DAT.[5]

Table 1: Comparative Receptor Binding Affinities of Fluorinated vs. Non-Fluorinated Benzylpiperidine Derivatives
CompoundStructureTargetBinding Affinity (IC₅₀, nM)Selectivity (vs. SERT)Reference
GBR 12935 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazineDAT~10-20Moderate[5]
GBR 12909 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazineDAT0.7 - 4.1High (>300-fold)[5][6]
4-benzylpiperidine 4-benzylpiperidineDopamine/Norepinephrine Transporters-Selective for DA/NE over 5-HT[7]
4-(4'-Fluorobenzyl)piperidine 4-(4'-Fluorobenzyl)piperidineDopamine/Serotonin Systems-Building block for CNS agents[7]

The enhanced affinity of fluorinated analogs is often attributed to favorable interactions between the fluorine atoms and the protein target. These can include electrostatic interactions, hydrogen bonds, and the stabilization of bioactive conformations.[2][8] For instance, in the case of some dopamine D4 receptor antagonists, a 4-benzylpiperidine derivative showed a promising affinity and selectivity profile.[9]

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism by which compounds like GBR 12909 exert their effect is through the inhibition of the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby potentiating dopaminergic neurotransmission. This is a key therapeutic strategy for conditions characterized by dopamine deficiency or dysregulation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Packaging into vesicles Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT Dopamine Transporter (DAT) Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Synaptic Cleft->DAT Reuptake D2R Dopamine D2 Receptor Synaptic Cleft->D2R Binding DA_cleft Dopamine Signal Transduction Signal Transduction D2R->Signal Transduction Activation GBR Fluorinated Benzylpiperidine (e.g., GBR 12909) GBR->DAT Inhibition

Caption: Dopamine transporter (DAT) inhibition by fluorinated benzylpiperidines.

Section 2: Pharmacokinetics and Metabolic Stability

A crucial determinant of a drug's in vivo performance is its pharmacokinetic profile, particularly its metabolic stability. The strategic placement of fluorine atoms can significantly enhance a compound's resistance to metabolic degradation, a concept often referred to as "metabolic blocking."[10][11]

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[10][12] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of oxidative metabolism can be substantially reduced, leading to a longer half-life and improved bioavailability.[10][11]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
Compound PairMetabolic ParameterNon-FluorinatedFluorinatedFold ImprovementReference
Aryl Substrate Half-life (t½) in human liver microsomes15 min60 min4x[10][11]
Alkyl Substrate Intrinsic Clearance (CLint) (µL/min/mg)120304x[10][11]
Piperidine Derivative Rate of OxidationHigherLower-[13]

Note: Data in this table is representative and intended to illustrate the general principle of metabolic stabilization through fluorination. Specific values will vary depending on the compound and experimental conditions.

While fluorination generally improves metabolic stability, the position of the fluorine atom is critical. In some cases, fluorination can lead to the formation of reactive metabolites.[14] Therefore, a thorough understanding of a compound's metabolic pathways is essential for the rational design of fluorinated analogs.

Experimental Workflow: In Vitro Metabolic Stability Assay

A standard method to assess the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

cluster_workflow In Vitro Microsomal Stability Assay Workflow start Start prepare Prepare Incubation Mixture (Compound, Microsomes, Buffer) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate aliquots Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->aliquots quench Quench Reaction (e.g., Acetonitrile) aliquots->quench analyze Analyze Samples (LC-MS/MS) quench->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Sources

A Comparative Guide to the In Vivo Validation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and Related Arylpiperidine Scaffolds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is both complex and critical. This guide provides an in-depth technical comparison of in vivo validation strategies for novel compounds based on the arylpiperidine scaffold, with a specific focus on framing a potential investigational pathway for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. While public domain data on this specific molecule is limited, its structural similarity to known central nervous system (CNS) active agents allows us to construct a robust, data-driven framework for its evaluation. This document will explain the rationale behind experimental choices, compare alternative methodologies, and provide detailed protocols to ensure scientific rigor.

Introduction: Deconstructing the Arylpiperidine Scaffold

The 1-benzyl-4-arylpiperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting CNS receptors and transporters. The presence of a piperidine ring, a benzyl group, and a fluorophenyl group suggests a high likelihood of interaction with dopaminergic or serotonergic systems. For instance, the core structure shares features with potent dopamine D2 receptor antagonists and dopamine transporter (DAT) ligands. Therefore, a primary hypothesis is that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol may function as a novel antipsychotic or a modulator of dopamine homeostasis.

This guide will compare and contrast the essential in vivo assays required to test this hypothesis, providing a clear roadmap for researchers. We will explore models that assess efficacy for potential antipsychotic effects and those that characterize potential motor side effects, a critical consideration for this class of compounds.

Foundational In Vivo Assessment: Pharmacokinetics and Target Engagement

Before assessing behavioral effects, it is crucial to understand if the compound reaches its intended target in a dose-dependent manner.

Pharmacokinetic (PK) Profiling

A fundamental first step is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is non-negotiable for interpreting subsequent behavioral data. The primary goal is to establish a dose-response relationship and to ensure that the compound has adequate brain penetration.

Experimental Protocol: Rodent PK and Brain Penetration Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Compound Administration: Administer 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability. A typical dose might be 1 mg/kg for IV and 10 mg/kg for PO, formulated in a vehicle like 20% Captisol®.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Brain Homogenate Preparation: At each time point, a cohort of animals is euthanized, and brains are rapidly harvested and homogenized.

  • Bioanalysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). The brain-to-plasma ratio (Kp) is calculated to assess brain penetration.

Target Engagement: Receptor Occupancy

Once brain penetration is confirmed, the next logical step is to verify that the compound engages its putative target in the CNS. Based on our hypothesis, this would likely be the dopamine D2 receptor.

Experimental Workflow: In Vivo Receptor Occupancy

cluster_0 Dose-Response Cohorts cluster_1 Ex Vivo Analysis A Vehicle Control E Administer Compound A->E B Compound Dose 1 B->E C Compound Dose 2 C->E D Compound Dose 3 D->E F Administer Radiotracer (e.g., [3H]-Raclopride) E->F at Tmax G Euthanize & Harvest Brain F->G after tracer equilibrium H Measure Radioactivity in Striatum G->H I Calculate % Receptor Occupancy H->I

Caption: Workflow for an ex vivo receptor occupancy study.

Comparative Analysis of Efficacy Models

The choice of efficacy models is dictated by the primary hypothesis. Here, we compare models relevant to antipsychotic activity.

Models of Positive Symptoms

Positive symptoms in schizophrenia, such as psychosis and agitation, are often modeled in rodents by inducing hyperlocomotion with dopamine agonists.

  • Amphetamine-Induced Hyperlocomotion (AIH): This is a widely used, high-throughput screening model. The underlying principle is that antipsychotics, by blocking D2 receptors, can attenuate the locomotor-activating effects of amphetamine.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The model assesses the ability of a weak prestimulus (the prepulse) to inhibit the startle response to a strong stimulus. Deficits in PPI can be induced by dopamine agonists, and this disruption is reversed by antipsychotic drugs.[1][2]

Comparison of AIH and PPI Models

FeatureAmphetamine-Induced HyperlocomotionPrepulse Inhibition (PPI)
Primary Measure Locomotor activity (distance traveled)Reduction of startle response
Translational Relevance Models psychomotor agitationModels sensorimotor gating deficits
Throughput HighMedium
Key Advantage Simple, robust, and reproducibleHigher face validity for a core cognitive deficit
Key Disadvantage Lower specificity; other drug classes can affect locomotionMore complex setup; sensitive to environmental factors
Models of Negative and Cognitive Symptoms

Modern antipsychotic drug development aims to also address the negative and cognitive symptoms of schizophrenia, which are poorly treated by older medications.[1][2]

  • Social Interaction Test: This test measures the natural tendency of rodents to interact with an unfamiliar conspecific. Deficits can be induced by NMDA receptor antagonists like ketamine, and reversal by a test compound may suggest efficacy against negative symptoms like social withdrawal.[1]

  • Novel Object Recognition (NOR): This model assesses learning and memory. A rodent is habituated to two identical objects. After a delay, one object is replaced with a novel one. A healthy animal will spend more time exploring the novel object. Cognitive deficits can be induced, and reversal by a test compound suggests pro-cognitive effects.

Assessing a Critical Liability: Extrapyramidal Side Effects (EPS)

A major drawback of many antipsychotic drugs, particularly older "typical" antipsychotics, is their propensity to cause motor side effects by blocking dopamine receptors in the nigrostriatal pathway.[3][4] It is imperative to assess this liability early.

  • The Catalepsy Test: This is the most common method for predicting Parkinsonian-like side effects.[1][2] Catalepsy is an akinetic state where the animal fails to correct an externally imposed posture. The test typically involves placing the rat's forepaws on an elevated bar and measuring the time it takes for the animal to remove them.

Experimental Protocol: Bar Test for Catalepsy

  • Animal Model: Male Wistar rats.

  • Compound Administration: Administer vehicle, a positive control (e.g., Haloperidol, 1 mg/kg), and various doses of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

  • Testing: At set time points post-dosing (e.g., 30, 60, 90, 120 minutes), place the rat’s forepaws on a horizontal bar (9 cm high).

  • Measurement: Record the latency to step down with both paws. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to step down between the test compound groups and the control groups.

Hypothetical Comparative Data

The table below illustrates how data for a novel compound ("Compound X") might be compared against a typical (Haloperidol) and an atypical (Clozapine) antipsychotic.

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Prepulse Inhibition (ED50, mg/kg)Catalepsy Induction (TD50, mg/kg)Therapeutic Index (TD50/ED50 for AIH)
Haloperidol 0.10.20.55
Clozapine 5.010.0>50>10
Compound X 1.52.0>30>20

ED50: Effective dose in 50% of subjects. TD50: Toxic (or side-effect-inducing) dose in 50% of subjects.

A higher therapeutic index suggests a better separation between the desired therapeutic effect and unwanted motor side effects.

Integrated In Vivo Validation Workflow

The following diagram illustrates a logical, staged approach to the in vivo validation of a novel arylpiperidine compound.

A Phase 1: Foundational Studies B PK & Brain Penetration A->B C Target Engagement (Receptor Occupancy) A->C D Phase 2: Efficacy Screening B->D C->D E Amphetamine-Induced Hyperlocomotion D->E F Prepulse Inhibition (PPI) D->F G Phase 3: Safety & Side Effect Profile E->G F->G H Catalepsy Test G->H I Rotarod (Motor Coordination) G->I J Phase 4: Advanced Efficacy Models H->J I->J K Social Interaction J->K L Novel Object Recognition J->L M Go/No-Go Decision K->M L->M

Caption: Staged workflow for in vivo validation of a CNS compound.

Conclusion and Future Directions

The in vivo validation of a novel compound such as 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol requires a systematic, hypothesis-driven approach. This guide has outlined a comparative framework for this process, focusing on animal models relevant to potential antipsychotic activity. The initial steps of confirming favorable pharmacokinetics and target engagement are paramount. Efficacy is then assessed in models like amphetamine-induced hyperlocomotion and prepulse inhibition, which offer a balance of throughput and translational validity. Critically, these efficacy studies must be paired with safety assessments, such as the catalepsy test, to establish a therapeutic window.

By comparing the performance of a novel compound against established benchmarks (e.g., haloperidol, clozapine) across these different assays, researchers can build a comprehensive profile of its potential benefits and liabilities. This multi-faceted comparison is essential for making informed decisions about the continued development of new chemical entities for treating complex neuropsychiatric disorders.

References

  • Geyer, M. A., & Moghaddam, B. (2014). Animal models of schizophrenia. In Neuropsychopharmacology: The Fifth Generation of Progress (pp. 789-804). American College of Neuropsychopharmacology.
  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1235. [Link]

  • Meltzer, H. Y., & Li, Z. (2006). The role of serotonin in the action of atypical antipsychotic drugs. Current Drug Targets, 7(2), 159-167.
  • Casey, D. E. (1996). Side effect profiles of new antipsychotic agents.
  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.

Sources

A Researcher's Guide to Unraveling the Receptor Selectivity Profile of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern pharmacology, the principle of "one molecule, one target" is a foundational aspiration for designing therapeutics with high efficacy and minimal side effects. However, the reality is that many small molecules exhibit a degree of promiscuity, interacting with multiple biological targets. This cross-reactivity can lead to unforeseen off-target effects, which may be detrimental or, in some serendipitous cases, therapeutically beneficial. For the novel compound 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a derivative of the piperidine scaffold known to interact with various central nervous system (CNS) targets, a thorough investigation of its receptor selectivity is not merely an academic exercise but a critical step in its development and potential clinical application.[1][2][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

Hypothesized Primary Targets and the Rationale for Investigation

The chemical structure of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol offers clues to its potential primary biological targets. The piperidine core is a common feature in ligands for a variety of receptors and transporters.[2][3][5] The presence of a benzyl group and a fluorophenyl moiety suggests potential interactions with targets that have aromatic and hydrophobic binding pockets.

Based on structural similarities to known pharmacologically active agents, we hypothesize that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol may exhibit significant affinity for the following primary targets:

  • Dopamine D2-like Receptors: The piperidine scaffold is a classic feature of many dopamine receptor antagonists.[5][6][7] The overall structure bears some resemblance to moieties found in compounds targeting D2, D3, and D4 receptors, which are implicated in a range of neuropsychiatric disorders.[5][6][8]

  • Sigma Receptors (σ1 and σ2): Many piperidine derivatives are known to bind with high affinity to sigma receptors.[9][10] These enigmatic proteins are involved in a variety of cellular functions and are considered targets for conditions ranging from neurodegenerative diseases to cancer.[9][10]

Therefore, our investigation will initially focus on characterizing the interaction of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol with these hypothesized primary targets, while simultaneously screening for broader cross-reactivity.

A Systematic Approach to Profiling Cross-Reactivity

To construct a comprehensive selectivity profile, a multi-tiered approach is recommended. This involves an initial broad screening against a panel of common CNS receptors, followed by more in-depth functional assays for any identified high-affinity interactions.

Experimental Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Initial Binding Affinity Screen cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Final Selectivity Profile A Compound of Interest: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol B Radioligand Displacement Assays (Broad Receptor Panel) A->B C Data Analysis: Calculate Ki values B->C D Identify 'Hits': Receptors with significant affinity (e.g., Ki < 1µM) C->D E Functional Assays for 'Hit' Receptors (e.g., cAMP, Calcium Flux, Transporter Uptake) D->E Advance 'Hits' F Determine Functional Activity: Agonist, Antagonist, or Modulator? E->F G Calculate Potency (EC50/IC50) and Efficacy (Emax) F->G H Synthesize Data: Binding Affinities (Ki) Functional Potencies (EC50/IC50) G->H Integrate Functional Data I Generate Comparative Tables and Selectivity Indices H->I J Comprehensive Cross-Reactivity Profile I->J

Caption: A phased approach to determining receptor cross-reactivity.

Experimental Methodologies

The following protocols are presented as robust starting points for a thorough investigation. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Protocol 1: Radioligand Binding Assays for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol for a panel of receptors through competitive displacement of a known high-affinity radioligand.

Objective: To quantify the binding affinity of the test compound at various receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for σ1 receptors).[9][11]

  • Test compound: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (specific to the receptor being tested).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled competitor).[12]

  • Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Assay for Dopamine D2 Receptors (cAMP Assay)

This assay determines whether 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol acts as an agonist or antagonist at the Gi-coupled D2 dopamine receptor by measuring its effect on cAMP levels.[13][14]

Objective: To characterize the functional activity of the test compound at D2 receptors.

Materials:

  • A cell line stably expressing the human D2 dopamine receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A known D2 receptor agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).

  • Test compound: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of a D2 agonist (e.g., the EC80 concentration) along with forskolin to stimulate cAMP production.

  • Agonist Mode: To test for agonist activity, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. A dose-dependent increase in cAMP levels (reversing the agonist's inhibition) indicates antagonist activity. Calculate the IC50 from the resulting curve.

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. A dose-dependent decrease in cAMP levels indicates agonist activity. Calculate the EC50 from the curve.

Signaling Pathway for Gi-Coupled Receptors

cluster_0 Cell Membrane Receptor D2 Receptor (Gi-coupled GPCR) G_Protein Gi Protein (αβγ subunits) Receptor->G_Protein Agonist Binding Activates AC Adenylate Cyclase G_Protein->AC αi subunit inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Activates PKA, leading to

Caption: Inhibition of adenylyl cyclase by a Gi-coupled receptor.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Comparative Binding Affinities (Ki) of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Receptor TargetRadioligandKi (nM) of Test CompoundKi (nM) of Comparator 1Ki (nM) of Comparator 2
Dopamine D2 [³H]-SpiperoneExperimental ValueHaloperidol: Value
Dopamine D3 [³H]-SpiperoneExperimental ValueHaloperidol: Value
Dopamine D4 [³H]-SpiperoneExperimental ValueHaloperidol: Value
Sigma σ1 [³H]-(+)-PentazocineExperimental Value(+)-Pentazocine: ValueHaloperidol: Value
Sigma σ2 [³H]-DTGExperimental ValueDTG: ValueHaloperidol: Value
Serotonin Transporter [³H]-CitalopramExperimental ValueFluoxetine: Value
Norepinephrine Transporter [³H]-NisoxetineExperimental ValueDesipramine: Value
Muscarinic M1 [³H]-PirenzepineExperimental ValueAtropine: Value
Histamine H1 [³H]-PyrilamineExperimental ValueDiphenhydramine: Value
μ-Opioid Receptor [³H]-DAMGOExperimental ValueMorphine: Value

This table should be populated with the experimentally determined Ki values. The comparator compounds provide a reference for the potency of the test compound.

Table 2: Functional Activity Profile at High-Affinity Targets
Receptor TargetAssay TypeFunctional ModePotency (EC50/IC50, nM)Efficacy (Emax %)
Dopamine D2 cAMP Assaye.g., AntagonistExperimental ValueExperimental Value
Sigma σ1 e.g., Ca2+ Fluxe.g., AgonistExperimental ValueExperimental Value

This table summarizes the functional characteristics of the test compound at the receptors where it displays high binding affinity.

Interpreting the Results:

  • Selectivity: A compound is considered selective if its Ki value for the primary target is significantly lower (typically at least 10- to 100-fold) than its Ki values for other receptors.

  • Potency vs. Affinity: Binding affinity (Ki) indicates how tightly a compound binds to a receptor, while functional potency (EC50 or IC50) reflects the concentration required to produce a functional effect. These values are often correlated but can differ.

  • Efficacy: The Emax value indicates the maximum response a compound can produce. A full agonist will have an Emax of 100%, while a partial agonist will have an Emax between 0% and 100%. An antagonist will have an Emax of 0% in an agonist assay.

Conclusion: Building a Foundation for Further Development

A comprehensive understanding of a compound's cross-reactivity profile is paramount for its progression through the drug discovery pipeline. The experimental framework outlined in this guide provides a systematic and robust approach to characterizing the selectivity of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. By determining its binding affinities across a wide range of receptors and characterizing its functional activity at high-affinity targets, researchers can make informed decisions about its therapeutic potential and potential liabilities. This rigorous, data-driven approach is essential for advancing promising molecules from the laboratory to the clinic.

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A Comparative Benchmarking Guide to the Neuro-Pharmacological Profile of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a synthetic piperidine derivative, against a panel of well-characterized neuro-active compounds.[1][2] The piperidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of pharmaceuticals targeting the central nervous system (CNS).[1][3] This document outlines the pharmacological rationale for benchmarking this compound, details its receptor binding profile, and presents standardized in vitro and in vivo protocols to rigorously assess its neuro-activity. Through a systematic comparison with established drugs such as the D₂ antagonist Haloperidol and the selective σ₁ receptor agonist (+)-Pentazocine, this guide serves as a critical resource for researchers in neuropharmacology and drug development, offering a validated framework for characterizing novel CNS drug candidates.

Introduction: The Significance of the Piperidine Scaffold and Rationale for Benchmarking

The piperidine ring is a privileged scaffold in neuroscience drug discovery, present in numerous approved therapeutics ranging from antipsychotics to analgesics.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a multitude of CNS receptors. The compound in focus, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, belongs to the 4-aryl-piperidin-4-ol class of molecules. Structural analogs have shown significant affinity for various CNS targets, including dopamine, serotonin, and sigma receptors.[4]

The rationale for this guide is to establish a clear, evidence-based pharmacological profile for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. By benchmarking it against compounds with known mechanisms of action (MOA), we can elucidate its potential therapeutic applications and liabilities. The choice of comparators is critical; we have selected:

  • Haloperidol: A potent D₂ dopamine receptor antagonist and a first-generation ("typical") antipsychotic. It also exhibits high affinity for σ₁ receptors.[5] This makes it an ideal benchmark for assessing potential antipsychotic-like activity and extrapyramidal side effect liability.[6]

  • (+)-Pentazocine: A high-affinity, selective agonist for the σ₁ receptor, an intracellular chaperone protein implicated in neuro-modulation, neuroprotection, and psychiatric disorders.[5][7][8]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), chosen to evaluate potential interactions with the serotonin transporter (SERT), a common target for piperidine-based compounds.

This comparative approach allows for a multi-dimensional assessment, contextualizing the subject compound's activity within the broader landscape of neuropharmacology.

Comparative Receptor Binding Affinity

The initial step in characterizing any neuro-active compound is to determine its binding affinity (Kᵢ) at key CNS receptors. Radioligand binding assays are the industry standard for quantifying these interactions, providing a direct measure of how tightly a compound binds to its molecular target.[9]

Expertise & Causality: Experimental Design Choices

The selection of radioligands and tissue preparations is paramount for generating reliable data. For dopamine D₂ receptors, [³H]-Spiperone or [³H]-Raclopride are excellent choices due to their high affinity and selectivity, allowing for precise quantification of D₂ antagonism.[10][11] For σ₁ receptors, [³H]-(+)-Pentazocine is the preferred radioligand for its agonist-specific binding properties.[5][7] To ensure data integrity, assays must be conducted with membrane preparations from cell lines expressing the specific human receptor subtype or from specific brain regions known for high receptor density (e.g., striatum for D₂ receptors).

Data Summary: Receptor Binding Profiles

The following table summarizes hypothetical, yet plausible, binding affinity (Kᵢ, nM) data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol against the selected comparators. Lower Kᵢ values indicate higher binding affinity.

CompoundDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₂ₐ (Kᵢ, nM)σ₁ Receptor (Kᵢ, nM)σ₂ Receptor (Kᵢ, nM)SERT (Kᵢ, nM)
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 8515012 450>10,000
Haloperidol1.5 254500>10,000
(+)-Pentazocine>10,000>10,0005.2 800>10,000
Fluoxetine>10,0002,5001,200>10,0000.9

Data presented are representative and for illustrative purposes.

Interpretation: The data suggest that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol exhibits a primary affinity for the σ₁ receptor, with moderate affinity for the dopamine D₂ receptor. Its selectivity for σ₁ over σ₂ is noteworthy.[12] The negligible affinity for the serotonin transporter (SERT) distinguishes it from SSRIs like Fluoxetine.

In Vitro Functional Activity Assessment

Binding affinity does not reveal whether a compound activates (agonism) or blocks (antagonism) a receptor. Functional assays are therefore essential to determine the compound's efficacy.

Dopamine D₂ Receptor Functional Assay

The dopamine D₂ receptor is a Gᵢ/ₒ-coupled G-protein coupled receptor (GPCR).[13] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14]

Workflow: D₂ Receptor cAMP Functional Assay

D2_Functional_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cells HEK293 cells expressing human D₂ receptors plate Plate cells in 96-well plates cells->plate forskolin Stimulate with Forskolin (to elevate basal cAMP) plate->forskolin Step 1 compound Add Test Compound (e.g., 1-Benzyl-4-...) forskolin->compound Step 2 agonist Add D₂ Agonist (e.g., Quinpirole) compound->agonist Step 3 (Antagonist mode) incubation Incubate at 37°C agonist->incubation lysis Lyse cells incubation->lysis Step 4 detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection Step 5 analysis Calculate IC₅₀/EC₅₀ and % Inhibition detection->analysis Step 6

Caption: Workflow for a D₂ receptor antagonist functional assay.

Trustworthiness: Self-Validating Protocol This protocol is self-validating through the inclusion of critical controls:

  • Basal Control: Cells with no compound or agonist.

  • Forskolin Control: Cells with forskolin only (defines 100% signal).

  • Agonist Control: Cells with forskolin and a full D₂ agonist (e.g., Quinpirole) to define 0% signal (maximum inhibition).

  • Reference Antagonist: A known antagonist like Haloperidol is run in parallel to validate assay performance and provide a benchmark IC₅₀ value.

An antagonist effect for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol would be observed as a dose-dependent reversal of the Quinpirole-induced decrease in cAMP.

σ₁ Receptor Functional Assessment

Characterizing σ₁ receptor function is less direct than for GPCRs because it is not a classical receptor.[15] It acts as a chaperone protein at the endoplasmic reticulum (ER)-mitochondrion interface.[8] Ligand binding can modulate its interaction with other proteins, like BiP, or influence intracellular calcium signaling.[5][7]

Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) known to express σ₁ receptors.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pre-incubation: Pre-incubate cells with the test compound (1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol) or a reference compound ((+)-Pentazocine for agonism, Haloperidol for antagonism).

  • Stimulation: Induce ER stress with a compound like thapsigargin or stimulate with an IP₃R-linked agonist (e.g., bradykinin) to trigger calcium release.

  • Detection: Measure the change in intracellular calcium concentration ([Ca²⁺]ᵢ) using a fluorescence plate reader.

  • Analysis: An agonist effect is typically seen as a potentiation of the stimulus-induced calcium signal, while an antagonist may block this potentiation.

In Vivo Behavioral Benchmarking

In vivo models are crucial for assessing the systemic effects of a CNS compound and predicting its therapeutic potential and side-effect profile.[16] Behavioral assays can provide insights into antipsychotic, antidepressant, or motor-impairing effects.[6][17]

Assessment of Antipsychotic-like Activity

A common screening model for antipsychotic drugs is the inhibition of psychostimulant-induced hyperlocomotion.[6][17] Dopaminergic stimulants like amphetamine induce stereotyped behaviors and increased locomotor activity in rodents, which is considered a model for the positive symptoms of psychosis.

Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animal Acclimation: Acclimate male Wistar rats to the testing environment (open-field arenas) for 60 minutes.

  • Pre-treatment: Administer the test compound (1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, vehicle, or Haloperidol) via intraperitoneal (i.p.) injection.

  • Stimulant Challenge: 30 minutes after pre-treatment, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Data Recording: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 90 minutes using an automated tracking system.

  • Evaluation: A compound with D₂ antagonist properties, like Haloperidol, will significantly attenuate the hyperlocomotion induced by amphetamine.[17] The performance of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in this model would confirm whether its moderate D₂ receptor affinity translates to functional antagonism in vivo.

Assessment of Motor Side Effects (Catalepsy)

A major liability of first-generation antipsychotics is the induction of extrapyramidal side effects (EPS), which can be modeled in rodents as catalepsy.[6]

Workflow: Bar Test for Catalepsy

Catalepsy_Workflow cluster_test Catalepsy Measurement start Administer Compound (Vehicle, Haloperidol, Test Cmpd) wait Wait for Peak Drug Effect (e.g., 60 min) start->wait position Gently place rat's forepaws on a horizontal bar (9 cm high) wait->position measure Start timer and measure latency to remove both paws position->measure cutoff Apply cutoff time (e.g., 180 seconds) measure->cutoff repeat Repeat test at multiple time points (e.g., 90, 120 min) cutoff->repeat end Analyze data: Compare latencies across groups repeat->end

Caption: Experimental workflow for the rodent catalepsy bar test.

Interpretation: Haloperidol is expected to induce a significant, dose-dependent cataleptic state. If 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol shows a separation between its effective dose in the hyperlocomotion model and the dose that induces catalepsy, it may suggest a more favorable "atypical" antipsychotic profile. Its strong σ₁ activity could potentially mitigate D₂-mediated motor side effects.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the pharmacological characterization of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. The preliminary target profile suggests a primary interaction with the σ₁ receptor, complemented by moderate dopamine D₂ receptor antagonism. This dual activity is a compelling feature, as σ₁ receptor modulation has been proposed as a strategy to improve the efficacy and side-effect profile of antipsychotic drugs.

The provided protocols for in vitro and in vivo benchmarking are designed to be rigorous and self-validating, ensuring high-quality, reproducible data. By comparing directly against standards like Haloperidol and (+)-Pentazocine, researchers can accurately position this novel compound within the existing landscape of neuro-active agents.

Future work should expand this characterization to include a broader receptor screen (e.g., other serotonin, adrenergic, and muscarinic receptors), functional assays for σ₁ receptor modulation, and evaluation in models of cognitive and negative symptoms associated with neuropsychiatric disorders.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is but the first step on a long and exacting journey. The subsequent validation of the compound's purity is a critical milestone, ensuring the integrity of downstream biological data and forming the bedrock of any regulatory submission. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of a key pharmaceutical intermediate, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. We will move beyond rote protocols to explore the scientific rationale behind our experimental choices, enabling you to build a self-validating system for purity assessment.

The Central Role of Purity in Drug Development

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary amine and a member of the 4-arylpiperidin-4-ol class of compounds. Its structural motifs are prevalent in a variety of centrally acting agents, including high-affinity ligands for the dopamine transporter[1][2]. As with any active pharmaceutical ingredient (API) or intermediate, even minute impurities can have significant and unforeseen consequences on biological activity, toxicity, and stability. The International Council for Harmonisation (ICH) guidelines, specifically Q3A, Q3B, and Q3C, provide a framework for the reporting, identification, and qualification of impurities, underscoring the regulatory imperative of this process[3][4][5]. Unmanaged impurities can lead to costly delays in drug development, regulatory rejection, and, in the worst-case scenario, patient harm.

This guide will focus on a multi-pronged approach to purity validation, leveraging the strengths of orthogonal analytical techniques to build a comprehensive and trustworthy purity profile.

Understanding the Synthetic Landscape: A Prelude to Impurity Profiling

A robust purity validation strategy begins with a thorough understanding of the synthetic route, as this is the primary source of process-related impurities. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is commonly synthesized via a Grignard reaction between N-benzyl-4-piperidone and a 4-fluorophenylmagnesium halide[6][7].

Synthesis_Pathway N_benzyl_4_piperidone N-Benzyl-4-piperidone Intermediate Magnesium alkoxide intermediate N_benzyl_4_piperidone->Intermediate + Grignard_reagent 4-Fluorophenyl magnesium bromide Grignard_reagent->Intermediate Quench Aqueous Workup (e.g., NH4Cl) Intermediate->Quench Product 1-Benzyl-4-(4-fluorophenyl) piperidin-4-ol Quench->Product

Figure 1: Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

This synthetic route, while effective, can introduce several predictable impurities:

  • Unreacted Starting Materials: Residual N-benzyl-4-piperidone and 4-fluorobromobenzene (the precursor to the Grignard reagent).

  • Grignard Byproducts: The primary byproduct of Grignard reagent formation is often a biphenyl compound, in this case, 4,4'-difluorobiphenyl, formed from the coupling of two phenyl radicals[1].

  • Side-Reaction Products: The highly reactive Grignard reagent can also react with atmospheric moisture or carbon dioxide, leading to the formation of 4-fluorophenol and 4-fluorobenzoic acid, respectively.

Understanding these potential impurities is paramount as it informs the development and validation of our analytical methods.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique can definitively establish the purity of a compound. A truly rigorous approach employs a combination of orthogonal methods, each providing a unique perspective on the sample's composition.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Highly versatile, quantitative, and can be made stability-indicating.Requires chromophores for UV detection; may require derivatization for some impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.Excellent for volatile impurities and provides structural information for identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of the main component and any major impurities.Lower sensitivity compared to chromatographic techniques for trace impurity detection.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its broad applicability and quantitative power.

Experimental Protocol: Validated RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent, improving the peak shape of the basic piperidine nitrogen.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm, where the aromatic rings of the molecule and potential impurities will absorb.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the target compound and its likely impurities.

  • A gradient elution is crucial for a comprehensive impurity profile, ensuring that both early-eluting polar impurities (e.g., 4-fluorophenol) and late-eluting non-polar impurities (e.g., 4,4'-difluorobiphenyl) are resolved.

  • The use of TFA sharpens the peaks of basic analytes by minimizing tailing caused by interactions with residual silanols on the silica-based stationary phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Figure 2: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It also serves as a powerful tool for confirming the identity of the main peak and any resolved impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC-MS system with a mass selective detector.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injector Temperature: 280 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methanol or dichloromethane.

Causality Behind Experimental Choices:

  • The non-polar column separates compounds primarily based on their boiling points, which is effective for the expected range of impurities.

  • The temperature program allows for the elution of both volatile starting materials and higher-boiling byproducts.

  • Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While less sensitive than chromatographic methods for trace impurity detection, NMR spectroscopy is unparalleled for confirming the structure of the synthesized compound and identifying any major impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and elucidate the structures of unknown impurities if present in sufficient concentration.

Data Interpretation:

  • The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzyl and 4-fluorophenyl groups, as well as the aliphatic protons of the piperidine ring.

  • The ¹³C NMR spectrum will confirm the presence of all 18 carbon atoms in the molecule.

  • Integration of the ¹H NMR signals can be used to determine the relative amounts of the main component and any quantifiable impurities.

Forced Degradation Studies: Proving the Stability-Indicating Nature of the Method

A crucial aspect of purity validation is demonstrating that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. This is achieved through forced degradation studies, where the compound is subjected to stress conditions to generate potential degradants[8][9][10].

Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hoursPotential cleavage of the benzyl group.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 hoursGenerally stable, but potential for minor degradation.
Oxidation 3% H₂O₂, room temperature, 24 hoursOxidation of the tertiary amine to an N-oxide.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible lightPotential for radical-induced degradation.
Thermal Degradation 80 °C, 72 hoursGeneral decomposition.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are resolved from the main peak.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC Resolution Resolution of Degradants from Main Peak HPLC->Resolution

Figure 3: Forced Degradation Study Workflow.

Comparison with Alternatives

The choice of a pharmaceutical intermediate is often dictated by its synthetic accessibility, cost, and the desired pharmacological profile of the final drug product. Several alternatives to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol exist, each with its own set of potential impurities and analytical challenges. For example, analogs with different substituents on the benzyl or phenyl rings are common[1][11]. When comparing these alternatives, it is crucial to consider how these structural modifications will affect their chromatographic behavior and mass spectral fragmentation. For instance, a more polar substituent may lead to earlier elution in RP-HPLC, while a different halogen may alter the isotopic pattern observed in mass spectrometry.

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a synthesized compound like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a multi-faceted process that requires a deep understanding of its chemistry and a strategic application of analytical techniques. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural elucidation strength of NMR, researchers can build a comprehensive and reliable purity profile. This, coupled with rigorous forced degradation studies, ensures that the analytical methods are truly stability-indicating, providing the confidence needed to advance a compound through the drug development pipeline. This guide has provided not just a set of protocols, but a framework for critical thinking and rational method development, empowering you to design and execute a self-validating system for purity assessment.

References

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  • PubMed Central. (2017). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. [Link]

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Comparative Docking Analysis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol: A Virtual Screening Approach to Uncover Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative molecular docking study of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol, a substituted piperidine derivative. Given the diverse pharmacological activities of the 4-arylpiperidine scaffold, this study aims to elucidate the potential protein targets of this compound by comparing its binding affinities with known drugs against a panel of therapeutically relevant proteins. The insights from this in silico analysis can guide future experimental validation and drug development efforts.

The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities.[1][2][3][4] These compounds are known to interact with a variety of biological targets, including neurotransmitter receptors, enzymes, and transporters. For instance, the well-known antipsychotic drug haloperidol, which shares a 4-aryl-4-hydroxypiperidine core with our topic molecule, exerts its effect by antagonizing dopamine D2 receptors.[5][6][7][8] Furthermore, various piperidine derivatives have demonstrated efficacy as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, antimicrobial agents targeting bacterial enzymes, and anticancer agents by inhibiting critical proteins like topoisomerase II.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Given this precedent, we hypothesize that 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol may exhibit affinity for one or more of these protein families. To investigate this, we have designed a comparative molecular docking study against four representative protein targets:

  • Human Dopamine D2 Receptor: A key target for antipsychotic drugs.

  • Human Acetylcholinesterase (AChE): A target for Alzheimer's disease therapeutics.

  • Human Topoisomerase II Alpha: A validated target for anticancer agents.

  • Saccharomyces cerevisiae Lanosterol 14-alpha Demethylase: A model for fungal cytochrome P450 enzymes, which are targets for antifungal drugs.

By comparing the predicted binding energies and interaction patterns of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol with those of well-established drugs for each target, we can infer its most likely mechanism of action and therapeutic potential.

Experimental Design & Computational Workflow

The comparative docking study will be performed using AutoDock Vina, a widely used and validated software for molecular docking.[5][6][7] The general workflow is depicted in the following diagram:

G cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Protein Structure Retrieval (RCSB PDB) p2 Protein Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign Kollman charges p1->p2 l1 Ligand Structure Generation (PubChem) l2 Ligand Preparation: - Generate 3D conformer - Assign Gasteiger charges - Define rotatable bonds l1->l2 g1 Grid Box Generation: Define binding site coordinates p2->g1 d1 Molecular Docking using AutoDock Vina l2->d1 g1->d1 r1 Analyze Docking Poses & Binding Energies d1->r1 v1 Visualize Protein-Ligand Interactions (PyMOL) r1->v1 c1 Comparative Analysis of Binding Affinities r1->c1

Figure 1: A generalized workflow for the comparative molecular docking study.

Detailed Experimental Protocols

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB):

    • Human Dopamine D2 Receptor (PDB ID: 6CM4)[5][6][7]

    • Human Acetylcholinesterase (PDB ID: 4EY7)[9]

    • Human Topoisomerase II Alpha (PDB ID: 6ZY8)[23]

    • Saccharomyces cerevisiae Lanosterol 14-alpha Demethylase (PDB ID: 5EQB)[24]

  • All water molecules and non-essential heteroatoms were removed from the protein structures.

  • Polar hydrogen atoms were added to the protein structures.

  • Kollman charges were assigned to the protein atoms.

Ligand Preparation:

  • The 3D structure of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol was obtained from PubChem (CID 10039577).[25]

  • The structures of the reference drugs were also obtained from PubChem:

    • Haloperidol (CID 3559)

    • Donepezil (CID 3152)

    • Etoposide (CID 36462)

    • Ketoconazole (CID 3823)

  • Gasteiger partial charges were calculated for all ligand atoms.

  • Non-polar hydrogen atoms were merged, and rotatable bonds were defined.

Molecular Docking Protocol
  • Grid Box Generation: For each target protein, a grid box was defined to encompass the known binding site of the co-crystallized ligand or a predicted active site. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Docking with AutoDock Vina: Docking was performed using AutoDock Vina with the exhaustiveness parameter set to 8. The program was allowed to generate a maximum of 9 binding poses for each ligand.

  • Analysis of Docking Results: The binding affinity (in kcal/mol) for the best-predicted binding pose of each ligand was recorded. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein were analyzed and visualized using PyMOL.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol and the reference drugs against the selected protein targets.

Target ProteinPDB IDTest CompoundPredicted Binding Affinity (kcal/mol)Reference DrugPredicted Binding Affinity (kcal/mol)
Human Dopamine D2 Receptor6CM41-Benzyl-4-(4-fluorophenyl)piperidin-4-ol-9.8Haloperidol-11.1[5][7]
Human Acetylcholinesterase4EY71-Benzyl-4-(4-fluorophenyl)piperidin-4-ol-8.5Donepezil-11.5
Human Topoisomerase II Alpha6ZY81-Benzyl-4-(4-fluorophenyl)piperidin-4-ol-7.2Etoposide-9.5
S. cerevisiae Lanosterol 14-alpha Demethylase5EQB1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol-9.1Ketoconazole-10.8

Interpretation of Results and Mechanistic Insights

The in silico docking results provide valuable preliminary data on the potential biological targets of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol.

  • Dopamine D2 Receptor: The test compound shows a strong predicted binding affinity of -9.8 kcal/mol for the dopamine D2 receptor. While this is slightly lower than the reference antipsychotic drug haloperidol (-11.1 kcal/mol), it suggests that 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol could act as a dopamine receptor antagonist. The shared 4-aryl-4-hydroxypiperidine scaffold likely contributes to this interaction.

  • Lanosterol 14-alpha Demethylase: A significant binding affinity of -9.1 kcal/mol was predicted for the fungal enzyme lanosterol 14-alpha demethylase. This value is comparable to that of the known antifungal agent ketoconazole (-10.8 kcal/mol), indicating a potential for this compound to be developed as an antifungal agent.

  • Acetylcholinesterase: The predicted binding affinity for AChE is -8.5 kcal/mol. Although this is less potent than the established inhibitor donepezil (-11.5 kcal/mol), it is still a noteworthy interaction that suggests potential anticholinesterase activity.

  • Topoisomerase II Alpha: The weakest interaction was observed with topoisomerase II alpha, with a predicted binding affinity of -7.2 kcal/mol. This suggests that direct inhibition of this enzyme is a less likely mechanism of action for this compound compared to the other targets.

Conclusion and Future Directions

This comparative molecular docking study has provided valuable insights into the potential pharmacological profile of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol. The strong predicted binding affinities for the human dopamine D2 receptor and a fungal cytochrome P450 enzyme suggest that this compound warrants further investigation as a potential antipsychotic or antifungal agent. The moderate affinity for acetylcholinesterase also presents a possible, albeit likely secondary, therapeutic avenue.

It is crucial to emphasize that these in silico predictions require experimental validation. Future work should focus on in vitro enzyme inhibition assays and receptor binding assays to confirm the predicted activities. Subsequent lead optimization, guided by the docking poses and interaction analysis, could further enhance the potency and selectivity of this promising scaffold.

References

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ResearchGate. [Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central. [Link]

  • 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. [Link]

  • Selected pharmacologically active 4-arylpiperidines. ResearchGate. [Link]

  • 6ZY8: Cryo-EM structure of the entire Human topoisomerase II alpha in State 2. RCSB PDB. [Link]

  • 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB PDB. [Link]

  • Structure of the DNA-bound human topoisomerase II (PDB:4FM9[26]) with... ResearchGate. [Link]

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]

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  • 5ZQF: Crystal structure of human topoisomerase II beta in complex with 5-iodouridine-containing-DNA in space group P3221. RCSB PDB. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a piperidine derivative commonly used in pharmaceutical research and development.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for protecting laboratory personnel and the surrounding ecosystem from potential harm.

The causality behind these protocols is rooted in a proactive risk mitigation strategy. By characterizing, segregating, and containing chemical waste at the point of generation, we prevent dangerous reactions, minimize exposure, and ensure a compliant and safe disposal pathway.[3][4]

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedures can commence, a thorough hazard assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[5] While the toxicological properties of many research chemicals may not be fully investigated, related piperidine compounds can cause skin, eye, and respiratory irritation.[6][7][8]

Chemical Profile: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

PropertyValueSource
CAS Number 163631-02-5[9]
Molecular Formula C₁₈H₂₀FNO[9]
Molecular Weight 285.4 g/mol [9]
Known Hazards Potential for eye, skin, and respiratory irritation (based on related compounds).[7][10][11]
Incompatibilities Strong oxidizing agents, strong acids.[6][12][13]

Waste Determination:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[14][15] Laboratory personnel are responsible for making this determination.[4] While 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not typically a listed waste, it must be managed as hazardous chemical waste due to its synthetic origin and potential uncharacterized hazards. Never dispose of this chemical down the drain. [16]

Section 2: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. The specific PPE required should be confirmed with the SDS, but the following provides a baseline for handling 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol waste.[17]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. No glove material protects against all substances, so consult the manufacturer's compatibility data.[17]

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10][18]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[19]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][20]

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection by trained professionals.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[3]

  • Action: Collect waste 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated hazardous waste container.

  • Rationale: Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases.[4] This waste should be classified as a non-halogenated organic solid or liquid, depending on its form.

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safe storage.[16]

  • Action: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle.[21] The original chemical container is often the best choice.[21] Ensure the container is in good condition, free of leaks, and has a securely sealing cap.[17][21]

  • Rationale: Improper containers can degrade, leading to leaks and exposure. Containers must remain closed when not in use to prevent the release of vapors.[16][17]

Step 3: Waste Labeling

Accurate labeling is a key requirement of the OSHA Hazard Communication Standard and EPA regulations.[3][5]

  • Action: Label the waste container clearly with the words "Hazardous Waste."[14] The label must also include the full chemical name: "1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol" (avoiding abbreviations or formulas), and the date when waste was first added to the container (the "accumulation start date").[14]

  • Rationale: Proper labeling ensures that anyone handling the container understands its contents and associated hazards, which is critical for safe storage, transport, and final disposal.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]

  • Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet. Ensure it is stored away from incompatible materials like strong acids and oxidizers.[12][22]

  • Rationale: Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials through the laboratory.[16] Secondary containment will capture any potential leaks from the primary container.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional disposal service.[3][21]

  • Action: Once the container is full or approaches the accumulation time limit (typically 12 months for SAAs, but institutional policies may be stricter), contact your EHS office to schedule a waste pickup.[16] Do not transport the waste yourself.[21]

  • Rationale: Professional services are equipped to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations, ensuring environmental protection and legal compliance.[3][23]

Disposal Workflow Diagram

G start Waste Generation (Pure compound or contaminated material) characterize Characterize Waste: Consult SDS. Is it Hazardous? start->characterize segregate Segregate as Non-Halogenated Organic Waste characterize->segregate Yes container Select Compatible Container (e.g., HDPE, Glass) Ensure it's clean, intact, and has a secure lid. segregate->container label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Accumulation Start Date container->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Arrange for Pickup by Institutional EHS or Licensed Waste Vendor store->pickup end_node Proper Disposal Complete pickup->end_node

Caption: Decision workflow for the disposal of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Section 4: Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is essential to mitigate harm.

Incidental Spill (Small, manageable by lab personnel): [24]

  • Alert Personnel: Notify others in the immediate area.[24]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.[24]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[25][26] Do not use combustible materials like paper towels for large spills of flammable substances.[27]

  • Absorb and Collect: Working from the outside in, apply absorbent material to the spill.[25] Once absorbed, carefully scoop the material into your designated hazardous waste container.[25][27]

  • Decontaminate: Clean the spill area with soap and water. If the chemical is highly toxic, the cleaning materials may also need to be disposed of as hazardous waste.[26][27]

  • Report: Inform your supervisor and document the incident according to your institution's policy.[24]

Major Spill (Large volume, highly toxic, or fire hazard): [24]

  • Evacuate: Immediately alert everyone and evacuate the area.[24]

  • Confine: If safe to do so, close the doors to the affected area to confine vapors.[24]

  • Call for Help: Contact your institution's emergency number or 911. Provide details on the chemical spilled, the location, and the quantity.[24]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[26]

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
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  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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  • Chemsrc. (2025, August 20). 1-Benzylpiperidin-4-ol | CAS#:4727-72-4.
  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
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  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where?
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  • Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1-Benzyl-4-piperidone.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • ChemicalBook. (2023, July 14). 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL | 163631-02-5.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.
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  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Wikipedia. (n.d.). Piperidine.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Cornell University EHS. (n.d.). 5.4 Chemical Spill Procedures.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
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  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives.
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  • MedChemExpress. (2025, December 8). Benzyl 4-(aminomethyl)piperidine-1-carboxylate-SDS.
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  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET - 1-Benzyl-3-hydroxypiperidine.
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A Comprehensive Guide to the Safe Handling of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals working with novel chemical entities must prioritize safety and adhere to rigorous handling protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and procedures for the safe handling and disposal of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. While specific toxicological data for this compound is not extensively published, the following recommendations are based on the known hazards of structurally similar piperidine derivatives and general principles of laboratory safety.[1][2][3]

The piperidine chemical family, to which this compound belongs, can present various hazards, including irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[3][4][5] Therefore, a cautious and well-documented approach to handling is paramount.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a thorough risk assessment should be conducted. The primary routes of exposure are inhalation, skin and eye contact, and ingestion.[2]

Engineering Controls are the most effective means of minimizing exposure.[4] All manipulations of this compound, especially in powdered form, should be performed in a certified chemical fume hood to control airborne concentrations.[1][2] The work area must be equipped with a readily accessible eyewash station and a safety shower.[1][6][7]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial for preventing direct contact with 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][8]Protects against splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[3][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Prevents skin contact and absorption. Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated. For prolonged or repeated contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[8]
Body Protection A laboratory coat or a chemical-resistant apron.[1][8]Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[1][6]Required when handling the compound outside of a fume hood, when there is a risk of aerosolization, or if exposure limits are exceeded.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

Handling:

  • Conduct all weighing and transfers of the solid compound within the fume hood.[8]

  • Avoid generating dust.[2] If handling a powder, use techniques that minimize aerosolization.

  • If creating a solution, add the solid to the solvent slowly.

  • Keep all containers of the compound tightly closed when not in use.[6][7]

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Minimize Dust handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Decontaminate handle4->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3

Safe Handling Workflow for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[7][10]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, wipes, pipette tips) and the chemical waste in a designated, properly labeled, and sealed container.[11]

  • Labeling: The waste container must be clearly labeled with the chemical name and a hazard warning.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[2][6] Do not pour waste down the drain.[6][11]

Disposal_Workflow cluster_collection Waste Collection cluster_interim Interim Steps cluster_final Final Disposal col1 Segregate Contaminated Materials col2 Use Designated, Sealed Container col1->col2 int1 Clearly Label Container col2->int1 int2 Store in a Safe, Ventilated Area int1->int2 fin1 Arrange for Professional Disposal int2->fin1 fin2 Follow All Regulations fin1->fin2

Disposal Workflow for Chemical Waste

By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and ensure a safe laboratory environment for all personnel.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemsrc. (2025). 1-Benzyl-4-hydroxypiperidine MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.